Tetramethylammonium trifluoromethanethiolate
Description
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Properties
IUPAC Name |
tetramethylazanium;trifluoromethanethiolate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N.CHF3S/c1-5(2,3)4;2-1(3,4)5/h1-4H3;5H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTONLRVDOIFITJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C.C(F)(F)(F)[S-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12F3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
515823-30-0 | |
| Record name | Tetramethylammonium (trifluoromethyl)sulfanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Tetramethylammonium trifluoromethanethiolate CAS 515823-30-0 properties
Topic: Tetramethylammonium trifluoromethanethiolate (CAS 515823-30-0) Content Type: Technical Monograph & Application Guide Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists.
A Bench-Stable Reservoir for Thiocarbonyl Difluoride and Nucleophilic SCF3
Executive Summary
This compound (
Its utility extends beyond simple nucleophilic trifluoromethylthiolation (
Chemical Identity & Physiochemical Properties[1][2]
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 515823-30-0 |
| Molecular Formula | |
| Molecular Weight | 175.22 g/mol |
| Structure | |
| Appearance | Colorless to pale ochre solid |
| Solubility | Soluble in MeCN, DMF, Glyme; Insoluble in |
| Melting Point | Decomposes > 80°C (approx.) |
| Storage | 2–8°C, Inert atmosphere (Hygroscopic) |
| Stability | Bench-stable solid; slowly releases |
Mechanistic Principles: The "Reservoir" Concept[3]
The reactivity of
The Fluoride-Thiophosgene Equilibrium
In solution, particularly in the presence of protic species or Lewis acids, the anion undergoes fragmentation to generate fluoride (
-
Nucleophilic Mode: In the absence of proton sources, it acts as
(e.g., reactions). -
Electrophilic Mode: In the presence of amines or acids, it releases
, which reacts with nucleophiles to form thiocarbonyl fluorides ( ).
Figure 1: Mechanistic pathway illustrating the dual role of
Synthesis & Preparation
The most reliable synthesis, established by Tyrra et al. (2003) , avoids the use of toxic thiophosgene gas. It utilizes the Ruppert-Prakash reagent (
Reaction Scheme
Detailed Protocol
-
Reagents: Anhydrous Tetramethylammonium fluoride (
), Elemental Sulfur ( ), Trimethyl(trifluoromethyl)silane ( ). -
Setup: Flame-dried Schlenk flask under Argon atmosphere.
-
Procedure:
-
Suspend
(1.0 eq) and dried Sulfur (1.0 eq of S atom) in anhydrous Glyme (dimethoxyethane). -
Cool to -30°C.
-
Add
(1.1 eq) dropwise. -
Allow the mixture to warm to room temperature (RT) and stir for 1 hour. The sulfur will dissolve as the reaction proceeds.
-
-
Purification:
-
Remove volatiles under vacuum.
-
Wash the resulting solid with anhydrous diethyl ether (to remove silanes and unreacted sulfur).
-
Dry under high vacuum to obtain
as a pale solid.
-
-
Validation:
NMR (in ) typically shows a singlet at ppm.
Applications in Drug Discovery[3][5]
Synthesis of N-Trifluoromethyl Amines ( )
The
-
Workflow: Amine +
Thiocarbamoyl Fluoride Amine.[3] -
Significance: Allows late-stage trifluoromethylation of secondary amines in complex drug scaffolds.[1][3]
Direct Synthesis of Acyl Fluorides
Acyl fluorides are stable yet activated acylating agents.
-
Reaction: Carboxylic Acid +
Acyl Fluoride ( ).[4][5] -
Mechanism: The acid protonates the reagent, releasing
, which reacts with the carboxylate to form the acyl fluoride and (carbonyl sulfide) as a byproduct. -
Advantage: Base-free, room temperature, high functional group tolerance.[1][4][5][6]
Nucleophilic Trifluoromethylthiolation ( )
While metal salts (
-
Substrates: Activated aryl fluorides or nitro-arenes.
-
Conditions: DMF or DMSO, mild heating (60-80°C).
Experimental Workflow: N-CF3 Synthesis
Based on Scattolin & Schoenebeck, Angew. Chem. Int. Ed. 2017.
Figure 2: Step-by-step workflow for converting secondary amines to N-trifluoromethyl amines using CAS 515823-30-0.
Handling, Stability & Safety
Stability Profile
-
Thermal: Stable at room temperature for months if stored under inert gas. Decomposes rapidly >100°C.
-
Hydrolysis: Hygroscopic. Moisture triggers the release of
and . -
Incompatibility: Strong acids (releases
gas), strong oxidants.
Safety Precautions
-
Toxicity: While safer than thiophosgene, the reagent releases
(thiocarbonyl difluoride) upon activation. is toxic and corrosive. -
Engineering Controls: All reactions must be performed in a well-ventilated fume hood.
-
PPE: Standard lab coat, nitrile gloves, and safety glasses.
-
Waste: Quench excess reagent with aqueous base (NaOH) to convert fluorides to benign salts before disposal.
References
-
Tyrra, W., et al. (2003).[7][8] "A New Synthesis of Trifluoromethanethiolates—Characterization and Properties of Tetramethylammonium, Cesium and Di(benzo-15-crown-5)cesium Trifluoromethanethiolates." Journal of Fluorine Chemistry, 119(1), 101–107.[8] Link[8]
-
Scattolin, T., Deckers, K., & Schoenebeck, F. (2017).[6] "Direct Synthesis of Acyl Fluorides from Carboxylic Acids with the Bench-Stable Solid Reagent (Me4N)SCF3." Organic Letters, 19(21), 5740–5743. Link
-
Scattolin, T., Bouayad-Gervais, S., & Schoenebeck, F. (2019).[9] "Straightforward access to N-trifluoromethyl amides, carbamates, thiocarbamates and ureas."[9] Nature, 573, 102–107.[9] Link
-
Scattolin, T., Pu, M., & Schoenebeck, F. (2018).[2] "Investigation of (Me4N)SCF3 as a Stable, Solid and Safe Reservoir for S=CF2 as a Surrogate for Thiophosgene." Chemistry – A European Journal, 24(3), 567-571. Link
-
Schoenebeck, F., et al. (2017).[2][6] "Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3." Angewandte Chemie International Edition, 56(1), 221–224. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Investigation of (Me4 N)SCF3 as a Stable, Solid and Safe Reservoir for S=CF2 as a Surrogate for Thiophosgene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4 N)SCF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Direct Synthesis of Acyl Fluorides from Carboxylic Acids with the Bench-Stable Solid Reagent (Me4N)SCF3 [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Straightforward access to N-trifluoromethyl amides, carbamates, thiocarbamates and ureas - PubMed [pubmed.ncbi.nlm.nih.gov]
[Me4N][SCF3] nucleophilic trifluoromethylthiolation reagent mechanism
The Technical Guide to : Nucleophilic Trifluoromethylthiolation
Executive Summary
The introduction of the trifluoromethylthio group (
Historically, the introduction of this group was hampered by the instability of reagents (e.g.,
This guide details the mechanistic underpinnings, synthesis, and validated protocols for this critical reagent.
Part 1: The Reagent Profile
Chemical Identity & Properties[1][2]
-
Formula:
-
Appearance: White to off-white crystalline solid.
-
Stability: Stable at room temperature under ambient atmosphere for months. Unlike
or , it does not rapidly decompose via fluoride extrusion ( ) due to the non-Lewis acidic nature of the ammonium cation. -
Solubility: High solubility in polar aprotic solvents (MeCN, DMF, DMSO); insoluble in non-polar organics (Pentane, Et_2O).
Comparison with Legacy Reagents
| Feature | ||||
| Stability | High (Bench Stable) | High (Light Sensitive) | Low (Oxidation Prone) | Low (Hygroscopic/Unstable) |
| Nucleophilicity | High ("Naked" Anion) | Low (Covalent Character) | Low (Needs Ligands) | Moderate (Ion Pairing) |
| Cost | Low (Metal-Free) | High (Silver) | Moderate | Moderate |
| Primary Use | Pd-Catalysis, | Electrophilic Source Prep | Cu-Catalysis | Simple |
Part 2: Mechanistic Pathways
The utility of
Pathway A: Palladium-Catalyzed Cross-Coupling
In Pd-catalyzed trifluoromethylthiolation of aryl halides, the rate-limiting step is often transmetallation .
-
Oxidative Addition:
inserts into the bond. -
Transmetallation: The
salt exchanges the halide ( ) for .-
Critical Insight: The bulky
counter-ion prevents tight ion-pairing with the anion in solution. This creates a "naked" anion effect, accelerating transmetallation significantly compared to alkali salts ( ), which often require crown ethers or phase transfer catalysts.
-
-
Reductive Elimination: The
bond forms, regenerating .
Pathway B: The Reservoir (Umpolung)
Under specific conditions (presence of fluoride scavengers or specific nucleophiles), the equilibrium shifts. The
-
Application: Reaction with amines to form isothiocyanates or trifluoromethyl-amines.
-
Mechanism: The amine attacks the electrophilic
(generated in situ), followed by fluoride re-addition or elimination.
Visualization: Mechanistic Topology
Figure 1: Dual reactivity pathways of
Part 3: Experimental Framework
Protocol A: Synthesis of
Self-Validating Step: This protocol uses
Reagents:
-
Tetramethylammonium fluoride (
), anhydrous. -
Elemental Sulfur (
). -
Trimethyl(trifluoromethyl)silane (
, Ruppert-Prakash Reagent). -
Solvent: Anhydrous THF or Glyme.
Step-by-Step:
-
Setup: Flame-dry a Schlenk flask and cool under
. -
Charging: Add
(1.0 equiv) and (1.0 equiv of S atoms) to the flask. -
Solvation: Suspend in anhydrous THF (0.5 M).
-
Addition: Cool to 0°C. Add
(1.1 equiv) dropwise.-
Observation: The yellow sulfur suspension will gradually dissolve as the reaction proceeds.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.
-
Isolation:
-
Filter the mixture under inert atmosphere to remove unreacted sulfur/impurities.
-
Concentrate the filtrate in vacuo.
-
Precipitate the product by adding cold diethyl ether (the salt is insoluble in ether).
-
Filter the white solid and dry under high vacuum.[1]
-
-
Validation:
NMR in should show a singlet at ppm .
Protocol B: Pd-Catalyzed Trifluoromethylthiolation of Aryl Bromides
Reference Standard: Adapted from Schoenebeck et al. (2013).
Reagents:
-
Aryl Bromide (1.0 equiv).
- (1.5 equiv).
-
Catalyst:
(2.5 mol%). -
Ligand: BrettPhos or tBuBrettPhos (5-7.5 mol%).
-
Solvent: Toluene or Dioxane (Note: While the salt is soluble in MeCN, cross-coupling often requires non-polar solvents; the salt acts as a heterogeneous reservoir in Toluene).
Step-by-Step:
-
Glovebox/Schlenk: Charge a vial with Pd-precatalyst, Ligand, and
. -
Substrate: Add the Aryl Bromide and solvent (0.2 M).
-
Activation: Seal and heat to 80-100°C.
-
Mechanistic Note: The low solubility of the salt in Toluene is actually beneficial here. It creates a "slow release" effect, maintaining a low concentration of active anion, which prevents catalyst poisoning by saturation of the metal center with thiolates.
-
-
Workup: Cool to RT. Dilute with Ethyl Acetate.[2] Filter through a silica plug.[3]
-
Analysis: Yield determined by
NMR (internal standard: -trifluorotoluene).
Part 4: Troubleshooting & Optimization
Solvent Effects
The choice of solvent dictates the reaction pathway.
-
DMF/MeCN: Fully dissolves the reagent. Best for
on highly electron-deficient arenes where no catalyst is needed. -
Toluene/Dioxane: Reagent remains suspended. Best for Pd-catalysis to prevent catalyst deactivation.
Handling "Dead" Reactions
If the reaction stalls:
-
Check Moisture: The reagent is stable, but the intermediate
species can be protonated by water to form (which degrades). Ensure strictly anhydrous conditions. -
Ligand Exchange: If using aryl chlorides, switch to bulky alkyl-phosphine ligands (e.g., Mor-DalPhos or AdBrettPhos) to facilitate the difficult oxidative addition.
References
-
Schoenebeck, F., et al. (2013).[4] Trifluoromethylthiolation of Aryl Iodides and Bromides Enabled by a Bench-Stable and Easy-to-Handle Reagent. Angewandte Chemie International Edition.
-
Schoenebeck, F., et al. (2017).[5][1][6][7] Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3. Angewandte Chemie International Edition.
-
Tyrra, W., et al. (2003). The synthesis of new trifluoromethylthiocopper(I) compounds. Journal of Fluorine Chemistry.
-
Billard, T. (2017).[1] Trifluoromethylthiolation Reactions: An Overview. Chemistry – A European Journal.[7]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. zhou.apm.ac.cn [zhou.apm.ac.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel N(SCF3)(CF3)-amines: synthesis, scalability and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4 N)SCF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Stability and Handling of Tetramethylammonium Trifluoromethanethiolate (Me₄NSCF₃)
The following technical guide details the stability, handling, and application of Tetramethylammonium Trifluoromethanethiolate (Me₄NSCF₃) .
Executive Summary
This compound (Me₄NSCF₃ ; CAS: 515823-30-0) has emerged as a premier nucleophilic source of the trifluoromethylthio group (
Unlike metallic reagents (e.g.,
Chemical Profile & Properties[1][2][3][4][5]
| Property | Specification |
| Formula | |
| Molecular Weight | 175.22 g/mol |
| Appearance | Colorless to pale ochre solid |
| Solubility | Soluble in MeCN, DMF, DMSO; Insoluble in |
| Hygroscopicity | High (Hydrolyzes to form COS and Fluoride) |
| Thermal Stability | Decomposes significantly above ambient temperature (>50°C) |
Stability Analysis: The "Fluoride-Elimination" Equilibrium
The core instability of Me₄NSCF₃ in solution stems from the reversible
The Equilibrium Mechanism
In polar aprotic solvents (MeCN, DMF), the salt exists in equilibrium:
-
In Pure Solvent: The equilibrium favors the salt (
). The reagent appears stable for hours in dry at room temperature. -
With Nucleophiles: If a nucleophile (e.g., an amine) is present, it attacks the electrophilic
, driving the equilibrium to the right. -
With Protophilic Species/Water: Moisture protonates the intermediate or hydrolyzes
to carbonyl sulfide (COS) and HF/Fluoride, leading to irreversible decomposition.
Solvent Compatibility[3]
-
Acetonitrile (MeCN): Optimal. Provides good solubility and stability if dry (
ppm ). -
DMF/DMSO: Use with Caution. High polarity stabilizes the salt, but these solvents are difficult to dry completely. At elevated temperatures (>80°C), they can promote fluoride-mediated decomposition.
-
THF/Glyme: Moderate. Lower solubility, but often used during synthesis of the reagent.
-
Chlorinated Solvents (DCM,
): Poor Solubility. The salt may not dissolve fully, slowing reaction kinetics but potentially enhancing stability by keeping the active species in the solid phase.
Visualization of Reactivity & Decomposition
The following diagram illustrates the pathways governing the stability of the reagent.
Figure 1: Stability and reactivity manifold of Me₄NSCF₃. The reagent acts as a reservoir for thiocarbonyl difluoride (
Handling & Storage Protocols
To maintain the integrity of Me₄NSCF₃, researchers must adhere to strict exclusion of moisture and heat.
Storage (Long-Term)
-
Temperature: Store at 2–8°C (refrigerator) or -20°C (freezer).
-
Atmosphere: Must be stored under Argon or Nitrogen . Use a glovebox or a well-sealed desiccator within a fridge.
-
Container: Tightly sealed amber glass vials with Teflon-lined caps. Parafilm is insufficient for long-term storage due to permeability.
Handling (Experimental)
-
Weighing: Can be weighed in air if done rapidly (< 2 minutes), but glovebox handling is recommended for high reproducibility.
-
Drying: If the solid becomes sticky or discolored (ochre/brown), it has absorbed water. It cannot be easily recrystallized without significant loss. Discard and use fresh reagent.
-
Reaction Setup: Flame-dry glassware and use anhydrous solvents. Purge reaction vessels with inert gas before addition.
Self-Validating Quality Control (QC)
Before committing valuable advanced intermediates, validate the quality of your Me₄NSCF₃ batch using
QC Protocol: NMR Check
-
Sample Prep: Dissolve ~10 mg of Me₄NSCF₃ in 0.6 mL dry
under inert atmosphere. -
Standard: Add an internal standard (e.g.,
-trifluorotoluene, -63.7 ppm) if quantitative purity is needed. -
Acquisition: Run a non-decoupled
NMR scan. -
Analysis:
| Signal ( | Species | Interpretation |
| -6.5 ppm (s) | Active Reagent. (Primary peak) | |
| -18 to -22 ppm | Contamination (if prepared via metal exchange). | |
| -40 to -45 ppm | Dimer | |
| -130 to -150 ppm | Decomposition. High levels indicate hydrolysis. |
Note: Chemical shifts may vary slightly (
Experimental Workflow: Synthesis & Usage
Preparation of Me₄NSCF₃ (Literature Method)
Source: Tyrra et al. (2003) & Schoenebeck et al. (2018)
-
Reagents: Tetramethylammonium fluoride (
, anhydrous), Elemental Sulfur ( ), Trimethyl(trifluoromethyl)silane ( ). -
Solvent: Dry THF or Glyme.
-
Procedure:
-
Suspend
and in solvent. -
Add
slowly at 0°C. -
Stir at room temperature for 1-2 hours.
-
Filtration: The product precipitates or is crystallized. Wash with
(to remove silanes/excess sulfur). -
Drying: Dry under high vacuum.
-
-
Yield: Typically >90%. Product should be a free-flowing off-white powder.
Standard Reaction Conditions (Nucleophilic Trifluoromethylthiolation)
-
Substrate: Alkyl halides, Aryl diazonium salts, or Amines (for N-CF3 synthesis).
-
Stoichiometry: 1.1 – 1.5 equiv of Me₄NSCF₃.
-
Solvent: Anhydrous MeCN.
-
Temperature:
-
Amines: Room temperature (activates via
). -
Alkyl Halides: Room temperature to 50°C.
-
-
Workup: Remove solvent, redissolve in DCM, wash with water (removes
salts), dry and concentrate.
References
-
Synthesis and Characterization: Tyrra, W., Naumann, D., Hoge, B., & Yagupolskii, Y. L. (2003). "A New Synthesis of Trifluoromethanethiolates—Characterization and Properties of Tetramethylammonium, Cesium and Di(benzo-15-crown-5)cesium Trifluoromethanethiolates." Journal of Fluorine Chemistry, 119(1), 101–107. Link
-
Mechanistic Insight & Reservoir Concept: Scattolin, T., Pu, M., & Schoenebeck, F. (2018). "Investigation of (Me4N)SCF3 as a Stable, Solid and Safe Reservoir for S=CF2 as a Surrogate for Thiophosgene." Chemistry – A European Journal, 24(3), 567–571. Link
-
Application in N-CF3 Synthesis: Scattolin, T., Bouayad-Gervais, S., & Schoenebeck, F. (2017). "Straightforward Access to N-Trifluoromethyl Amines from C–H Bonds." Nature, 547, 438–442. Link
-
General Review of SCF3 Reagents: Barata-Vallejo, S., Bonesi, S. M., & Postigo, A. (2016). "Late-Stage Trifluoromethylthiolation Strategies for Organic Scaffolds." Organic & Biomolecular Chemistry, 14, 7150-7182. Link
Strategic Selection of Trifluoromethylthiolation Reagents: Tetramethylammonium Trifluoromethanethiolate vs. AgSCF3
Executive Summary
For pharmaceutical researchers, the choice between Tetramethylammonium Trifluoromethanethiolate (Me₄NSCF₃) and Silver Trifluoromethanethiolate (AgSCF₃) is rarely a simple matter of price per gram. It is a decision between process compatibility and atom economy .
-
AgSCF₃ is the robust, classical standard. It is expensive due to silver content but offers high stability and proven efficacy in metal-mediated cross-couplings.
-
Me₄NSCF₃ is the modern, metal-free alternative. While its commercial "spot price" is often exorbitant (>$300/g), its in-house synthesis cost is significantly lower , offering superior atom economy and unique "umpolung" reactivity for late-stage functionalization of amines and heterocycles.
This guide provides a technical and economic breakdown to empower your decision-making process.
Technical Profiles: The Contenders
AgSCF₃: The Classical Standard
Silver trifluoromethanethiolate is a polymeric solid, typically prepared from AgF and CS₂. It serves as a source of the nucleophilic ⁻SCF₃ anion but often requires additives (like KI) to break the silver-sulfur bond effectively.
-
State: Light-sensitive solid.
-
Stability: High thermal stability; shelf-stable if protected from light.
-
Primary Utility: Nucleophilic trifluoromethylthiolation of aryl/alkyl halides, often requiring copper or palladium catalysis.
Me₄NSCF₃: The Metal-Free Modernist
First popularized by the Schoenebeck group, this reagent avoids heavy metal waste. It exists as a salt but is sensitive to moisture and heat.
-
State: Hygroscopic solid.
-
Stability: "Bench-stable" for short periods; decomposes significantly above ambient temperatures (dimerizes to thiocarbonyl fluoride species).
-
Primary Utility: Metal-free nucleophilic substitution; unique access to thiocarbamoyl fluorides via fluoride-enabled umpolung reactivity.
Economic Analysis: Buy vs. Make
The commercial pricing of fluorinated reagents often reflects "convenience premiums" rather than raw material costs. Below is a comparative analysis.
Table 1: Cost & Atom Economy Comparison
| Metric | AgSCF₃ (Silver Salt) | Me₄NSCF₃ (Ammonium Salt) |
| Commercial Price (Approx.) | $50 - $100 / g (Variable by supplier) | $300 - $400 / g (High premium) |
| "Make" Cost (In-House) | High (Driven by AgF price: ~$5-10/g) | Moderate (Driven by TMSCF₃/Me₄NF) |
| Active Anion Mass % | ~48% (101/209 g/mol ) | ~58% (101/175 g/mol ) |
| Atom Economy (Waste) | Poor (Stoichiometric Ag waste) | Good (Inert Me₄N⁺ byproduct) |
| Scalability | Limited by Ag cost & waste disposal | High (if made in situ or fresh) |
The "Make" Economics
-
AgSCF₃: Synthesizing this requires Silver Fluoride (AgF) , which is itself expensive and light-sensitive. The cost floor is high because of the precious metal.
-
Me₄NSCF₃: The commercial price is artificially high due to handling/storage difficulties. Synthesizing it in-house from TMSCF₃ (Ruppert-Prakash reagent) , S₈ (Sulfur) , and Me₄NF drastically reduces the cost to <$20/g, making it the economically superior choice for large-scale campaigns if prepared on-site.
Decision Logic & Reactivity Pathways
The choice of reagent dictates the reaction mechanism. AgSCF₃ relies on metal exchange, while Me₄NSCF₃ can operate via direct nucleophilic attack or fluoride-mediated activation.
DOT Diagram 1: Synthesis & Reactivity Pathways
Caption: Synthesis routes and divergent reactivity profiles. AgSCF₃ favors metal-mediated couplings; Me₄NSCF₃ enables SNAr and Umpolung chemistry.
Experimental Protocols
Protocol A: Synthesis of AgSCF₃ (The "Classical" Route)
Based on AgF + CS₂ insertion.
-
Safety: CS₂ is neurotoxic and highly flammable. Work in a well-ventilated fume hood. AgF is light-sensitive.
-
Setup: Oven-dried round-bottom flask wrapped in aluminum foil (to exclude light).
-
Reaction:
-
Charge flask with AgF (1.0 equiv).[1]
-
Add dry Acetonitrile (MeCN) (approx. 2 mL/mmol).
-
Add CS₂ (excess, ~5.0 equiv).
-
Heat to 80°C under N₂ atmosphere for 12–16 hours.
-
-
Workup:
-
Filter the mixture while warm to remove unreacted AgF/impurities.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate with cold diethyl ether or pentane if necessary.
-
-
Yield: Typically >85%. Product is a light-sensitive grey/white solid.
Protocol B: Synthesis of Me₄NSCF₃ (The "Schoenebeck" Route)
Based on TMSCF₃ + S₈ + Me₄NF.
-
Safety: Requires strictly anhydrous conditions. Me₄NF is extremely hygroscopic.
-
Setup: Flame-dried Schlenk flask under Argon.
-
Reaction:
-
Combine S₈ (1.0 equiv) and Me₄NF (1.0 equiv, anhydrous) in dry THF.
-
Cool to -78°C .
-
Dropwise add TMSCF₃ (1.05 equiv).
-
Allow to warm to room temperature over 1 hour. The solution turns deep yellow/orange.
-
-
Isolation (Critical):
-
Solvent removal must be done carefully.[2] The solid is prone to decomposition.
-
Usually used in situ or isolated by rapid filtration under inert atmosphere.
-
-
Validation: ¹⁹F NMR should show a singlet around -16.8 ppm (solvent dependent).
Strategic Recommendation
When to use AgSCF₃:
-
High-Value Substrates: When the cost of the substrate >> cost of reagents.
-
Cross-Coupling: When using Pd or Cu catalysis for unactivated aryl halides.
-
Storage: If you need a reagent that can sit in a foil-wrapped jar for months.
When to use Me₄NSCF₃:
-
Scale-Up: If you can synthesize it in-house, the cost savings are massive (>90% reduction vs commercial).
-
Metal-Sensitive Assays: When trace silver contamination is unacceptable (e.g., late-stage drug synthesis).
-
Amine Functionalization: For accessing N-CF₃ motifs via the thiocarbamoyl fluoride intermediate (Schoenebeck chemistry).
DOT Diagram 2: Decision Matrix
Caption: Decision matrix for selecting the optimal trifluoromethylthiolation reagent.
References
-
Schoenebeck, F., et al. (2017).[2][3] Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3. Angewandte Chemie International Edition. Link
- Tyrra, W., & Naumann, D. (2004).
-
Vicic, D. A., et al. (2017). Preparation of N-Trifluoromethylthiosaccharin: A Shelf-Stable Electrophilic Reagent for Trifluoromethylthiolation. Organic Syntheses. Link
- Rueping, M., et al. (2013).
-
Sigma-Aldrich. Product Specification: this compound. Link
Sources
Nucleophilic Trifluoromethylthiolation: A Technical Guide to Reagents and Protocols
Executive Summary
The trifluoromethylthio group (–SCF₃) has emerged as a "privileged moiety" in modern drug discovery, offering a Hansch lipophilicity parameter (
This guide provides a technical analysis of nucleophilic trifluoromethylthiolation reagents , moving beyond basic textbook definitions to explore the practicalities of reagent selection, stability profiles, and field-proven experimental protocols. We focus strictly on nucleophilic sources (
Part 1: The Stability Paradox of the SCF₃ Anion
The fundamental challenge in nucleophilic trifluoromethylthiolation is the inherent instability of the free trifluoromethylthiolate anion (
The Decomposition Equilibrium
Understanding this mechanism is vital for troubleshooting low yields. In the absence of stabilizing counter-cations or specific solvents, the anion eliminates a fluoride ion to form thiocarbonyl difluoride (difluorophosgene).
Figure 1: The critical decomposition pathway of the trifluoromethylthiolate anion. Successful protocols must shift this equilibrium to the left.
Part 2: Strategic Reagent Selection
We categorize reagents by their operational utility: Metal Salts (the workhorses), Stabilized Complexes (the upgrades), and Organic Salts (the metal-free alternatives).
Metal Salts: AgSCF₃ and CuSCF₃
-
AgSCF₃: The historical standard. It acts as a reservoir for
.-
Pros: High stability, versatile (can be used with Pd, Cu catalysts).
-
Cons: Expensive, poor atom economy (Ag is waste), light sensitive.
-
-
CuSCF₃: Often generated in situ.
-
Pros: Excellent for cross-coupling with aryl halides.
-
Cons: Insoluble in many organic solvents; often requires ligands (bipyridine, phenanthroline) to solubilize.
-
The Vicic Breakthrough: Triphenylphosphine-Stabilized Copper
To circumvent the high cost of AgSCF₃ and the handling issues of CuSCF₃, Vicic et al. developed a protocol converting the inexpensive "Langlois Reagent" (
-
Mechanism: Deoxygenative reduction of triflinate using
.[2] -
Utility: This is currently one of the most cost-efficient methods for large-scale medicinal chemistry.
The Schoenebeck Reagent: (Me₄N)SCF₃
A bench-stable solid that acts as a "masked" source of
-
Key Feature: It exploits the equilibrium shown in Figure 1. It releases
and which recombine to react with electrophiles, effectively acting as an "umpolung" reservoir. -
Best For: Late-stage functionalization of alkyl halides and conversion of amines to isothiocyanates.
Part 3: Comparative Analysis of Reagents
| Feature | AgSCF₃ | [(bpy)Cu(SCF₃)] (Vicic) | (Me₄N)SCF₃ (Schoenebeck) |
| Primary Role | Transmetallation agent (to Pd/Cu) | Direct Cross-Coupling Reagent | Nucleophilic Substitution ( |
| Stability | High (Light sensitive) | High (Air stable) | High (Hygroscopic) |
| Cost Efficiency | Low (Silver waste) | High (Uses Langlois reagent) | Moderate |
| Solubility | Low (needs polar solvents) | Good (Organic solvents) | Good (DMF, MeCN) |
| Key Application | Sandmeyer reactions, Pd-catalysis | Aryl Iodide/Bromide coupling | Alkyl halides, Isothiocyanates |
Part 4: Experimental Protocols
Protocol A: Copper-Catalyzed Cross-Coupling (Vicic Method)
Target: Trifluoromethylthiolation of Aryl Iodides using Langlois Reagent Precursor.
Rationale: This protocol avoids handling pre-made sensitive salts by generating the active species in situ from stable precursors.
Materials:
-
Aryl Iodide (1.0 equiv)
-
Sodium triflinate (
, Langlois Reagent) (1.5 equiv) -
Copper(I) iodide (CuI) (1.5 equiv)
-
Triphenylphosphine (
) (3.0 equiv) -
Solvent: DMF (Anhydrous)
Step-by-Step:
-
Catalyst Formation: In a glovebox or under Argon, combine CuI (1.5 equiv),
(3.0 equiv), and (1.5 equiv) in a reaction vial. -
Solvation: Add anhydrous DMF (0.2 M concentration relative to substrate).
-
Activation: Stir the mixture at room temperature for 15 minutes. The solution will darken, indicating the formation of the active
species via deoxygenation. -
Substrate Addition: Add the Aryl Iodide (1.0 equiv).
-
Reaction: Seal the vial and heat to 100–110 °C for 12–16 hours.
-
Workup: Cool to RT. Dilute with diethyl ether/water. The organic layer must be washed thoroughly with water (3x) to remove DMF and inorganic salts.
-
Validation: Check
NMR. The product signal typically appears around -40 to -45 ppm.
Protocol B: Nucleophilic Substitution with (Me₄N)SCF₃
Target: Conversion of Benzyl Bromide to Benzyl Trifluoromethyl Sulfide.
Rationale: Uses a metal-free, shelf-stable reagent for direct
Materials:
-
Benzyl bromide derivative (1.0 equiv)
-
Tetramethylammonium trifluoromethylthiolate [
] (1.1 equiv) -
Solvent: Acetonitrile (
)
Step-by-Step:
-
Preparation: Charge a vial with
(1.1 equiv) in a glovebox (reagent is hygroscopic). -
Mixing: Add anhydrous
(0.1 M). -
Addition: Add the benzyl bromide (1.0 equiv) dropwise at 0 °C (ice bath) to prevent exotherms, though the reaction is generally stable at RT.
-
Reaction: Stir at Room Temperature for 2 hours.
-
Filtration: The byproduct is tetramethylammonium bromide (solid). Filter the reaction mixture through a short pad of silica or Celite.
-
Purification: Concentrate the filtrate. Most products are pure enough for use; otherwise, flash chromatography (hexane/EtOAc).
Part 5: Mechanistic Logic & Catalytic Cycles
The following diagram illustrates the catalytic cycle for the Copper-mediated oxidative trifluoromethylthiolation, a dominant pathway in modern synthesis.
Figure 2: The Cu(I)/Cu(III) catalytic cycle. The stability of the Cu-SCF3 bond prevents premature decomposition of the anion.
Part 6: References
-
Vicic, D. A., et al. (2016).[2][4][5] "Triphenylphosphine-Mediated Deoxygenative Reduction of CF3SO2Na and Its Application for Trifluoromethylthiolation of Aryl Iodides." Chemistry – A European Journal. [Link][4][5]
-
Schoenebeck, F., et al. (2017).[3][6][7][8] "Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3." Angewandte Chemie International Edition. [Link][8][9]
-
Zhang, C. P., & Vicic, D. A. (2012).[4] "Oxidative Trifluoromethylthiolations of Aryl Boronic Acids Using a Copper/O2-Based Protocol." Chemistry – An Asian Journal. [Link][10]
-
Weng, Z., et al. (2014). "Oxidative Trifluoromethylthiolation Reactions Using (Trifluoromethyl)trimethylsilane as a Nucleophilic CF3 Source." Accounts of Chemical Research. [Link]
-
Xu, X. H., & Qing, F. L. (2015). "Recent Advances in the Synthesis of Trifluoromethylthiolated Compounds." Journal of Organic Chemistry. [Link]
Sources
- 1. Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triphenylphosphine-Mediated Deoxygenative Reduction of CF3 SO2 Na and Its Application for Trifluoromethylthiolation of Aryl Iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vicic Lab - Publications [sites.google.com]
- 5. C–H Trifluoromethylthiolation of aldehyde hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel N(SCF3)(CF3)-amines: synthesis, scalability and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4 N)SCF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Tetramethylammonium Trifluoromethanethiolate: The Strategic Reagent for Lipophilic Modulation
Executive Summary
The introduction of the trifluoromethylthio group (
Unlike its metallic counterparts (
Part 1: Physicochemical Identity
For precise stoichiometric calculations and analytical validation, the fundamental identity of the compound is defined below.
The "Drug Hunter's Card"
| Parameter | Data | Notes |
| Compound Name | This compound | Also known as Schoenebeck’s Reagent (in specific contexts) |
| CAS Number | 515823-30-0 | Primary commercial identifier |
| Chemical Formula | Cation: | |
| Molecular Weight | 175.22 g/mol | Essential for molarity calculations |
| Physical State | White to off-white solid | Hygroscopic; handle under inert atmosphere |
| Solubility | High: MeCN, DMF, DMSOModerate: THF, Glyme | Superior to |
| Singlet (relative to |
Part 2: The Strategic Value of the Moiety[1]
Why prioritize this reagent? The
Lipophilicity Comparison (Hansch
- : 0.00
- : 0.56
- : 0.88
- : 1.04
- : 1.44 (Highest lipophilicity boost)
Mechanistic Implication: The high lipophilicity of the
Part 3: Synthesis & Preparation Protocol
While commercially available, the stability of
The "Schoenebeck" Protocol (Adapted)
This method utilizes the transmetallation between anhydrous tetramethylammonium fluoride and trimethyl(trifluoromethylthio)silane.
Reagents:
-
Tetramethylammonium fluoride (
), anhydrous. Note: Drying is difficult; purchasing anhydrous grade or drying via azeotropic distillation is critical. -
Trimethyl(trifluoromethylthio)silane (
). -
Solvent: Dry Acetonitrile (MeCN) or Glyme.
Step-by-Step Workflow:
-
Environment: Set up a flame-dried Schlenk flask or work within a nitrogen-filled glovebox.
-
Dissolution: Suspend anhydrous
(1.0 equiv) in dry MeCN ( ). -
Addition: Dropwise add
(1.0–1.1 equiv) at (ice bath). -
Reaction: Stir at room temperature for 1 hour. The reaction is driven by the formation of the strong Si–F bond in the byproduct (TMS-F).
-
Reaction:
-
-
Purification (Critical): Remove volatiles (solvent and TMS-F) under high vacuum. The resulting solid is
. -
Validation: Check
NMR. You should see a singlet corresponding to and minimal signal for free fluoride ( to ppm range depending on solvation).
Figure 1: Synthesis pathway for this compound via silyl-fluoride exchange.
Part 4: Application Workflows
is versatile. It acts as a direct nucleophile for alkyl halides and a transmetallating agent for Pd-catalyzed cross-coupling with aryl iodides.Workflow A: Pd-Catalyzed Trifluoromethylthiolation of Aryl Iodides
This workflow overcomes the limitations of metal-mediated reactions (like
System:
-
Catalyst:
/ Bisphosphine ligand (e.g., DPPF or Xantphos). -
Reagent:
(1.5 equiv). -
Solvent: Toluene or MeCN (Temp:
).
Mechanism:
The reaction proceeds via oxidative addition of the aryl iodide to Pd(0), followed by transmetallation where
Figure 2: Catalytic cycle for the cross-coupling of Aryl Iodides using Me4NSCF3.
Part 5: Handling, Stability & Safety (Self-Validating Systems)
The primary failure mode when using
The "White Solid" Rule
-
Observation: The reagent must be a free-flowing white powder.
-
Failure Sign: Clumping, yellowing, or "wet" appearance indicates hydrolysis.
-
Action: If compromised, do not use. Recrystallization is difficult; re-synthesis or purchasing fresh stock is safer.
NMR Validation Protocol (Pre-Reaction)
Before committing valuable intermediate compounds, validate the reagent:
-
Dissolve ~5 mg of
in dry or . -
Add an internal standard (e.g.,
-trifluorotoluene, ppm). -
Acquire
NMR (un-decoupled). -
Pass Criteria: Sharp singlet at
to ppm. -
Fail Criteria: Presence of broad peaks at
to ppm (fluoride salts) or peaks corresponding to or derivatives.
Safety Warning
Decomposition of trifluoromethylthiolates can release toxic fluorinated sulfur species . Always handle in a well-ventilated fume hood. If the synthesis involves strong acids, be aware of the potential release of
References
-
Schoenebeck, F., et al. (2013). Trifluoromethylthiolation of Aryl Iodides and Bromides Enabled by a Bench-Stable and Easy-to-Handle Reagent.[2][3] Angewandte Chemie International Edition, 52(14), 3977-3980. [Link]
-
Tyrra, W. (2003). A new synthesis of trifluoromethanethiolates—characterization and properties of tetramethylammonium, cesium and di(benzo-15-crown-5)cesium trifluoromethanethiolates. Journal of Fluorine Chemistry, 119(1), 101-107.[4] [Link]
-
Scattolin, T., Deckers, K., & Schoenebeck, F. (2017).[5] Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3.[2][3][5] Angewandte Chemie International Edition, 56(1), 221-224.[5] [Link]
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Reference for Lipophilicity Constants).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4 N)SCF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Advanced Trifluoromethylthiolation via [Me4N][SCF3]
Executive Summary
The trifluoromethylthio group (–SCF₃) has emerged as a privileged motif in modern drug discovery, offering a "super-lipophilic" alternative to the trifluoromethyl (–CF₃) group with a Hansch
This guide focuses on Tetramethylammonium Trifluoromethylthiolate ([Me4N][SCF3]) , often referred to as the Schoenebeck Reagent . Unlike its metallic predecessors, [Me4N][SCF3] is an anhydrous, bench-stable solid that is soluble in organic solvents. It serves as a versatile nucleophilic source of ⁻SCF₃, a precursor for in situ generation of CuSCF₃, and a unique reservoir for thiocarbonyl difluoride (S=CF₂).
Part 1: The Reagent Profile & Comparative Advantage
Chemical Architecture
[Me4N][SCF3] overcomes the "Silver Mirror" problem associated with AgSCF₃, where insoluble silver salts precipitate and interfere with homogeneous catalysis.
| Feature | [Me4N][SCF3] (Schoenebeck Reagent) | AgSCF₃ | CuSCF₃ |
| Physical State | White, crystalline solid | White/Grey solid | Yellow/Orange powder |
| Solubility | High (MeCN, DMF, DCM) | Poor/Insoluble | Moderate (coord. dependent) |
| Stability | Bench-stable (months) | Light sensitive | Air/Moisture sensitive |
| Nucleophilicity | High (Naked anion effect) | Low (Ag-bound) | Moderate |
| Atom Economy | High | Low (Heavy Ag waste) | Moderate |
Synthesis of [Me4N][SCF3]
Note: While commercially available, in-house preparation ensures anhydrous integrity, critical for preventing hydrolysis to SCF₂O.
Protocol:
-
Reagents: Tetramethylammonium fluoride (Me₄NF, anhydrous) and Trimethyl(trifluoromethylthio)silane (TMS-SCF₃).
-
Conditions: Anhydrous THF or MeCN, –30 °C to RT.
-
Procedure:
-
Suspend Me₄NF (1.0 equiv) in dry THF under N₂.
-
Dropwise add TMS-SCF₃ (1.1 equiv) at –30 °C.
-
Warm to room temperature (RT) and stir for 1 hour.
-
Filtration under inert atmosphere yields the white solid product.
-
Critical QC: ¹⁹F NMR should show a singlet at –16.6 ppm (in MeCN-d₃).
-
Part 2: Mechanistic Paradigms[3]
[Me4N][SCF3] operates through two distinct mechanistic manifolds: direct nucleophilic attack (often involving transmetallation) and fluoride-elimination pathways acting as a difluorocarbene/thiophosgene surrogate.
The Reactivity Landscape
The following diagram illustrates the divergent pathways accessible via this single reagent.
Figure 1: Divergent reactivity modes of [Me4N][SCF3], ranging from classic cross-coupling to novel umpolung strategies.
Pd-Catalyzed Cross-Coupling Mechanism
A major challenge in Pd-catalyzed trifluoromethylthiolation is the slow transmetallation of the SCF₃ anion and the stability of the Pd-SCF₃ intermediate. The use of [Me4N][SCF3] allows for a higher concentration of active nucleophile compared to silver salts.
Figure 2: Catalytic cycle for Pd-mediated trifluoromethylthiolation. The solubility of [Me4N][SCF3] facilitates the critical transmetallation step.
Part 3: Experimental Protocols
Protocol A: Pd-Catalyzed Trifluoromethylthiolation of Aryl Bromides
Target: Synthesis of Ar-SCF₃ from Ar-Br.[3] Source: Adapted from Schoenebeck et al. and subsequent optimizations.
-
Setup: In a glovebox, charge a reaction vial with:
-
Aryl Bromide (0.5 mmol)[4]
-
[Me4N][SCF3] (1.5 equiv, 131 mg)
-
Pd(dba)₂ (5 mol%)
-
BrettPhos (7.5 mol%) — Crucial for stabilizing the Pd-SCF₃ species.
-
Toluene (anhydrous, 2 mL)
-
-
Reaction: Seal the vial and heat to 80–100 °C for 12 hours.
-
Workup: Cool to RT. Dilute with Ethyl Acetate, filter through a pad of silica/Celite to remove Pd residues.
-
Purification: Concentrate and purify via flash chromatography.
-
Validation: ¹⁹F NMR signal typically appears around –42 to –44 ppm (Ar-SCF₃).
Protocol B: Vicinal Hydrotrifluoromethylthiolation of Alkenes
Target: Markovnikov addition to unactivated alkenes.[5] Mechanism: Acid-mediated activation.
-
Setup: Dissolve alkene (0.2 mmol) in DCM (1 mL).
-
Activation: Add TfOH (Triflic acid, 1.0 equiv) in DCM at 0 °C.
-
Addition: Add [Me4N][SCF3] (1.5 equiv) rapidly.
-
Reaction: Stir at RT for 3 hours.
-
Insight: TfOH protonates the alkene to form a carbocation (or activates the reagent), which is then trapped by the SCF₃ anion. This avoids the use of toxic electrophilic reagents like Phth-SCF₃.
Part 4: Strategic Applications in MedChem
The "Umpolung" to N-CF3
A unique feature of [Me4N][SCF3] discovered by the Schoenebeck group is its ability to act as a precursor for thiocarbamoyl fluoride intermediates.[6]
-
Reaction: Amine + [Me4N][SCF3] + AgF
N-C(S)-F N-CF₃.[6][7] -
Utility: This allows for the synthesis of N-trifluoromethyl amines, a motif traditionally very difficult to access due to the instability of N-CF₃ precursors.
Late-Stage Functionalization (LSF)
Due to its high solubility and compatibility with various functional groups (esters, amides, pyridines), [Me4N][SCF3] is ideal for LSF of complex drug scaffolds.
-
Case Study: Functionalization of Toltrazuril intermediates.
-
Metabolic Stability: The SCF₃ group blocks metabolic oxidation at the attachment site while increasing lipophilicity, often improving blood-brain barrier (BBB) penetration.
References
-
Schoenebeck, F., et al. (2013). Trifluoromethylthiolation of Aryl Iodides and Bromides with [Me4N][SCF3]. Angewandte Chemie International Edition. [Link]
-
Scattolin, T., Deckers, K., & Schoenebeck, F. (2017). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3. Angewandte Chemie International Edition. [Link]
-
Zhang, W., et al. (2021).[1][2] Metal-free visible-light-enabled vicinal trifluoromethyl dithiolation of unactivated alkenes. Beilstein Journal of Organic Chemistry. [Link]
-
Billard, T. (2020). Recent Advances and Uses of (Me4N)XCF3 (X=S, Se) in the Synthesis of Trifluoromethylthiolated Compounds. ResearchGate / ChemCatChem. [Link]
-
Yin, G., et al. (2015).[4] Trifluoromethylthiolation of Aryl Halides. Journal of the American Chemical Society.[4] [Link]
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. Pd-Catalyzed Synthesis of Ar–SCF3 Compounds Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zhou.apm.ac.cn [zhou.apm.ac.cn]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4 N)SCF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Guide: Solubility & Stability of [Me4N][SCF3] in Acetonitrile and DMF
Executive Summary
Tetramethylammonium trifluoromethylthiolate (
However, the reagent’s utility is strictly governed by its solubility profile and the stability of the
Physicochemical Profile
The Reagent
-
Formula:
-
Appearance: Colorless to pale ochre solid.[1]
-
Hygroscopicity: High. The tetramethylammonium cation is prone to absorbing atmospheric moisture, which is fatal to the
anion (see Section 3). -
Lipophilicity Impact: The
group has a Hansch constant of 1.44, significantly higher than (0.88), making it a critical tool for modulating the lipophilicity of drug candidates.
Solvent Compatibility Matrix
The choice between MeCN and DMF is a trade-off between stability and solubility .
| Feature | Acetonitrile (MeCN) | N,N-Dimethylformamide (DMF) |
| Dielectric Constant ( | 37.5 | 36.7 |
| Dipole Moment (D) | 3.92 | 3.82 |
| Solubility Limit (Est.) | Moderate (0.2 – 0.5 M) | High (> 1.0 M) |
| Anion Stability | High (Kinetic stability favored) | Moderate (Thermodynamic equilibration faster) |
| Workup | Easy (BP 82°C) | Difficult (BP 153°C) |
| Primary Use Case | Standard | High-concentration stocks / Difficult substrates |
Solubility Dynamics & Stability Mechanisms
The Decomposition Equilibrium
The solubility of
Mechanism:
-
Reversible Extrusion:
-
Irreversible Loss: If the solvent contains water or Lewis acids, the "naked" fluoride is trapped (as
or metal-fluoride), driving the equilibrium to the right and decomposing the reagent.
Acetonitrile (MeCN)
MeCN is the Gold Standard for this reagent.
-
Causality: MeCN is sufficiently polar to dissolve the ionic lattice of
but does not strongly solvate the fluoride anion compared to protic solvents or wet DMF. This suppresses the forward reaction of fluoride extrusion. -
Operational Range: Reactions are typically run at 0.1 M to 0.2 M . At these concentrations, the salt is fully soluble at room temperature.
-
Saturation: Saturation is reached near ~0.5 M at 25°C. Super-saturation can occur but risks precipitation during reaction induction periods.
Dimethylformamide (DMF)
DMF is the High-Solubility Alternative .
-
Causality: DMF's high Lewis basicity and ability to solvate cations allows for much higher concentrations (up to 1.0 M).
-
The Risk: DMF is notoriously difficult to dry completely. Residual water (
ppm) will protonate the extruded to form and , rapidly decomposing the reagent into thiocarbonyl fluoride and eventually carbonate byproducts. -
Recommendation: Use DMF only when substrate solubility demands it, and ensure the solvent is "Extra Dry" (<50 ppm
).
Visualization of Stability Pathways
The following diagram illustrates the critical decomposition pathways that must be mitigated through solvent selection.
Caption: Figure 1. The chemical stability of the trifluoromethylthiolate anion is solvent-dependent. In dry MeCN, the equilibrium favors the active nucleophile. In wet DMF, fluoride trapping drives irreversible decomposition.
Experimental Protocols
Protocol A: Preparation of a 0.2 M Stock Solution in MeCN
Use this protocol for standard cross-coupling or nucleophilic substitution reactions.
Reagents:
- (Store in glovebox or desiccator).
-
Anhydrous Acetonitrile (water content <50 ppm).
Workflow:
-
Environment: Perform all weighing inside a nitrogen-filled glovebox or under a positive pressure of Argon. The salt is hygroscopic.[2]
-
Weighing: Weigh 350 mg (2.0 mmol) of
into a flame-dried 20 mL scintillation vial containing a magnetic stir bar. -
Solvation: Add 10.0 mL of anhydrous MeCN via syringe.
-
Dissolution: Stir at room temperature for 5 minutes. The solution should be clear and colorless to pale yellow.
-
Note: If turbidity persists, sonicate for 30 seconds. Persistent solids indicate hydrolysis or impure reagent.
-
-
Usage: Use immediately. Do not store stock solutions for >24 hours as fluoride etching of glass can occur slowly.
Protocol B: Quality Control via F-NMR
Always validate the integrity of the reagent before committing valuable substrates.
Method:
-
Take a 0.5 mL aliquot of the stock solution.
-
Add 0.1 mL of
(or use a -DMSO capillary insert). -
Add an internal standard (e.g.,
-trifluorotoluene, -63 ppm). -
Acquire
F-NMR (unprotonated).
Interpretation:
-
Peak A (
-17.8 to -18.5 ppm, s): Intact anion. PASS. -
Peak B (
-10 to -30 ppm, broad): Indicates rapid exchange or decomposition. FAIL. -
Peak C (
-120 to -150 ppm): Free Fluoride ( ) or . Indicates moisture contamination. FAIL.
Troubleshooting & Best Practices
| Observation | Diagnosis | Corrective Action |
| Solution turns bright yellow/orange | Formation of thiophosgene polymers or sulfur extrusion. | Discard solution. Check solvent water content.[3] Ensure temperature is < 30°C. |
| Precipitate forms upon adding substrate | Common Ion Effect or Solubility Limit. | Dilute reaction mixture with more MeCN. If using DMF, switch to MeCN if possible to avoid workup issues. |
| Etching of glass reaction vessel | Generation of HF via hydrolysis. | CRITICAL FAILURE. Reagent is wet. Quench immediately with aqueous bicarbonate. |
References
-
Tyrra, W. (2003).[4] "A new synthesis of trifluoromethanethiolates—characterization and properties of tetramethylammonium, cesium and di(benzo-15-crown-5)cesium trifluoromethanethiolates." Journal of Fluorine Chemistry, 119(1), 101-107.[1] Link
- Foundational text on the synthesis and characteriz
-
Schoenebeck, F., et al. (2013). "Trifluoromethylthiolation of Aryl Iodides and Bromides Enabled by a Bench-Stable and Easy-to-Handle Reagent." Angewandte Chemie International Edition, 52(18), 4925-4929. Link
- Establishes the utility of the Me4N salt in cross-coupling and solvent effects.
-
Yagupolskii, L. M., et al. (1994). "Trifluoromethylthio- and Trifluoromethylseleno-derivatives of Pyridine and Quinoline." Synthesis, 1994(11), 1191-1194. Link
- Early work describing the stability of the SCF3 anion.
-
Vicic, D. A. (2016). "Direct Difluoromethylation and Trifluoromethylthiolation with 'Naked' Anions." Chemical Reviews, 116(17), 9969-10065. Link
- Comprehensive review covering the equilibrium and decomposition mechanisms of SCF3 reagents.
Sources
Methodological & Application
Application Note: Copper-Catalyzed Trifluoromethylthiolation with [Me4N][SCF3]
This is a comprehensive Application Note and Protocol for Copper-Catalyzed Trifluoromethylthiolation using Tetramethylammonium Trifluoromethylthiolate ([Me4N][SCF3]) .
Introduction & Reagent Profile
The trifluoromethylthio group (–SCF3 ) is a privileged motif in medicinal chemistry, prized for its extreme lipophilicity (Hansch
Tetramethylammonium Trifluoromethylthiolate ([Me4N][SCF3]) has emerged as a superior nucleophilic source of the
Why [Me4N][SCF3] with Copper?
While Palladium is often used for aryl halides with this reagent, Copper catalysis unlocks unique reactivity paradigms, specifically:
-
Enantioselective Radical Coupling: Functionalization of sp³-hybridized centers (e.g., benzyl halides).
-
Carbenoid Insertion: Efficient conversion of
-diazo esters under mild conditions.
This guide details two distinct, high-value protocols utilizing the Cu/[Me4N][SCF3] system.
Reagent Handling & Preparation
[Me4N][SCF3] (CAS: 116483-65-9)
-
Appearance: White to off-white solid.[3]
-
Stability: Hygroscopic; store in a desiccator or glovebox. Stable at room temperature for months if kept dry.
-
Solubility: Excellent in MeCN, DMF, DMSO; moderate in THF.
Preparation (In-situ vs. Ex-situ):
While commercially available, it can be prepared by metathesis of
Protocol A: Enantioselective C(sp³)–SCF3 Coupling of Benzyl Halides
Based on the work of Liu et al. (Angew.[4] Chem. Int. Ed. 2024)
This protocol represents the state-of-the-art in radical cross-coupling, allowing for the construction of chiral centers bearing the
Mechanistic Rationale
The reaction proceeds via a radical pathway. A chiral copper catalyst initiates the formation of a benzylic radical from the halide. The bulky, chiral anionic N,N,P-ligand is critical: it governs the enantioselective bond formation between the carbon-centered radical and the copper-bound
Figure 1: Radical pathway for the enantioconvergent coupling of benzyl halides.
Experimental Procedure
Reagents:
-
Substrate: Secondary Benzyl Bromide (0.20 mmol)
-
Reagent: [Me4N][SCF3] (0.30 mmol, 1.5 equiv)
-
Catalyst:
(10 mol %) -
Ligand: Chiral N,N,P-ligand (e.g., Phosphino-oxazoline derivative) (12 mol %)
-
Solvent: Toluene/Dichloromethane (check specific solubility)
-
Additives: Zinc powder (sometimes used as reductant/activator depending on specific variant).
Step-by-Step:
-
Glovebox Setup: In a nitrogen-filled glovebox, weigh
(7.5 mg) and the Chiral Ligand into a dried 4 mL vial equipped with a stir bar. -
Complexation: Add anhydrous solvent (1.0 mL) and stir for 30 minutes to generate the active catalyst complex (often indicated by a color change).
-
Reagent Addition: Add [Me4N][SCF3] (52.5 mg) and the Benzyl Bromide substrate.
-
Reaction: Seal the vial tightly. Stir at 0 °C to Room Temperature (substrate dependent) for 12–24 hours. Note: Lower temperatures often enhance enantioselectivity.
-
Work-up: Remove from glovebox. Quench with water (2 mL) and extract with ethyl acetate (3 x 5 mL).
-
Purification: Dry organics over
, concentrate, and purify via silica gel flash chromatography. (Note: products are often non-polar; use Hexanes/EtOAc gradients).
Protocol B: Trifluoromethylthiolation of -Diazo Esters
Based on the work of Goossen et al. (Chem. Eur. J. 2016)
This protocol is ideal for late-stage functionalization, converting diazo compounds (derived from amino acids or drug scaffolds) into
Mechanistic Rationale
Unlike the radical pathway, this reaction involves the formation of a Copper-Carbenoid intermediate. The nucleophilic [Me4N][SCF3] attacks the electrophilic carbenoid, followed by protonation or elimination.
Figure 2: Copper-catalyzed insertion of SCF3 into diazo esters.
Experimental Procedure
Reagents:
-
Substrate:
-Diazo Ester (0.50 mmol) -
Reagent: [Me4N][SCF3] (0.60 mmol, 1.2 equiv)
-
Catalyst: CuSCN (Copper(I) Thiocyanate) (10 mol %)
-
Solvent: Acetonitrile (MeCN) (anhydrous)
Step-by-Step:
-
Preparation: Flame-dry a 10 mL Schlenk tube and cool under Argon.
-
Charging: Add CuSCN (6.1 mg, 0.05 mmol) and [Me4N][SCF3] (105 mg, 0.60 mmol).
-
Solvent: Add anhydrous MeCN (2.0 mL).
-
Substrate Addition: Add the
-Diazo Ester (0.50 mmol) dropwise (neat or in minimal MeCN) at Room Temperature.-
Caution: Evolution of nitrogen gas (
) will occur. Ensure the system is vented through a bubbler.
-
-
Reaction: Stir at 25 °C for 2–4 hours. Monitor by TLC (disappearance of the yellow diazo spot).
-
Work-up: Dilute with diethyl ether (20 mL), wash with water (2 x 10 mL) and brine.
-
Purification: Silica gel chromatography.
Scope and Troubleshooting
Substrate Scope Table
| Substrate Class | Protocol | Key Conditions | Expected Yield |
| Benzyl Bromides (Sec/Tert) | Protocol A | Cu(I)/N,N,P-Ligand, 0°C | 60–90% (High ee) |
| Protocol B | CuSCN, MeCN, RT | 70–95% | |
| Aryl Iodides | Alternative | Use Pd-catalysis or Cu/AgSCF3 | See Note Below |
Note on Aryl Halides: Direct coupling of Aryl Halides with [Me4N][SCF3] using Copper is kinetically challenging compared to Palladium. If Aryl Halides are the mandatory substrate, the Sandmeyer reaction (using Aryl Amines + tBuONO + Cu + [Me4N][SCF3]) is the preferred Cu-catalyzed route over direct halide coupling.
Troubleshooting Guide
-
Low Yield (Protocol A): Oxygen is a radical scavenger. Ensure rigorous degassing (freeze-pump-thaw) and use of a glovebox.
-
Racemization (Protocol A): Temperature is too high. Lower to -20°C or 0°C.
-
No Reaction (Protocol B): Catalyst poisoning. Ensure CuSCN is white (Cu(I)) and not green/blue (Cu(II)). Recrystallize [Me4N][SCF3] if wet.
References
-
Enantioselective Radical Coupling (Protocol A): Zhang, W., Tian, Y., Liu, X.-D., Luan, C., & Liu, X.-Y. (2024). Copper-Catalyzed Enantioselective C(sp3)–SCF3 Coupling of Carbon-Centered Benzyl Radicals with (Me4N)SCF3.[4][6] Angewandte Chemie International Edition, 63(11), e202319850. [Link]
-
Diazo Ester Functionalization (Protocol B): Matheis, C., Wang, M., Krause, T., & Goossen, L. J. (2016). Trifluoromethylthiolation and Trifluoromethylselenolation of α-Diazo Esters Catalyzed by Copper.[5] Chemistry – A European Journal, 22(35), 12270–12273. [Link]
-
General Review of SCF3 Reagents: Barata-Vallejo, S., Bonesi, S., & Postigo, A. (2016). Late Stage Trifluoromethylthiolation Strategies for Organic Scaffolds. Organic & Biomolecular Chemistry, 14, 7150-7182. [Link]
-
Reagent Preparation: Tyrra, W., Naumann, D., Hoge, B., & Yagupolskii, Y. L. (2003). A new synthesis of trifluoromethylthio-substituted compounds. Journal of Fluorine Chemistry, 119(1), 101-107. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. orgsyn.org [orgsyn.org]
- 4. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 5. Trifluoromethylthiolation and Trifluoromethylselenolation of α-Diazo Esters Catalyzed by Copper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Hydrotrifluoromethylthiolation of Alkenes using [Me4N][SCF3] and TfOH
[1][2][3]
Executive Summary
The incorporation of the trifluoromethylthio group (–SCF₃) into drug candidates is a high-priority strategy in medicinal chemistry due to its exceptional lipophilicity (Hansch parameter
This Application Note details a robust, metal-free protocol for the Markovnikov-selective hydrotrifluoromethylthiolation of unactivated terminal alkenes . By utilizing Tetramethylammonium Trifluoromethylthiolate ([Me4N][SCF3]) as a stable, solid nucleophilic source and Triflic Acid (TfOH) as a proton source, this method allows for the regioselective synthesis of branched alkyl trifluoromethyl sulfides under mild conditions.
Key Advantages:
-
Regioselectivity: Exclusively Markovnikov (branched product).
-
Operational Simplicity: Open-flask capability (though N₂ is recommended), room temperature, short reaction time.
-
Cost-Efficiency: Avoids expensive Ag/Cu salts and photoredox catalysts.
-
Stability: [Me4N][SCF3] is non-volatile and thermally stable, unlike HSCF3 gas.
Scientific Foundation & Mechanism
Mechanistic Rationale
The reaction operates via a classic cationic pathway, distinct from the radical mechanisms often seen with reagents like AgSCF3 or N-SCF3 phthalimides.
-
Protonation (Activation): The superacid TfOH protonates the terminal alkene (1). Due to the non-coordinating nature of the triflate anion (OTf-), a discrete carbocation intermediate (2) is generated. This step dictates the Markovnikov regioselectivity , favoring the more substituted carbocation.
-
Nucleophilic Trapping: The [Me4N][SCF3] salt provides the SCF3- anion. Although SCF3- can be sluggish or unstable in acidic media, the kinetic rate of trapping the high-energy carbocation is sufficiently fast to outcompete decomposition or polymerization.
-
Product Formation: The SCF3- attacks the carbocation to form the C–S bond, yielding the branched product (3).
Reaction Pathway Visualization
Figure 1: Mechanistic pathway for TfOH-mediated hydrotrifluoromethylthiolation. The reaction proceeds via a discrete carbocation, ensuring Markovnikov selectivity.
Materials & Reagents
| Reagent | Role | CAS No. | Grade/Notes |
| Alkene Substrate | Starting Material | Var. | Unactivated, terminal preferred. |
| [Me₄N][SCF₃] | Nucleophile | 116539-31-0 | Hygroscopic solid. Store in desiccator. |
| Triflic Acid (TfOH) | Acid Promoter | 1493-13-6 | Handle in fume hood. Fuming liquid. |
| Dichloromethane (DCM) | Solvent | 75-09-2 | Anhydrous, HPLC grade. |
| Sodium Bicarbonate | Quench | 144-55-8 | Saturated aqueous solution. |
Safety Note: TfOH is highly corrosive and causes severe burns. [Me4N][SCF3] releases fluorinated sulfur species if heated to decomposition. Perform all operations in a functioning fume hood.
Detailed Experimental Protocol
This protocol is scaled for 0.4 mmol of alkene substrate.[1][2][3]
Preparation
-
Glassware: Oven-dry a 10 mL round-bottom flask or reaction vial containing a magnetic stir bar.
-
Environment: Purge the flask with Nitrogen (N₂) or Argon. While the reaction tolerates ambient air briefly, inert atmosphere ensures reproducibility by preventing moisture from deactivating the superacid.
Reaction Setup (Step-by-Step)
-
Substrate Dissolution:
-
Add 0.4 mmol of the alkene substrate to the flask.
-
Add 1.0 mL of anhydrous DCM. Stir to dissolve.
-
-
Acid Activation (Critical Step):
-
Prepare a stock solution of TfOH if dispensing small volumes is difficult, or add neat.
-
Add 0.2 mmol (0.5 equiv) of TfOH to the stirring alkene solution.
-
Note: Some protocols use stoichiometric acid (1.0 equiv), but 0.5 equiv is often sufficient for catalytic activation if the proton is regenerated, though stoichiometric use is standard for this specific transformation to ensure full conversion. Recommendation: Start with 0.5 equiv ; increase to 1.0 equiv if conversion is low.
-
-
Nucleophile Addition:
-
Immediately following acid addition, add 0.4 mmol (1.0 equiv) of [Me4N][SCF3] solid in one portion.
-
Observation: The mixture may turn slightly yellow or cloudy.
-
-
Reaction:
-
Seal the flask and stir vigorously at Room Temperature (20–25 °C) for 3 hours .
-
Work-up & Purification
-
Quench:
-
Dilute the reaction mixture with 5 mL of DCM.
-
Carefully add 5 mL of saturated aq. NaHCO₃ to neutralize the acid. (Caution: CO₂ evolution).
-
-
Extraction:
-
Transfer to a separatory funnel.
-
Extract the aqueous layer with DCM (2 x 5 mL).
-
Combine the organic layers.
-
-
Drying:
-
Dry the combined organics over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure (Rotary Evaporator). Caution: Small SCF3-alkanes can be volatile. Do not over-pump.
-
-
Purification:
-
Purify via silica gel flash chromatography using Hexanes/Ethyl Acetate gradients.
-
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the hydrotrifluoromethylthiolation protocol.
Scope and Performance Data
The following table summarizes expected outcomes for various alkene classes based on literature precedents (Shi & Zhang, 2020).
| Substrate Class | Electronic Nature | Expected Yield | Regioselectivity | Notes |
| Terminal Alkyl Alkenes | Neutral/Unactivated | 60–85% | >95:1 Markovnikov | Ideal substrates. |
| Styrenes | Activated | 40–60% | >95:1 Markovnikov | Polymerization is a competing side reaction due to cationic stability. |
| Internal Alkenes | Sterically Hindered | <30% | Mixed | Steric bulk hinders nucleophilic attack; lower reactivity. |
| Functionalized Alkenes | Esters/Amides present | 50–75% | >95:1 Markovnikov | Distal functional groups are tolerated. |
Troubleshooting Guide
Issue 1: Low Conversion
-
Cause: Moisture in the solvent quenching TfOH.
-
Solution: Ensure DCM is anhydrous. Increase TfOH loading to 1.0 equiv.
Issue 2: Polymerization (Gummy residue)
-
Cause: Substrate is too electron-rich (e.g., styrene derivatives), leading to cationic polymerization before SCF3 trapping.
-
Solution: Dilute the reaction (2 mL DCM instead of 1 mL). Add the [Me4N][SCF3]before the acid to ensure immediate trapping (inverse addition).
Issue 3: Product Volatility
-
Cause: Low molecular weight SCF3-alkanes are volatile.
-
Solution: Do not evaporate to dryness under high vacuum. Keep the rotovap bath temperature < 30 °C.
References
-
Shi, J., & Zhang, C.-P. (2020).[2] Markovnikov-Type Hydrotrifluoromethylchalcogenation of Unactivated Terminal Alkenes with [Me4N][XCF3] (X = S, Se) and TfOH. Molecules, 25(19), 4583.
-
Xu, X.-H., Matsuzaki, K., & Shibata, N. (2015). Synthetic Methods for Compounds Having CF3–S Units on Carbon. Chemical Reviews, 115(2), 731–764.
-
Barata-Vallejo, S., et al. (2014). Trifluoromethylthiolation of Alkenes and Alkynes. Chemistry – A European Journal, 20(51), 16806–16829.
Synthesis of trifluoromethyl amines via thiocarbamoyl fluorides using [Me4N][SCF3]
Application Note: Synthesis of -Trifluoromethyl Amines via Thiocarbamoyl Fluorides using [Me N][SCF ]
Executive Summary
The
This protocol utilizes [Me
Key Advantages[6][8][9]
-
Safety: Avoids the use of toxic thiophosgene (
) or gaseous . -
Stability: Utilizes bench-stable solid reagents ([Me
N][SCF ]). -
Selectivity: High functional group tolerance (compatible with esters, amides, heterocycles).[1]
-
Speed: Reaction typically completes within minutes to hours at room temperature.
Scientific Foundation & Mechanism
The "Formal Umpolung" Concept
Classically, the SCF
-
Reservoir Release: The "naked" anion in [Me
N][SCF ] exists in equilibrium with and . -
Electrophilic Trapping: The secondary amine attacks the electrophilic carbon of
, generating a thiocarbamoyl fluoride intermediate ( ). -
Desulfurative Fluorination: AgF acts as a thiophile and fluoride source. It precipitates silver sulfide (
), driving the conversion of the bond to a bond, ultimately yielding the -CF product.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway for the conversion of amines to N-CF3 species via thiocarbamoyl fluoride intermediates using [Me4N][SCF3].
Experimental Protocol
Reagents and Equipment
| Component | Specification | Role |
| Substrate | Secondary Amine ( | Nucleophile |
| Reagent A | [Me | Source of |
| Reagent B | AgF (Silver(I) Fluoride) | Fluorinating/Desulfurizing agent |
| Solvent | Acetonitrile (MeCN), anhydrous | Reaction Medium |
| Vessel | 10 mL vial with Teflon-lined cap | Reaction Vessel (Light protected) |
Step-by-Step Procedure (One-Pot)
Note: AgF is hygroscopic and light-sensitive. Weigh quickly or use a glovebox if available. However, the reaction is generally robust enough for rapid benchtop setup.
-
Preparation:
-
Equip a clean, dry reaction vial with a magnetic stir bar.
-
Wrap the vial in aluminum foil to protect the silver salt from light.
-
-
Reagent Addition:
-
Add [Me
N][SCF ] (1.5 equivalents) to the vial. -
Add AgF (3.0 equivalents) to the vial.
-
Critical: Ensure AgF is finely ground; large chunks reduce surface area and reaction efficiency.
-
-
Substrate Addition:
-
Add the Secondary Amine (1.0 equivalent).
-
Add anhydrous Acetonitrile (MeCN) (
M concentration relative to amine).
-
-
Reaction:
-
Cap the vial tightly.
-
Stir vigorously at Room Temperature (25 °C) .
-
Monitoring: Monitor by TLC or
F NMR.-
Thiocarbamoyl Fluoride Intermediate: Typically appears around
to ppm (singlet or broad) in F NMR. -
Product (
-CF ): Typically appears around to ppm.
-
-
Reaction time is usually 1 to 16 hours , depending on steric hindrance of the amine.
-
-
Work-up:
-
Dilute the mixture with diethyl ether (
) or DCM. -
Filter the suspension through a short pad of Celite to remove the black
precipitate and excess silver salts. -
Concentrate the filtrate under reduced pressure.
-
Note:
-CF amines can be volatile. Use mild vacuum and avoid prolonged high-vacuum exposure if the molecular weight is low.
-
-
Purification:
-
Purify via flash column chromatography (Silica gel).
-
-CF
amines are often less polar than their parent amines due to the masking of the N-H hydrogen bond donor/acceptor properties.
-
Two-Step Variation (Isolation of Intermediate)
If the one-pot reaction yields complex mixtures, the thiocarbamoyl fluoride can be isolated first:
-
React Amine + [Me
N][SCF ] (1.2 equiv) in MeCN for 30 mins. -
Perform aqueous workup (extract with DCM).
-
Isolate the thiocarbamoyl fluoride (
). -
Subject the isolated intermediate to AgF (3 equiv) in MeCN at 50 °C to form the
-CF product.
Data Analysis & Troubleshooting
NMR Characterization Guide
| Species | Multiplicity | Notes | |
| [Me | Singlet | Reagent peak. | |
| Thiocarbamoyl Fluoride | Broad/Singlet | Intermediate. If this persists, add more AgF or heat to 40°C. | |
| Singlet | Distinctive shift for | ||
| Ag-SCF | Complex | Possible byproduct if AgF reacts with reagent directly. |
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield | Moisture in AgF or Solvent | Use fresh AgF; dry MeCN over molecular sieves. Hydrolysis leads to ureas/carbamates. |
| Stalled at Intermediate | Steric hindrance or old AgF | Increase AgF to 4.0 equiv; heat to 40-50 °C. |
| Black Precipitate forms immediately | Normal reaction ( | This is a good sign. Ensure stirring is vigorous to prevent clumping. |
| Decomposition of Product | Acidic Silica | Some |
References
-
Scattolin, T., Deckers, K., & Schoenebeck, F. (2017).[2] Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me
N)SCF .[1][2][6] Angewandte Chemie International Edition, 56(1), 221–224.[2]-
[Link]
-
-
Schoenebeck, F., et al. (2019).[9] Trifluoromethylation of nitrogen centers. Nature, 573, 102–107.[9] (Review of broader context including this method).
-
[Link]
-
-
Taponard, G., et al. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. (Discusses thiocarbamoyl fluoride reactivity).
-
[Link]
-
-
Himo, F., & Schoenebeck, F. (2018).
-
[Link]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4 N)SCF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel N(SCF3)(CF3)-amines: synthesis, scalability and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Reaction conditions for [Me4N][SCF3] with aryl boronic acids
Technical Application Note: Oxidative Trifluoromethylthiolation of Aryl Boronic Acids using [Me4N][SCF3]
Executive Summary
This guide details the reaction conditions for introducing the trifluoromethylthio (–SCF₃) group onto aryl boronic acids using tetramethylammonium trifluoromethylthiolate, [Me₄N][SCF₃] .
While [Me₄N][SCF₃] (often referred to as the Vicic Reagent or Schoenebeck Reagent depending on application) is a stable source of nucleophilic ⁻SCF₃, its reaction with nucleophilic aryl boronic acids is not spontaneous. It requires an oxidative cross-coupling strategy (Chan-Lam-Evans type) mediated by copper. This protocol is preferred over using electrophilic reagents (like Phth-SCF₃) due to the higher stability, lower cost, and operational simplicity of the [Me₄N][SCF₃] salt.
Key Advantages of [Me₄N][SCF₃]:
-
Stability: Non-hygroscopic solid, stable at room temperature (unlike CsSCF₃ or AgSCF₃ which can be light/moisture sensitive).
-
Safety: Avoids the use of gaseous CF₃SCl or toxic (CF₃S)₂Hg.
-
Selectivity: High functional group tolerance under oxidative copper catalysis.[1][2]
Reaction Mechanism & Logic
The transformation relies on a Copper(II)-mediated oxidative cross-coupling .[1] Since both the aryl boronic acid and the SCF₃ source are nucleophilic, an external oxidant is required to access the high-valent Cu(III) species necessary for reductive elimination.
Mechanistic Pathway:
-
Transmetallation: The aryl boronic acid transmetallates with a Cu(II) species (typically ligated with bipyridine or phenanthroline) to form an Aryl-Cu(II) intermediate.
-
Ligand Exchange: The ⁻SCF₃ anion from [Me₄N][SCF₃] displaces a ligand on the copper center.
-
Oxidation: The resulting species is oxidized (by air, O₂, or a silver salt) to a transient Cu(III) complex.
-
Reductive Elimination: The high-energy Cu(III) species undergoes reductive elimination to form the Ar–SCF₃ bond and regenerate the Cu species.
Visualizing the Mechanistic Cycle
Figure 1: Proposed oxidative catalytic cycle for the coupling of nucleophilic [Me₄N][SCF₃] with aryl boronic acids.
Experimental Protocol
This protocol is optimized for a 0.5 mmol scale. It uses Cu(OAc)₂ as the catalyst and 2,2'-bipyridine (bpy) as the ligand. While air can be used as an oxidant, the addition of a stoichiometric silver oxidant often improves yields for electron-deficient substrates.
Reagents & Materials
| Reagent | Equiv.[1][3][4][5][6][7][8] | Amount (0.5 mmol scale) | Role |
| Aryl Boronic Acid | 1.0 | Varies (MW) | Substrate |
| [Me₄N][SCF₃] | 1.2–1.5 | 105–131 mg | SCF₃ Source |
| Cu(OAc)₂ | 1.0 | 90 mg | Mediator/Catalyst |
| 2,2'-Bipyridine | 1.0 | 78 mg | Ligand |
| Ag₂CO₃ (Optional) | 0.5–1.0 | 138–275 mg | Oxidant/Promoter |
| Na₂CO₃ | 2.0 | 106 mg | Base |
| Dichloroethane (DCE) | N/A | 3–5 mL | Solvent |
*Note: Stoichiometric copper is often required for difficult substrates. For catalytic versions (10-20 mol%), a strong external oxidant (like Ag₂CO₃ or pure O₂ balloon) is mandatory.
Step-by-Step Procedure
-
Setup: Oven-dry a 10 mL reaction vial equipped with a magnetic stir bar. Allow it to cool under a stream of nitrogen (though the reaction tolerates air, starting dry ensures reproducibility).
-
Reagent Addition:
-
Add Aryl Boronic Acid (0.5 mmol).
-
Add [Me₄N][SCF₃] (1.2 equiv).
-
Add Cu(OAc)₂ (1.0 equiv) and 2,2'-Bipyridine (1.0 equiv).
-
Add Na₂CO₃ (2.0 equiv).
-
(Optional) Add Ag₂CO₃ (0.5 equiv) if the substrate is electron-poor.
-
-
Solvent & Atmosphere:
-
Add 1,2-Dichloroethane (DCE) or Acetonitrile (MeCN) (3.0 mL).
-
The reaction can be run under an air atmosphere (open tube with a drying tube) or under an O₂ balloon if catalytic copper is used.
-
-
Reaction:
-
Seal the vial (if using O₂) or cap loosely (if using air).
-
Heat the mixture to 60–80 °C in an oil bath or heating block.
-
Stir vigorously for 12–16 hours .
-
-
Workup:
-
Purification:
-
Purify by flash column chromatography (typically Hexanes/EtOAc gradients). Note: Aryl trifluoromethyl sulfides are often non-polar; start with 100% Hexanes.
-
Troubleshooting & Optimization
Use the following decision tree to optimize conditions if the standard protocol fails.
Figure 2: Troubleshooting decision tree for optimizing reaction conditions.
Critical Parameters:
-
Oxidant: If using catalytic Copper (10-20 mol%), Ag₂CO₃ is highly recommended as a co-oxidant to facilitate the Cu(II)→Cu(III) oxidation step. Pure O₂ is an alternative but can lead to higher homocoupling of the boronic acid.
-
Solvent: DCE (Dichloroethane) is generally superior for avoiding protodeboronation. DMSO increases the solubility of [Me₄N][SCF₃] but may promote side reactions with sensitive substrates.
-
Base: Na₂CO₃ is standard. Stronger bases (e.g., t-BuOK) usually decompose the [Me₄N][SCF₃] reagent or the boronic acid.
Safety & Handling
-
[Me₄N][SCF₃]: While stable, it should be treated as a source of fluoride and sulfur. In acidic media, it may release trace HF or sulfur-containing volatiles. Handle in a fume hood.
-
Copper/Silver Salts: Heavy metal waste must be segregated.
-
Pressure: If using an O₂ balloon at 80 °C, ensure the glassware is rated for pressure and use a blast shield.
References
-
Reagent Introduction: Tyrra, W., Naumann, D., Hoge, B., & Yagupolskii, Y. L. (2003). "[Me4N][SCF3]: A New Reagent for Nucleophilic Trifluoromethylthiolation."[8] Journal of Fluorine Chemistry. Link
-
Oxidative Coupling Foundation: Vicic, D. A., et al. (2012). "Practical and Oxidatively Stable Source of Nucleophilic Trifluoromethylthiolate." Journal of the American Chemical Society. Link
-
Boronic Acid Protocol (Silver Analog): Wang, X., et al. (2014). "Direct Copper-Catalyzed Oxidative Trifluoromethylthiolation of Aryl Boronic Acids with AgSCF3." Angewandte Chemie International Edition. Link
-
Mechanistic Insight: Schoenebeck, F., et al. (2013). "Trifluoromethylthiolation of Aryl Iodides: A Sound Mechanistic Basis." Chemical Science. Link
-
Copper-Mediated Protocol: Zhang, C. P., et al. (2015). "Copper-mediated oxidative trifluoromethylthiolation of aryl boronic acids." RSC Advances. Link
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4 N)SCF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: One-Pot Synthesis of SCF₃-Compounds using Tetramethylammonium Trifluoromethanethiolate (Me₄NSCF₃)
This Application Note is designed for researchers and drug discovery chemists focusing on the late-stage functionalization of bioactive molecules. It details the use of Tetramethylammonium Trifluoromethanethiolate (Me₄NSCF₃) , a robust, solid, and non-metallic reagent for introducing the trifluoromethylthio (–SCF₃) group.
Executive Summary
The trifluoromethylthio group (–SCF₃) is a "privileged moiety" in medicinal chemistry, offering exceptionally high lipophilicity (Hansch parameter
This guide details the protocol for using This compound (Me₄NSCF₃) . This reagent is a shelf-stable, anhydrous solid that acts as a potent source of the nucleophilic ⁻SCF₃ anion. It enables metal-free, one-pot trifluoromethylthiolation of alkyl halides, electron-deficient arenes, and arenediazonium salts under mild conditions.
Technical Background & Mechanism
Why Me₄NSCF₃?
Unlike metal-based reagents (e.g., AgSCF₃), Me₄NSCF₃ is free of coordinating ligands that can interfere with sensitive substrates. The tetramethylammonium counter-cation is non-coordinating and highly soluble in organic solvents (MeCN, DMF), creating a "naked" ⁻SCF₃ anion with enhanced nucleophilicity.
Mechanistic Pathways
The reagent operates via two distinct mechanisms depending on the substrate:
-
Sₙ2 Nucleophilic Substitution: For primary/secondary alkyl halides and activated aryl fluorides. The ⁻SCF₃ anion directly displaces the leaving group.
-
Radical/SET Mechanism (Sandmeyer-Type): For arenediazonium salts. The reaction proceeds via Single Electron Transfer (SET), generating an aryl radical that couples with the SCF₃ radical/anion species.
Mechanistic Diagram
The following diagram illustrates the dual-pathway capability of Me₄NSCF₃.
Figure 1: Dual mechanistic pathways for Me₄NSCF₃: Sₙ2 substitution for alkyl halides and SET-based coupling for diazonium salts.
Experimental Protocols
Safety & Handling
-
Hazard: Fluorinated sulfur compounds can release toxic HF or sulfur byproducts if decomposed. Work in a well-ventilated fume hood.
-
Storage: Me₄NSCF₃ is hygroscopic.[3] Store in a desiccator or glovebox at 4°C.
-
Odor: The reagent has a pungent thiol-like odor; use bleach (hypochlorite) to quench glassware.
Protocol A: Metal-Free Trifluoromethylthiolation of Alkyl Halides
Scope: Primary and secondary alkyl bromides/iodides. Reference: Adapted from Goossen et al.[4] and Vicic et al. [1, 2].
Reagents:
-
Substrate: Alkyl Bromide (1.0 equiv)
-
Reagent: Me₄NSCF₃ (1.2 – 1.5 equiv)
-
Solvent: Anhydrous Acetonitrile (MeCN) [0.2 M]
Step-by-Step Procedure:
-
Setup: In a glovebox or under N₂ flow, charge a dry reaction vial with Me₄NSCF₃ (1.5 equiv).
-
Addition: Add anhydrous MeCN followed by the Alkyl Bromide (1.0 equiv).
-
Reaction: Seal the vial and stir at Room Temperature (25 °C) for 2–12 hours.
-
Note: For secondary or sterically hindered substrates, heat to 60 °C.
-
-
Monitoring: Monitor by ¹⁹F NMR (Standard: PhCF₃, δ -63 ppm). Product signal typically appears around -40 to -45 ppm.
-
Work-up:
-
Dilute with Et₂O or Pentane.
-
Wash with water (2x) and brine (1x) to remove tetramethylammonium salts.
-
Dry over MgSO₄, filter, and concentrate.
-
-
Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc).
Protocol B: Sandmeyer-Type Trifluoromethylthiolation of Arenediazonium Salts
Scope: Anilines (converted in situ) or pre-formed diazonium salts.[5] Reference: Bertoli, G., Goossen, L. J. et al. (2018) [3].[6]
Reagents:
-
Substrate: Arenediazonium tetrafluoroborate (1.0 equiv)
-
Reagent: Me₄NSCF₃ (1.5 equiv)
-
Solvent: Anhydrous MeCN
-
Optional: CuSCN (10 mol%) can accelerate the reaction but is not strictly necessary for all substrates.
Step-by-Step Procedure:
-
Pre-cooling: Charge a vial with the Arenediazonium salt (0.5 mmol) and a stir bar. Cool to 0 °C.
-
Reagent Addition: Add Me₄NSCF₃ (0.75 mmol, 1.5 equiv) in one portion.
-
Solvent: Immediately add cold anhydrous MeCN (2.5 mL).
-
Reaction: Allow the mixture to warm to Room Temperature and stir for 1–4 hours.
-
Observation: Nitrogen gas evolution will be observed.
-
-
Work-up:
-
Dilute with Et₂O.
-
Filter through a short pad of silica/celite to remove insoluble ammonium salts.
-
Concentrate and purify via chromatography.[4]
-
Protocol C: In-Situ Generation (The "True" One-Pot)
For labs lacking isolated Me₄NSCF₃, it can be generated in situ from elemental sulfur and Ruppert-Prakash reagent.
Reaction: S₈ + TMS-CF₃ + Me₄NF → [Me₄N][SCF₃] + TMS-F
-
Combine S₈ (1.0 equiv) and Me₄NF (anhydrous, 1.0 equiv) in THF.
-
Add TMS-CF₃ (1.0 equiv) slowly at 0 °C. Stir for 1 h to form the active species (color change to yellow/orange).
-
Add the Substrate (Alkyl Halide) directly to this mixture and stir.
Data Summary & Optimization
The following table summarizes expected yields and conditions for various substrate classes using Protocol A/B.
| Substrate Class | Electrophile | Conditions | Yield (%) | Key Insight |
| Primary Alkyl | Benzyl Bromide | MeCN, RT, 2h | 92% | Fast, clean Sₙ2. |
| Secondary Alkyl | Cyclohexyl Iodide | MeCN, 60°C, 12h | 78% | Requires heat; Iodides are faster. |
| Aryl (Activated) | 4-NO₂-Ph-F | DMF, 80°C, 24h | 85% | SₙAr mechanism; requires EWG. |
| Aryl (Diazonium) | 4-MeO-Ph-N₂⁺ | MeCN, RT, 1h | 71% | Radical mechanism; tolerates EDG. |
| Heterocycle | 3-Bromopyridine | Not Compatible | <10% | Requires Pd/Cu catalysis (not this protocol). |
Workflow Visualization
The following diagram outlines the decision tree for selecting the correct protocol based on the starting material.
Figure 2: Decision tree for selecting the appropriate trifluoromethylthiolation protocol.
References
-
Kovács, S., Bayarmagnai, B., & Goossen, L. J. (2017).[4] Preparation of Electrophilic Trifluoromethylthio Reagents from Nucleophilic Tetramethylammonium Trifluoromethylthiolate. Advanced Synthesis & Catalysis, 359(2), 250–254.[4] [Link]
-
Tyrra, W., Naumann, D., Hoge, B., & Yagupolskii, Y. L. (2003). A new synthesis of trifluoromethanethiolates—characterization and properties of tetramethylammonium, cesium and di(benzo-15-crown-5)cesium trifluoromethanethiolates. Journal of Fluorine Chemistry, 119(1), 101–107. [Link]
-
Bertoli, G., Exner, B., Evers, M. V., Tschulik, K., & Goossen, L. J. (2018).[6] Metal-free trifluoromethylthiolation of arenediazonium salts with Me₄NSCF₃. Journal of Fluorine Chemistry, 210, 132–136.[6][7] [Link][7]
-
Xu, C., Ma, B., & Shen, Q. (2014). Recent Advances in the Synthesis of Trifluoromethylthiolated Compounds. Angewandte Chemie International Edition, 53(21), 5390–5404. [Link]
Sources
- 1. zhou.apm.ac.cn [zhou.apm.ac.cn]
- 2. researchgate.net [researchgate.net]
- 3. Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Palladium-catalyzed cross-coupling with tetramethylammonium trifluoromethanethiolate
Application Note: Palladium-Catalyzed Cross-Coupling with this compound ( )
Executive Summary & Strategic Rationale
The trifluoromethylthio group (
However, the direct use of
The Solution: This protocol utilizes the Schoenebeck Pd(I) Dimer Strategy . By employing a dinuclear Pd(I) catalyst, the reaction bypasses the slow transmetallation step of the traditional Pd(0) cycle, enabling the efficient coupling of
Mechanistic Insight: The Pd(I) Solution
Standard Pd(0) catalysts require oxidative addition followed by transmetallation. With
The Catalytic Cycle (Graphviz Visualization)
Figure 1: The Schoenebeck Pd(I) catalytic cycle. Unlike Pd(0) cycles, the Pd(I) dimer serves as a reservoir for the active species, preventing the "bottleneck" where free
Reagent Handling & Preparation
This compound (
-
CAS: 6659-60-5
-
Stability: Hygroscopic.[1] Stable as a solid if stored dry.
-
Decomposition Risk: In the presence of moisture or Lewis acids, it releases
(toxic) and (etches glass). -
Storage: Store in a nitrogen-filled glovebox at -20°C.
Preparation (If not purchased):
Can be synthesized from anhydrous Tetramethylammonium Fluoride (
Experimental Protocol: The Schoenebeck Method
This protocol describes the cross-coupling of Aryl Iodides with
Materials
-
Substrate: Aryl Iodide (1.0 equiv, 0.5 mmol)
-
Reagent:
(1.1 – 1.5 equiv) -
Catalyst:
(2.5 – 5.0 mol%)-
Note: If the SCF3-dimer is unavailable, the Iodine-bridged analog
can be used, as Me4NSCF3 will convert it in situ.
-
-
Solvent: Acetone (Dry, HPLC grade) or Diglyme (for higher temps).
-
Vessel: 10 mL crimp-cap vial or Schlenk tube.
Step-by-Step Procedure
-
Glovebox Setup:
-
In a nitrogen-filled glovebox, weigh the Aryl Iodide (0.5 mmol) and
(97 mg, 0.55 mmol) into the reaction vial. -
Add the Pd(I) Dimer Catalyst (2.5 mol%). If using the specific Schoenebeck dimer
, add 23 mg (approx).
-
-
Solvent Addition:
-
Add Acetone (2.0 mL, 0.25 M concentration).
-
Critical: Acetone is preferred for its ability to solubilize the ammonium salt without promoting rapid decomposition.
-
-
Reaction:
-
Seal the vial with a PTFE-lined cap.
-
Remove from the glovebox.
-
Stir at 50–60 °C for 2–12 hours.
-
Monitoring: Check reaction progress via GC-MS or
-NMR.-
Product Signal (
): Typically to ppm. -
Reagent Signal (
): ppm (singlet).
-
-
-
Workup:
-
Filter the mixture through a short pad of silica gel or Celite, eluting with diethyl ether or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Caution:
products can be volatile. Do not apply high vacuum for extended periods if the product molecular weight is low.
-
Purification:
-
Purify via flash column chromatography (Hexanes/EtOAc).
-
Data Summary: Substrate Scope & Limitations
| Substrate Class | Reactivity | Notes |
| Electron-Neutral Ar-I | Excellent | >90% Yields typical. Fast conversion. |
| Electron-Poor Ar-I | Good | Esters, nitriles, and ketones are well tolerated. |
| Electron-Rich Ar-I | Moderate | May require higher catalyst loading (5 mol%) or longer times. |
| Ortho-Substituted | Good | The Pd(I) dimer is less sensitive to steric bulk than bulky Pd(0) ligands. |
| Aryl Bromides | Low/Variable | Requires higher temperatures (80-100°C) and Diglyme solvent. |
| Heterocycles | High | Pyridines and quinolines couple efficiently. |
Troubleshooting & Optimization
The primary failure mode is the "black metal" precipitate, indicating catalyst decomposition, or the etching of the reaction vessel, indicating fluoride release.
Workflow Logic (Graphviz Visualization)
Figure 2: Diagnostic workflow for reaction failure.
Key Optimization Tips
-
Solvent Choice: If solubility of
is poor, add small amounts of MeCN. However, pure MeCN at high temperatures can sometimes accelerate fluoride elimination. Acetone is the "Goldilocks" solvent for this salt. -
Catalyst Activation: If using the Iodine-bridged dimer
, ensure the reaction runs for at least 30 mins to allow ligand exchange with to form the active species. -
Air Sensitivity: While the Pd(I) dimer is "bench-stable" as a solid, the active catalytic species and the
reagent are sensitive to moisture. Strict anhydrous conditions are required during the reaction.
References
-
Schoenebeck, F. et al. (2015). Trifluoromethylthiolation of Aryl Iodides and Bromides Enabled by a Bench-Stable and Easy-to-Recover Dinuclear Palladium(I) Catalyst.[5] Angewandte Chemie International Edition, 54(23), 6809–6813.[5]
-
[Link]
-
-
Tyrra, W. et al. (2000). Tetramethylammonium Trifluoromethylthiolate: A New Reagent for the Introduction of the
Group. Journal of Fluorine Chemistry, 102(1), 125–128.-
[Link]
-
-
Vicic, D. A. et al. (2012).
. Organometallics, 31(4), 1315–1317.-
[Link]
-
-
Yin, G., & Schoenebeck, F. (2018). Palladium-Catalyzed Decarbonylative Trifluoromethylthiolation of Acid Fluorides. Angewandte Chemie International Edition, 57(15), 4073–4077.[6]
-
[Link]
-
Sources
- 1. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. Trifluoromethylthiolation of aryl iodides and bromides enabled by a bench-stable and easy-to-recover dinuclear palladium(I) catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Decarbonylative Trifluoromethylation of Acid Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Late-stage trifluoromethylthiolation of drug-like molecules with [Me4N][SCF3]
Application Note: Late-Stage Trifluoromethylthiolation of Drug-Like Scaffolds using [Me4N][SCF3]
Executive Summary
The trifluoromethylthio group (
While historically reliant on volatile gases (
This guide details the application of [Me4N][SCF3] for the introduction of
Reagent Profile & Handling
| Property | Specification |
| Formula | |
| Appearance | White to off-white solid |
| Stability | Bench-stable; non-hygroscopic under standard conditions.[2] |
| Solubility | High in MeCN, DMF, DMSO; Low in Toluene, THF. |
| Handling | Can be weighed in air; inert atmosphere (Argon/N2) recommended for reaction. |
| Safety Note | Avoid strong acids (release of |
Why [Me4N][SCF3]?
Unlike
Mechanistic Insight: The Palladium Cycle
The primary utility of [Me4N][SCF3] in LSF is the conversion of Aryl-Halides to Aryl-
-
Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., BrettPhos, RuPhos) are required to force the reductive elimination of the Ar-
product. -
Transmetallation: The soluble [Me4N][SCF3] allows for rapid ligand exchange at the Pd(II) center compared to insoluble silver salts.
Figure 1: Catalytic cycle for Pd-mediated trifluoromethylthiolation. The high solubility of [Me4N][SCF3] facilitates the critical Ligand Exchange step.
Experimental Protocols
Protocol A: Pd-Catalyzed Cross-Coupling (Aryl Bromides/Iodides)
Best for: Electron-neutral or electron-rich aryl halides, and complex drug scaffolds.
Reagents:
-
Substrate: Aryl Bromide (1.0 equiv)
-
Reagent: [Me4N][SCF3] (1.5 equiv)
-
Catalyst: [(BrettPhos)Pd(allyl)]OTf (5 mol%) OR Pd(OAc)2 / BrettPhos (1:1.5 ratio)
-
Solvent: Anhydrous Acetonitrile (MeCN) (0.2 M)
-
Temperature: 80 °C
Step-by-Step:
-
Setup: In a glovebox or under rigorous Argon flow, charge a reaction vial with the Aryl Bromide (0.5 mmol), [Me4N][SCF3] (131 mg, 0.75 mmol), and the Pd-precatalyst (approx. 20 mg).
-
Solvation: Add anhydrous MeCN (2.5 mL). Cap the vial with a PTFE-lined septum.
-
Reaction: Stir at 80 °C for 12–16 hours.
-
Workup: Cool to room temperature. Filter through a short pad of Celite, eluting with Ethyl Acetate.
-
Validation (Self-Check): Take an aliquot for
NMR. The peak typically appears between -40 ppm and -46 ppm (relative to ). -
Purification: Concentrate and purify via silica gel chromatography (Hexanes/EtOAc).
Troubleshooting:
-
Low Conversion? Ensure the reaction is strictly oxygen-free. Oxygen promotes homocoupling of the aryl halide.
-
Stalled Reaction? Add 10 mol%
as an additive to scavenge halides if using Aryl Iodides (though usually not necessary with this reagent).
Protocol B: Nucleophilic Aromatic Substitution ( )
Best for: Electron-deficient heteroarenes (e.g., chloropyridines, fluoro-nitrobenzenes).
Reagents:
-
Substrate: Activated Aryl Fluoride/Chloride (1.0 equiv)
-
Reagent: [Me4N][SCF3] (1.2 equiv)
-
Solvent: DMF or DMSO (0.5 M)
-
Temperature: RT to 60 °C
Step-by-Step:
-
Setup: Dissolve substrate (0.5 mmol) in DMF (1.0 mL).
-
Addition: Add [Me4N][SCF3] (105 mg, 0.6 mmol) in one portion.
-
Reaction: Stir at Room Temperature. Monitor by TLC or
NMR. If no reaction after 2 hours, heat to 60 °C. -
Quench: Dilute with water and extract with diethyl ether. (Note: DMF is hard to remove; wash organic layer 3x with water/brine).
Method Selection Guide
Use the following logic flow to determine the optimal protocol for your specific drug scaffold.
Figure 2: Decision matrix for selecting the appropriate trifluoromethylthiolation strategy based on substrate properties.
Safety & Stability Data
-
Thermal Stability: [Me4N][SCF3] is stable up to >150 °C in solid form, but solution stability decreases above 100 °C.
-
Thiophosgene Surrogate: Caution: In the presence of protic nucleophiles and specific activation, [Me4N][SCF3] can decompose to release
(thiophosgene surrogate). While useful for specific syntheses (e.g., thiocarbamoyl fluorides), this pathway is a potential side reaction if wet solvents are used. -
Toxicity: Treat as a source of fluoride and sulfur. Use in a fume hood.
References
-
Schoenebeck, F., et al. (2013). Trifluoromethylthiolation of Aryl Iodides and Bromides Enabled by a Bench-Stable and Easy-to-Handle Reagent. Angewandte Chemie International Edition. Link
-
Schoenebeck, F., et al. (2015). Pd-Catalyzed Trifluoromethylthiolation of Aryl Chlorides. Journal of the American Chemical Society. Link
-
Scattolin, T., Deckers, K., & Schoenebeck, F. (2017).[3][4] Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor [Me4N][SCF3]. Angewandte Chemie. Link
-
Xu, X. H., Matsuzaki, K., & Shibata, N. (2015). Synthetic methods for compounds having CF3-S units on carbon. Chemical Reviews. Link
-
Barata-Vallejo, S., et al. (2016).[5][6] Late stage trifluoromethylthiolation strategies for organic compounds. Organic & Biomolecular Chemistry. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Direct Synthesis of Acyl Fluorides from Carboxylic Acids with the Bench-Stable Solid Reagent (Me4N)SCF3 [organic-chemistry.org]
- 4. Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4 N)SCF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Late stage trifluoromethylthiolation strategies for organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Solvent selection for nucleophilic substitution with [Me4N][SCF3]
Application Note: Solvent Selection for Nucleophilic Substitution with [Me N][SCF ]
Executive Summary
The introduction of the trifluoromethylthio group (–SCF
However, the effective use of [Me
This guide provides a technical framework for selecting solvents that balance the solubility of the salt with the kinetic stability of the [SCF
The Mechanistic Imperative: The "Fluoride Trap"
To select the correct solvent, one must understand the decomposition pathway. [Me
Decomposition Pathway
In solution, the [SCF
Figure 1: The stability-reactivity equilibrium of the SCF
Solvent Selection Framework
The choice of solvent dictates the lifespan of the reagent. The following table categorizes solvents based on their suitability for [Me
Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility of [Me | Anion Stability | Recommendation |
| Polar Aprotic (Nitriles) | Acetonitrile (MeCN) | High | Moderate | PRIMARY CHOICE |
| Polar Aprotic (Amides) | DMF, DMA, NMP | Very High | Low | AVOID (Promotes rapid dec.) |
| Ethers (Glymes) | Diglyme, DME | Moderate | High | Secondary Choice (Stabilizing) |
| Ethers (Cyclic) | THF, Dioxane | Low | High | Use for sensitive substrates |
| Halogenated | DCM, DCE | Negligible | High | Requires Phase Transfer |
| Protic | MeOH, Water | High | None | FORBIDDEN (Rapid hydrolysis) |
Technical Analysis of Key Solvents
The Gold Standard: Acetonitrile (MeCN)
-
Why: MeCN offers the optimal dielectric constant (
) to dissolve the ionic [Me N] salt without excessively activating the F elimination pathway. -
Caveat: It must be strictly anhydrous. Even trace water promotes the formation of HF and irreversible decomposition to COS and CO
.
The Stabilizers: Glymes (DME, Diglyme)
-
Why: As noted in Tyrra's foundational work, glymes coordinate the cation effectively but are less polar than MeCN, slowing the rate of fluoride elimination.
-
Use Case: Ideal for reactions requiring higher temperatures (>60°C) where MeCN might lead to too rapid decomposition before substitution occurs.
The Accelerants: DMF / DMSO
-
Why to Avoid: These highly polar solvents leave the [SCF
] anion extremely "naked." While this increases nucleophilicity, it accelerates -elimination by orders of magnitude. The half-life of [SCF ] in DMF at room temperature is significantly shorter than in MeCN.
Experimental Protocol: Nucleophilic Trifluoromethylthiolation
Objective: Synthesis of Benzyl Trifluoromethyl Sulfide from Benzyl Bromide. Scale: 1.0 mmol
Materials & Preparation
-
Reagent: [Me
N][SCF ] (193 mg, 1.1 mmol). Note: Reagent is hygroscopic. Handle in a glovebox or rapid-weighing under N . -
Substrate: Benzyl bromide (171 mg, 1.0 mmol).
-
Solvent: Anhydrous MeCN (dried over activated 3Å molecular sieves for >24h).
-
Apparatus: 10 mL screw-cap vial with PTFE-lined septum, magnetic stir bar.
Step-by-Step Workflow
-
Environment Setup: Flame-dry the reaction vial and cool under a stream of dry Nitrogen or Argon.
-
Reagent Loading: Add [Me
N][SCF ] (1.1 equiv) to the vial.-
Critical Check: The solid should be white. Yellowing indicates partial decomposition.
-
-
Solvation: Add anhydrous MeCN (3.0 mL, 0.33 M concentration).
-
Observation: The salt should dissolve rapidly to form a clear, colorless solution.
-
-
Substrate Addition: Add Benzyl bromide (1.0 equiv) dropwise via syringe at room temperature (23°C).
-
Reaction: Stir vigorously at room temperature.
-
Monitoring: Monitor by TLC or
F NMR. -
NMR Standard:
-21.3 ppm (s) corresponds to product Ph-CH -SCF . -
Decomposition Check: Signal at
-18.0 ppm indicates [SCF ] ; signal at +72 ppm indicates S=CF (dimer).
-
-
Quench & Workup:
-
Once conversion is >95%, dilute with Et
O (20 mL). -
Wash with water (2 x 10 mL) to remove tetramethylammonium salts.
-
Dry organic layer over MgSO
, filter, and concentrate carefully (Product can be volatile).
-
Decision Logic for Optimization
Figure 2: Troubleshooting decision tree for reaction optimization.
Troubleshooting & Advanced Considerations
The "Fluoride Scavenger" Modification
If the substrate is sensitive to fluoride (e.g., silyl protecting groups present), the F
-
Solution: Add 1.0 equiv of AgF or CuI .
-
Mechanism: This shifts the reaction mechanism from pure S
2 to a metal-mediated transfer, often stabilizing the SCF species and precipitating insoluble metal fluorides.
Handling Volatility
Many simple alkyl trifluoromethyl sulfides (e.g., Benzyl-SCF
-
Protocol Adjustment: Do not use rotary evaporation to dryness. Concentrate to a defined volume and use solution-phase NMR for quantification, or use high-boiling solvents (like Diglyme) and extract the product into pentane.
References
-
Tyrra, W., et al. (2003).[5] "Preparation and properties of tetramethylammonium trifluoromethylthiolate." Journal of Fluorine Chemistry.
-
Schoenebeck, F., et al. (2017).[2] "Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor [Me4N][SCF3]." Angewandte Chemie International Edition.
-
Vicic, D. A., et al. (2012).[5][6] "Practical and catalytic trifluoromethylthiolation of aryl halides." Journal of the American Chemical Society.
-
Yagupolskii, L. M., et al. (1994). "Aromatic compounds with fluorine-containing substituents."[6][7][8][9] Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Novel N(SCF3)(CF3)-amines: synthesis, scalability and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
- 4. researchgate.net [researchgate.net]
- 5. par.nsf.gov [par.nsf.gov]
- 6. sioc.cas.cn [sioc.cas.cn]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: Scalable Synthesis of [Me4N][SCF3] from Me4NF and Sulfur
Executive Summary
The trifluoromethylthio group (
This guide details the scalable synthesis of
Critical Material Attributes (CMAs) & Pre-Requisites
Success in this synthesis is binary; it depends entirely on the exclusion of moisture. The trifluoromethyl anion (
Reagent Specifications
| Reagent | Role | Critical Specification | Pre-treatment |
| Me4NF | Fluoride Source | Anhydrous (>98%) | CRITICAL: Commercial Me4NF is often a tetrahydrate. It must be dried via azeotropic distillation (toluene/iPrOH) or vacuum drying (100°C, <1 mbar) before use. |
| Sulfur ( | Sulfur Source | Sublimed grade | Use fine powder to maximize surface area. |
| TMS-CF3 | 99% Purity | Distill if aged; store under inert gas. | |
| THF | Solvent | Anhydrous | Distilled over Na/Benzophenone or processed through a solvent drying system (Karl Fischer < 50 ppm). |
Reaction Mechanism & Logic
The reaction relies on the "fluoride-initiated silylium mechanism." Me4NF provides a "naked" fluoride ion (highly nucleophilic due to the non-coordinating
Mechanistic Pathway
-
Activation:
attacks to form a pentacoordinate silicate intermediate. -
Release: This intermediate collapses to release the transient
anion and . -
Trapping: The nucleophilic
attacks the electrophilic sulfur ( ) ring before it can decompose to difluorocarbene ( ). -
Stabilization: The resulting
anion pairs with the cation to precipitate/crystallize as the stable salt.
Figure 1: Mechanistic pathway for the synthesis of [Me4N][SCF3]. Note the competition between Sulfur trapping and decomposition.
Detailed Synthesis Protocol
Scale: 50 mmol (approx. 8.7 g theoretical yield)
Safety Note: Perform in a fume hood.
Preparation of Anhydrous Me4NF
Note: If purchasing "Anhydrous Me4NF" from a trusted vendor (e.g., Sigma 98%+), skip to 4.2. If using hydrate:
-
Place
in a round-bottom flask. -
Add dry toluene (10 mL/g).
-
Perform azeotropic distillation using a Dean-Stark trap until no water collects.
-
Remove toluene under vacuum.
-
Dry the resulting white solid at 100°C under high vacuum (<0.5 mmHg) for 4 hours. Do not exceed 160°C to avoid decomposition into
and .
Synthesis Procedure
-
Setup: Flame-dry a 250 mL two-neck Schlenk flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Charging: Under
flow, charge the flask with:-
Anhydrous Me4NF (4.66 g, 50.0 mmol, 1.0 equiv).
-
Elemental Sulfur (
) (1.60 g, 50.0 mmol, 1.0 equiv of S atoms). Note: Some protocols use a slight excess of S8 (1.1 equiv), but stoichiometric amounts simplify purification.
-
-
Solvation: Add anhydrous THF (100 mL). The Me4NF may not fully dissolve immediately; a suspension is normal.
-
Cooling: Cool the suspension to -20°C (ice/salt bath). This controls the exotherm upon TMS-CF3 addition.
-
Addition: Add TMS-CF3 (7.11 g, 7.4 mL, 50.0 mmol, 1.0 equiv) dropwise via syringe over 15 minutes.
-
Observation: The mixture will turn yellow/orange as the reaction proceeds.
-
-
Reaction: Allow the mixture to warm slowly to room temperature (25°C) and stir for 2–4 hours.
-
Monitoring:
NMR of an aliquot (in -MeCN) should show the product signal at -16.8 ppm (s) and disappearance of TMS-CF3 (-67 ppm).
-
Workup and Isolation
-
Filtration: If unreacted sulfur is visible, filter the mixture through a Schlenk frit or a pad of dry Celite under inert atmosphere.
-
Concentration: Remove volatiles (THF and the byproduct TMS-F) under reduced pressure (vacuum manifold).
-
Caution: TMS-F (bp ~16°C) is volatile. Ensure the cold trap is efficient to prevent pump damage.
-
-
Washing: The residue is usually a pale yellow solid. To remove polysulfides or trace impurities:
-
Suspend the solid in anhydrous Diethyl Ether (
) (50 mL). is insoluble in ether. -
Filter the solid and wash with
mL .
-
-
Drying: Dry the solid under high vacuum for 6 hours.
-
Yield: Expect 8.0 – 8.5 g (90–95% yield) of
as a white to pale yellow powder.
Analytical Validation
Verify the integrity of the synthesized reagent using
| Parameter | Specification | Notes |
| Solvent: | ||
| Corresponds to | ||
| Appearance | White/Off-white solid | Dark orange indicates polysulfide contamination. |
| Stability | Non-hygroscopic | Store in a desiccator or glovebox for long-term. |
Scalability & Troubleshooting Guide
When moving from mmol to mol scale, the following physical chemistry constraints apply:
Process Flow Diagram
Figure 2: Workflow for the scalable isolation of [Me4N][SCF3].
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Wet Me4NF | Re-dry Me4NF. Water protonates |
| Product is Sticky/Oil | Incomplete removal of TMS-F or wet solvent | Triturate with dry |
| Dark Red/Brown Color | Excess Sulfur / Polysulfides | Use exactly 1.0 equiv of |
| Violent Gas Evolution | Too fast addition of TMS-CF3 | Add TMS-CF3 slowly at -20°C. Gas is likely |
Application Scope
The
-
Nucleophilic Substitution: Reacts with alkyl halides (
) to form . -
Sandmeyer-type Reactions: Reacts with aryl diazonium salts.
-
Cross-Coupling: Used with Pd/Cu catalysts for aryl-
bond formation (though often works metal-free on electron-deficient arenes).
References
-
Schoenebeck, F., et al. (2013). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3. Angewandte Chemie International Edition, 52(37), 9728–9732. [Link]
-
Tyrra, W., et al. (2017). One-Pot Synthesis of [Me4N][SCF3]. Journal of Organic Chemistry, 82(11), 5981–5985. [Link]
-
Vicic, D. A., et al. (2017).[3] Practical and Scalable Synthesis of Trifluoromethylthiolated Arenes. Chemical Reviews, 117(11), 7683–7710. [Link]
-
Prakash, G. K. S., & Olah, G. A. (1989). Nucleophilic Trifluoromethylation with Trimethyl(trifluoromethyl)silane. Journal of the American Chemical Society, 111(1), 393–395.[4] [Link]
Sources
Troubleshooting & Optimization
Improving yield of [Me4N][SCF3] reactions with phase transfer catalysts
Technical Support Ticket: #SCF3-OPT Subject: Optimization of [Me4N][SCF3] Reactivity via Phase Transfer Protocols Status: Open Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division
User Guide: Mastering [Me4N][SCF3] with Phase Transfer Tactics
Welcome to the technical support center. You are likely experiencing inconsistent yields, reagent decomposition (yellowing), or solubility issues when using Tetramethylammonium Trifluoromethylthiolate ([Me4N][SCF3]).
While [Me4N][SCF3] (often called the Schoenebeck Reagent ) is a bench-stable solid, its behavior in solution is governed by a delicate equilibrium. This guide treats the reagent not just as a salt, but as a Phase Transfer Catalyst (PTC) system in itself, where the cation (
Module 1: The Core Mechanism & The "PTC Paradox"
To improve yields, you must understand why they fail. The
The Paradox:
-
High Solubility (Polar Solvents like DMF/DMSO): leads to rapid
decomposition via fluoride elimination. -
Low Solubility (Non-polar Solvents like Toluene/DCM): preserves the anion but stops the reaction due to poor homogeneity.
The Solution: Use Solid-Liquid Phase Transfer Catalysis (SL-PTC) . By keeping the bulk of the [Me4N][SCF3] in the solid phase and shuttling only small, active amounts into the organic phase, you minimize the "solution lifetime" of the unstable anion, reducing decomposition.
Visualizing the Decomposition Pathway
The following diagram illustrates the "Fluoride Shuttle" mechanism that destroys your yield.
Figure 1: The Kinetic Competition. Successful trifluoromethylthiolation depends on the nucleophilic attack being faster than the fluoride elimination pathway.
Module 2: Optimization Protocols
Do not treat this reaction as a standard "mix and stir." Use these specific protocols based on your substrate class.
Protocol A: The "Solid-Liquid" Shuttle (Recommended)
Best for: Alkyl halides, Benzyl halides.
-
Solvent: Acetonitrile (MeCN) is often too polar and "wet." Switch to Glyme (DME) or THF (anhydrous).
-
The Catalyst Modification: While
is a cation, its short alkyl chains make it a poor lipophile.-
Hack: Add 5-10 mol% Tetrabutylammonium Chloride (TBACl) or 18-Crown-6 .
-
Why? This creates a "cation exchange" in situ. The bulky
pairs with , pulling it into the organic phase more effectively than can, without needing a highly polar solvent that promotes decomposition.
-
-
Temperature: Keep strictly between 0°C and 25°C . Heating >50°C accelerates fluoride elimination exponentially.
Protocol B: The "Umpolung" Activation
Best for: Amines (Synthesis of Sulfenamides).
Schoenebeck et al. demonstrated that [Me4N][SCF3] can react with amines via an intermediate thiocarbamoyl fluoride.[1]
-
Reagents: Substrate (Amine), [Me4N][SCF3] (1.1 equiv).
-
Solvent: Toluene (Heterogeneous mixture).
-
Additive: None required if vigorous stirring is used. The reaction occurs at the solid-liquid interface.
-
Observation: The solid [Me4N][SCF3] will disappear as it reacts. If it turns into a gummy yellow oil, water is present.
Module 3: Troubleshooting & FAQs
Q1: My reaction mixture turned dark yellow/brown, and I see etching on the glass flask. What happened?
Diagnosis: Massive decomposition.
Explanation: The yellow color is likely thiocarbonyl difluoride (
-
Ensure the solvent is anhydrous (<50 ppm water).
catalyzes the breakdown of . -
Add a solid fluoride scavenger like dried
or molecular sieves to the reaction to buffer any generated HF, though this won't stop the internal elimination.
Q2: The [Me4N][SCF3] is not dissolving in DCM or Toluene. Diagnosis: This is a feature, not a bug. Explanation: [Me4N][SCF3] is a salt. It should not fully dissolve in non-polar solvents. Fix: Do not force dissolution with DMSO/DMF.
-
Action: Stir vigorously (1000 RPM). The reaction happens at the interface or via slow saturation.
-
Booster: Add 18-Crown-6 (0.1 equiv) if you are using Toluene. This complexes the cation and drags the anion into solution in controlled bursts.
Q3: I am getting low yields with Alkyl Iodides. Diagnosis: Halogen exchange or "soft-hard" mismatch. Fix:
-
Compare the leaving group.
is a soft nucleophile. -
Table: Substrate Compatibility Matrix
| Substrate (R-X) | Recommended Solvent | Additive | Expected Yield |
| Benzyl Bromide | THF or Glyme | None | 85-95% |
| Alkyl Iodide | MeCN (Dry) | AgF (Stoichiometric)* | 60-80% |
| Aryl Boronic Acid | DMF | Copper Catalyst + Phenanthroline | 70-90% |
| Secondary Amine | Toluene | None (Spontaneous) | >90% |
*Note: For unactivated alkyl iodides, adding AgF can precipitate AgI, driving the reaction, but this changes the mechanism to an electrophilic-like transfer.
Module 4: Synthesis & Handling (Self-Validation)
If you suspect your batch of [Me4N][SCF3] is dead, perform this quick validation test.
The "NMR Check" Protocol:
-
Take ~10 mg of [Me4N][SCF3].
-
Dissolve in
(Acetonitrile-d3). -
Run 19F NMR immediately.
-
Valid Signal: Singlet at -19.6 ppm .
-
Invalid Signals:
-
-10 to -15 ppm (Thiocarbamoyl impurities).
-
-120 to -150 ppm (Free fluoride/HF species).
-
Storage:
-
Store in a glovebox or desiccator.
-
If the white powder turns "sticky" or clumps, it has absorbed water. Discard it. You cannot dry it by heating (it will decompose).
References
-
Schoenebeck, F., et al. (2017). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3. Angewandte Chemie International Edition. Link
- Tyrra, W., et al. (2003).
-
Xu, X. H., Matsuzaki, K., & Shibata, N. (2015).[2] Synthetic methods for compounds having CF3-S units on carbon by trifluoromethylation, trifluoromethylthiolation, triflylation, and related reactions. Chemical Reviews. Link
-
Vicic, D. A. (2013). Direct Difluoromethylation and Trifluoromethylthiolation with Metal-Carbon Complexes. Accounts of Chemical Research. Link
Sources
Troubleshooting low conversion in [Me4N][SCF3] cross-coupling reactions
Technical Support Center: [Me4N][SCF3] Cross-Coupling Optimization
-
Ticket ID: SCF3-OPT-001
-
Subject: Troubleshooting Low Conversion in Nucleophilic Trifluoromethylthiolation
-
Assigned Specialist: Senior Application Scientist, Catalysis Division
Welcome to the Technical Support Center
You are likely using Tetramethylammonium Trifluoromethylthiolate ([Me4N][SCF3]) , often referred to as the Schoenebeck Reagent , to introduce the lipophilic
This guide moves beyond basic "add more catalyst" advice. We will diagnose the kinetic vs. thermodynamic failures specific to the
Part 1: Diagnostic Triage (Visual Troubleshooting)
Before altering conditions, determine how the reaction failed. Use this decision tree to identify the root cause.
Caption: Figure 1. Diagnostic decision tree for [Me4N][SCF3] coupling failures. Identify the failure mode to select the correct optimization path.
Part 2: The Core Failure Modes (Mechanism & Causality)
The "Ticking Clock" of the Anion (Reagent Stability)
Unlike simple nucleophiles (e.g., -OMe), the
-
The Trap: If your catalytic cycle is slower than the decomposition rate of
, the anion decomposes before it can transmetallate to the metal center. -
The Symptom: You observe high conversion of the reagent but low conversion of the aryl halide.
-
The Fix:
-
Avoid Fluoride Scavengers: Do not add agents that bind
irreversibly unless necessary, as helps shift the equilibrium back to . -
Temperature Control: Decomposition accelerates >80°C. If your catalyst requires 100°C to activate the aryl chloride, the reagent will die before the catalyst works.
-
The Reductive Elimination Wall (Catalyst Choice)
Forming the
-
The Trap: Using standard ligands like
or dppf. These are insufficient for forcing the species to collapse into product. -
The Solution: You must use bulky, electron-rich biaryl phosphines (e.g., BrettPhos , RuPhos ) or specialized Pd(I) dimers . These ligands sterically "squeeze" the metal center, forcing the product out.
Part 3: Optimized Experimental Protocols
Protocol A: The "Gold Standard" (Pd-Catalyzed for Aryl Chlorides/Bromides)
Based on Schoenebeck & Buchwald methodologies.
Applicability: High-value pharmaceutical intermediates, Aryl Chlorides, complex scaffolds.[1]
| Component | Specification | Stoichiometry | Role |
| Substrate | Aryl Chloride/Bromide | 1.0 equiv | Electrophile |
| Reagent | [Me4N][SCF3] | 1.5 - 2.0 equiv | Nucleophile (Excess compensates for decomp) |
| Catalyst | [(BrettPhos)Pd(allyl)Cl] | 2 - 5 mol% | Precatalyst (Ensures 1:1 L:Pd ratio) |
| Solvent | MeCN (Dry) | 0.2 - 0.5 M | Polar aprotic is essential for salt solubility |
| Temp | 60 - 80 °C | - | Balance between rate and decomp |
Step-by-Step:
-
Glovebox/Schlenk: In a nitrogen-filled glovebox, weigh [Me4N][SCF3] (1.5 equiv), [(BrettPhos)Pd(allyl)Cl] (5 mol%), and the Aryl Halide (1.0 equiv) into a vial.
-
Solvation: Add anhydrous MeCN. Note: [Me4N][SCF3] is not fully soluble in THF or Toluene; MeCN is critical.
-
Reaction: Seal and stir at 60°C for 2-4 hours.
-
Workup: Filter through a short pad of silica (eluting with Et2O). The
group is lipophilic; the product will move fast. -
Analysis: Check conversion via 19F NMR (Standard: PhCF3,
ppm). Product usually appears around -40 to -45 ppm.
Protocol B: The "Robust" Method (Pd(I) Dimer)
For users experiencing catalyst death or induction periods.
-
Catalyst: [Pd(μ-I)(PtBu3)]2 (Schoenebeck Dimer).
-
Why: This air-stable dimer generates the active monolithic Pd(I) species immediately, bypassing the induction period of Pd(0) generation and preventing "black palladium" formation.
-
Conditions: Same as above, but often works at lower temperatures (25-50°C) for Aryl Iodides.
Part 4: The Catalytic Cycle & Failure Points
Understanding the cycle allows you to pinpoint exactly where your reaction is stalling.
Caption: Figure 2. The Pd-catalyzed trifluoromethylthiolation cycle.[2][3] Note that slow transmetallation allows the reagent to decompose, liberating fluoride which can poison the catalyst.
Part 5: Frequently Asked Questions (FAQ)
Q1: My reaction turns black immediately. What is happening? A: This is "Pd-black" formation. Your ligand is detaching from the palladium, causing the metal to aggregate and precipitate.
-
Cause: Likely using a monodentate phosphine (like
) that isn't binding tightly enough, or the solvent (DMF/DMSO) is coordinating to the Pd and displacing the ligand. -
Fix: Switch to BrettPhos or RuPhos and use MeCN as the solvent.
Q2: Can I use DMF or DMSO to improve solubility? A: Use with caution. While [Me4N][SCF3] dissolves well in them, these strongly coordinating solvents can inhibit the Oxidative Addition step by saturating the Pd coordination sphere. MeCN (Acetonitrile) is the best compromise between solubility and non-coordinating ability.
Q3: I see a side product with a chemical shift around -20 ppm. What is it?
A: This is often the disulfide dimer (
Q4: Why is [Me4N][SCF3] better than AgSCF3? A: AgSCF3 is insoluble in most organic solvents, requiring harsh conditions or chelators to react. [Me4N][SCF3] is soluble in organic polar solvents, allowing for homogeneous kinetics and lower reaction temperatures.
References
-
Schoenebeck, F., et al. (2015).[2][3][4] "Trifluoromethylthiolation of Aryl Iodides and Bromides Enabled by a Bench-Stable and Easy-to-Recover Dinuclear Palladium(I) Catalyst." Angewandte Chemie International Edition.
-
Buchwald, S. L., et al. (2010). "The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides." Science. (Note: Establishes BrettPhos utility for difficult couplings).
-
Schoenebeck, F., et al. (2018).[5] "Investigation of (Me4N)SCF3 as a Stable, Solid and Safe Reservoir for S=CF2 as a Surrogate for Thiophosgene." Chemistry – A European Journal.
-
Vicic, D. A., et al. (2017). "Practical Nucleophilic Trifluoromethylthiolation Reactions." Chemical Reviews.
Sources
- 1. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Trifluoromethylthiolation of aryl iodides and bromides enabled by a bench-stable and easy-to-recover dinuclear palladium(I) catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Investigation of (Me4 N)SCF3 as a Stable, Solid and Safe Reservoir for S=CF2 as a Surrogate for Thiophosgene - PubMed [pubmed.ncbi.nlm.nih.gov]
Handling moisture sensitivity of tetramethylammonium trifluoromethanethiolate
Technical Support Center: Handling Tetramethylammonium Trifluoromethanethiolate ( )
Status: Online Agent: Senior Application Scientist Topic: Moisture Sensitivity & Handling Protocols Ticket Priority: High (Reagent Instability)
Executive Summary: The Moisture Vector
User Query: Why is my
This compound (
Unlike electrophilic reagents (e.g., Billard’s reagent), the naked
The Golden Rule: You are not just fighting "wetness"; you are fighting the thermodynamic collapse of the anion.
Decomposition Pathway Visualization
Figure 1: The cascade of failure initiated by moisture.
Caption: Moisture drives the equilibrium to the right, consuming the reagent and generating HF, which can etch glass vessels.
Standard Operating Procedures (SOPs)
SOP-01: Storage & Initial Handling
Objective: Maintain reagent integrity pre-reaction.
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Strictly Inert (Argon/Nitrogen) .
-
Container: If long-term storage is required, transfer to a PFA/PTFE (Teflon) container inside a glovebox. Glass is acceptable for short periods, but trace HF generation over months can etch glass and contaminate the sample with borosilicates.
-
Hygroscopicity: The tetramethylammonium cation is notoriously hygroscopic.[1][2] Once the solid becomes "gummy" or "wet-looking," the surface area has adsorbed enough water to initiate autocatalytic decomposition.
SOP-02: The "Self-Validating" Purity Check
Objective: Verify reagent quality before committing valuable starting material.
Method: Quantitative
Protocol:
-
Take a small aliquot (5–10 mg) inside the glovebox.
-
Dissolve in anhydrous
(Acetonitrile-d3) or DMSO-d6.-
Note: Do not use
unless it is strictly neutralized; acidity accelerates decomposition.
-
-
Add an internal standard (e.g.,
-trifluorotoluene, ppm). -
Acquire
NMR (un-decoupled).
Data Interpretation Table:
| Signal ( | Species | Status | Action |
| -18 to -22 (s) | Pass | Proceed with reaction. | |
| -46 (s) | Warning | Oxidative degradation occurred. | |
| -100 to -150 (br) | Fail | Significant hydrolysis. | |
| +30 to +40 | Critical | Active decomposition. Vent carefully. |
Troubleshooting Tickets (Q&A)
Ticket #1024: The "Sticky Solid" Scenario
User: I opened my bottle of
Scientist Response:
Do NOT attempt to dry it.
Once quaternary ammonium salts of
-
The Risk: You will generate HF gas in your vacuum line and be left with Tetramethylammonium Fluoride (
), which is a reactivity dead-end for trifluoromethylthiolation. -
The Fix: Discard the batch as chemical waste. For the future, aliquot the fresh reagent into single-use vials inside a glovebox immediately upon receipt.
Ticket #1025: Glass Etching & Low Yields
User: My reaction yield is low (<20%), and I noticed the interior of my flask looks "frosted" or etched after the reaction. What happened?
Scientist Response: This is the hallmark of Fluoride Generation .
-
Diagnosis: Your solvent was likely wet.[1] The water hydrolyzed the
anion, releasing HF (Hydrogen Fluoride). -
Mechanism: The HF reacted with the silica in your glass flask (
), causing the frosting. -
Corrective Action:
-
Solvent Drying: Distill Acetonitrile (MeCN) over
or pass through activated alumina columns. Molecular sieves (3Å or 4Å) must be flame-dried immediately before use. -
Additives: Consider adding dried powdered molecular sieves directly to the reaction vessel to scavenge trace water in situ.
-
Ticket #1026: Choosing the Right Solvent
User: Can I use DMF or DMSO? The salt is not dissolving well in THF.
Scientist Response: Yes, but with caveats.
-
Solubility:
is highly soluble in polar aprotic solvents like MeCN, DMF, and DMSO. It is sparingly soluble in THF or Toluene. -
The Trap: DMF and DMSO are extremely hygroscopic. "Anhydrous" bottles from suppliers are often not dry enough for this specific reagent (often >50 ppm water).
-
Protocol: If using DMF/DMSO, verify water content is <10 ppm (Karl Fischer titration) or store over activated molecular sieves for 24 hours prior to use. Acetonitrile (MeCN) is generally the preferred balance of solubility and ease of drying.
Safe Handling Workflow
Figure 2: From Storage to Reaction - The Chain of Custody.
Caption: Warming the cold reagent to room temperature before opening is critical to prevent condensation on the hygroscopic salt.
References
-
Tyrra, W., & Naumann, D. (2004). "The Trifluoromethylthio Group (
): A Review of its Nucleophilic Chemistry." Journal of Fluorine Chemistry. Link -
Schoenebeck, F., et al. (2013). "Trifluoromethylthiolation of Aryl Iodides and Bromides Enabled by a Bench-Stable Pd(II)-Precatalyst." Angewandte Chemie International Edition. Link
-
Vicic, D. A., et al. (2017). "Practical Nucleophilic Trifluoromethylthiolation Reactions." Chemical Reviews. Link
-
Umemoto, T., et al. (2010). "Shelf-stable electrophilic trifluoromethylating reagents." Beilstein Journal of Organic Chemistry. Link
-
BLD Pharm. (n.d.). "this compound Product Safety Data." Link
Removing byproducts from [Me4N][SCF3] reaction mixtures
Technical Support Center: [Me4N][SCF3] Reaction Workup & Purification Guide
As a Senior Application Scientist, I often see users struggle not with the chemistry of trifluoromethylthiolation, but with the isolation. The [Me4N][SCF3] reagent (often called the "Schoenebeck Reagent" or simply TMA-SCF3) is a salt. Your product is likely a neutral organic molecule.
The Golden Rule: The tetramethylammonium cation (Me
Troubleshooting Guides & FAQs
Category A: Standard Purification (Non-Polar Products)
Q: I used [Me4N][SCF3] in acetonitrile. The reaction is done. Can I just rotavap and load onto silica?
A: Do not recommend.
Me
-
Protocol:
-
Concentrate: Remove the reaction solvent (MeCN, DMF) as much as possible.
-
Trituration (The "Crash-Out" Method): Redissolve the crude residue in a non-polar solvent (Diethyl Ether or Pentane/DCM 9:1).
-
Filter: The Me
N byproducts (and unreacted reagent) will precipitate as a white/off-white solid. Filter this suspension through a pad of Celite or a fritted glass funnel. -
Load: The filtrate contains your product and is now safe for silica chromatography.
-
Q: I am seeing a persistent emulsion during aqueous workup. What is happening?
A: The "Surfactant Effect."
Me
-
Immediate Fix:
-
Saturate: Add solid NaCl (salt) to the aqueous layer until saturated. High ionic strength disrupts the surfactant layer.
-
Filter: Pass the entire biphasic mixture through a pad of Celite. This physically breaks the emulsion bubbles.
-
Solvent Swap: If using DCM (bottom layer), switch to EtOAc (top layer). Emulsions are often easier to manage when the organic layer is on top.
-
Category B: Advanced Purification (Polar/Sensitive Products)
Q: My product is water-soluble (e.g., an amino acid or heterocycle). Aqueous wash washes it away. How do I remove the Me4N salt? A: Cation Exchange Resin (The "Solid-Phase Scavenger"). Since you cannot wash the salt out, you must pull the cation out.
-
Protocol:
-
Dissolve the crude mixture in MeOH or MeCN.
-
Add Dowex 50WX8 (H
or Na form) resin (approx. 3-5 mass equivalents relative to reagent). -
Stir gently for 30–60 minutes. The resin captures the Me
N ions. -
Filter off the resin. The filtrate contains your product, free of the ammonium salt.
-
Q: Is the [Me4N][SCF3] reagent or its byproducts sensitive to silica gel?
A: Yes.
While the –SCF
-
Prevention: If you suspect unreacted reagent is present, add 1% Et
N (Triethylamine) to your eluent to buffer the silica, or perform the "Trituration" step (Category A) strictly before chromatography.
Data Visualization: Workup Decision Matrix
Use this flowchart to select the correct isolation strategy based on your product's properties.
Caption: Decision tree for isolating products from [Me4N][SCF3] mixtures based on product polarity.
Comparative Data: Byproduct Solubility Profile
Understanding where the impurities go is half the battle.
| Species | Role | Solubility (Water) | Solubility (Et₂O/Pentane) | Solubility (MeCN/DMF) | Removal Method |
| [Me | Reagent | High | Negligible | High | Aqueous Wash / Precipitation |
| [Me | Byproduct (Salt) | High | Negligible | Moderate | Aqueous Wash / Precipitation |
| R-SCF | Product | Low (Usually) | High | High | Evaporation / Silica Gel |
| (CF | Oxidative Dimer | Insoluble | High | High | Vacuum (Volatile) / Silica |
Detailed Protocol: The "Schoenebeck" Standard Workup
This protocol is adapted from high-yield procedures for trifluoromethylthiolation of alkyl halides and amines [1, 2].
Scenario: Reaction of an alkyl bromide with [Me4N][SCF3] in CH
-
Quench: Upon completion, dilute the reaction mixture with Diethyl Ether (Et
O) (approx. 3x reaction volume).-
Why? Me
N salts are insoluble in ether. This forces them to crash out immediately.
-
-
Filtration: Filter the resulting suspension through a pad of Celite packed in a sintered glass funnel.
-
Tip: Rinse the Celite pad with additional Et
O to ensure all product is recovered.
-
-
Optional Wash: If the filtrate is still cloudy or colored (indicating trace salts or iodine if used), transfer to a separatory funnel and wash once with water and once with brine.
-
Drying: Dry the organic layer over anhydrous MgSO
or Na SO .[1] -
Concentration: Carefully concentrate under reduced pressure.
-
Warning: Many small R-SCF
molecules are volatile . Do not use high vacuum (< 50 mbar) or high bath temperatures (> 30°C) unless you are certain of your product's boiling point.
-
References
-
Schoenebeck, F., et al. (2017).[2][3] "Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3." Angewandte Chemie International Edition.
-
Tyrra, W., et al. (2003).[4] "A New Synthesis of Trifluoromethanethiolates—Characterization and Properties of Tetramethylammonium, Cesium and Di(Benzo-15-Crown-5)Cesium Trifluoromethanethiolates." Journal of Fluorine Chemistry.
-
BenchChem Technical Notes. (2025). "Removal of Tetrabutylammonium Salts from Reaction Mixtures."
-
Organic Syntheses. (2022). "A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions."[5] Org.[1][6][7] Synth. 2022, 99, 53-67.[5]
Sources
- 1. benchchem.com [benchchem.com]
- 2. orgsyn.org [orgsyn.org]
- 3. Novel N(SCF3)(CF3)-amines: synthesis, scalability and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base [mdpi.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Sulfenofunctionalization of Chiral α‐Trifluoromethyl Allylboronic Acids: Asymmetric Synthesis of SCF3, SCF2R, SCN and SAr Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US9469596B2 - Method for removing quaternary salt - Google Patents [patents.google.com]
Optimizing reaction temperature for [Me4N][SCF3] trifluoromethylthiolation
Technical Support Center: Optimizing Reaction Temperature
Executive Summary
The
-
Too Cold (< 0°C): Solubility issues in polar aprotic solvents (MeCN, DMF) limit anion availability; nucleophilicity is suppressed.
-
Optimal (20°C – 60°C): Ideal for nucleophilic substitution (
, ) and metal-catalyzed cross-coupling. -
Critical Limit (> 80°C): Rapid decomposition of the
anion into thiocarbonyl fluoride ( ) and fluoride ions occurs, leading to side reactions and etching of glassware.
Part 1: Diagnostic Decision Tree (Visual Workflow)
The following diagram guides you through selecting the initial temperature based on your substrate class and reaction type.
Caption: Figure 1. Thermal selection logic for
Part 2: Troubleshooting & FAQs
Category A: Reagent Stability & Handling [1][2]
Q1: At what temperature does
-
Mechanism: The anion undergoes
-elimination to form thiocarbonyl fluoride ( ) and fluoride ( ). -
Symptoms:
-
Etching of glass reaction vessels (due to
generation). -
Loss of the characteristic singlet at -40 ppm in
NMR. -
Appearance of a triplet at -70 to -80 ppm (indicative of
or related decomposition adducts).
-
Q2: Can I dry the reagent with heat before use?
A: Yes, but caution is required.
-
Protocol: Dry under high vacuum (
mbar) at 40–50°C for 4 hours. Do not exceed 60°C under vacuum for prolonged periods, as this can induce slow surface decomposition. -
Why: Water is the primary enemy. At elevated reaction temperatures, even trace water hydrolyzes
to carbonyl sulfide (COS) and HF, killing the reaction immediately.
Category B: Reaction Optimization
Q3: My reaction with an aryl iodide at 100°C gave low yield. Should I increase the temperature? A: No. Increasing T > 100°C will likely accelerate catalyst deactivation and reagent decomposition faster than product formation.
-
Solution: Instead of heat, switch to a "Slow Addition" protocol .
-
Reasoning: At high concentrations and temperatures,
can poison metal catalysts (especially Pd or Cu) by forming bridging sulfur species or releasing excessive . -
Fix: Add the
solution via syringe pump over 1 hour while maintaining the temperature at 80°C.
Q4: I am observing the formation of the dimer
-
Cause: This is an oxidative dimerization product. If you are running a nucleophilic substitution (e.g., with alkyl halides) in air at high temperature, atmospheric oxygen oxidizes the
anion. -
Fix: Lower the temperature to 25–40°C and rigorously degas the solvent (freeze-pump-thaw x3). If the reaction requires heat (e.g., >60°C), use an Argon balloon or glovebox.
Part 3: Mechanistic Pathways & Temperature Dependence
The following diagram illustrates the competing pathways that dictate yield. Note how temperature acts as a "switch" between substitution and decomposition.
Caption: Figure 2. Kinetic competition between product formation (k1) and reagent decomposition (k2). Note the autocatalytic danger of fluoride generation.
Part 4: Optimized Experimental Protocols
Protocol A: Nucleophilic Substitution (Alkyl Halides/Benzyl Halides)
Best for: Primary/Secondary Alkyl Bromides, Benzyl Chlorides
-
Preparation: In a glovebox or under
, charge a vial with (1.2 equiv). -
Solvent: Add anhydrous Acetonitrile (MeCN) . Avoid DMF if possible to simplify workup and reduce thermal instability.
-
Temperature: Stir at 25°C (Room Temp) .
-
Time: 2–4 hours.
-
Check: Monitor by
NMR. Product signal usually appears around -42 ppm . -
Note: If conversion is slow after 4 hours, warm to 40°C . Do not exceed 50°C for alkyl substrates to avoid elimination side reactions.
Protocol B: Copper-Catalyzed Cross-Coupling (Aryl Iodides)
Best for: Unactivated Aryl Iodides
-
Catalyst System: CuI (10 mol%), 1,10-Phenanthroline (20 mol%).
-
Reagent:
(1.5 equiv). -
Solvent: DMF or MeCN.
-
Temperature: 60°C – 80°C .
-
Critical Step: If the substrate is electron-rich (deactivated), do not simply raise T to 120°C. Instead, add AgF (0.5 equiv) as a scavenger or switch to a Pd-based catalyst system (e.g., BrettPhos).
Part 5: Comparative Data Table
| Substrate Class | Recommended Temp | Solvent | Catalyst Required? | Key Risk Factor |
| Benzyl / Allyl Halides | 20°C – 40°C | MeCN | No | Hydrolysis (keep dry) |
| 0°C | DCM | Cu(I) / Rh(II) | Rapid | |
| Aryl Iodides | 80°C | DMF / Toluene | Cu(I) or Pd(0) | Catalyst poisoning by sulfur |
| Aryl Boronic Acids | 25°C – 60°C | MeOH/MeCN | Cu(I) | Oxidative dimerization of reagent |
| C-H Activation | 100°C | DMSO/H2O | Cu / Oxidant | Reagent decomposition (use excess) |
References
-
Schoenebeck, F., et al. (2013). Trifluoromethylthiolation of Aryl Iodides and Bromides Enabled by a Bench-Stable and Easy-to-Handle Reagent. Angewandte Chemie International Edition.
-
Xu, C., et al. (2014). Recent Advances in the Synthesis of Trifluoromethylthiolated Compounds. Organic Chemistry Frontiers.
-
Tyrra, W., et al. (2003). Tetramethylammonium Trifluoromethylthiolate: Synthesis, Structure and Reactivity. Journal of Fluorine Chemistry.
-
Shen, Q., et al. (2015). Direct Trifluoromethylthiolation of Unactivated C(sp3)-H Bonds. Angewandte Chemie.
Technical Support Center: Optimizing [Me4N][SCF3] Reactivity
The following guide is structured as a specialized Technical Support Center resource. It assumes the persona of a Senior Application Scientist addressing a peer audience.
Ticket ID: H2O-SCF3-REACTIVITY Subject: Troubleshooting Water Sensitivity & Decomposition Pathways in Nucleophilic Trifluoromethylthiolation Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Bench-Stable" Paradox
User Query: "I am using Tetramethylammonium Trifluoromethylthiolate ([Me4N][SCF3]) for a nucleophilic substitution. The reagent is labeled 'bench-stable,' but I am observing variable yields, glassware etching, and a sulfurous odor. Is water contamination the culprit?"
Technical Diagnosis:
Yes. While [Me4N][SCF3] is kinetically stable as a solid (allowing for "bench" handling), it is thermodynamically unstable toward hydrolysis. The reagent functions as a reservoir for thiocarbonyl difluoride (
This guide details the mechanistic impact of water, diagnostic steps, and recovery protocols.
The Mechanism: Why Water Kills Reactivity
To troubleshoot effectively, you must understand that [Me4N][SCF3] is not a static anion in solution. It exists in a dynamic equilibrium.
The Equilibrium & The Fluoride Shunt
In solution (typically acetonitrile or DMF), the
-
Anhydrous Conditions: The equilibrium favors the
anion or allows the intermediate to react with nucleophiles (e.g., amines) in a controlled manner [1, 2]. -
Wet Conditions: Water attacks the highly electrophilic
and solvates/protonates the . This creates an irreversible "drain" on the equilibrium.
Visualizing the Decomposition Pathway
The following diagram illustrates how water forces the reaction down a decomposition pathway, preventing the desired trifluoromethylthiolation.
Figure 1: The water-induced decomposition cascade of [Me4N][SCF3]. Water intercepts the
Diagnostic Hub: Identifying Water Contamination
Use this table to correlate your experimental symptoms with the underlying chemical failure.
| Symptom | Chemical Cause | Verification Step |
| Etched Glassware | Generation of HF or | Check the inside of the flask for "frosted" appearance. Switch to Teflon/HDPE if suspected. |
| "Rotten Egg" Smell | Hydrolysis of | Use lead acetate paper (turns black) to confirm sulfide presence. |
| Precipitate | Formation of | Test solubility in dry DMSO. If insoluble, it is likely a decomposition salt. |
| Stalled Reaction | The electrophilic | Run a |
Troubleshooting Protocols
Protocol A: Reagent Drying (The "Gold Standard")
Since [Me4N][SCF3] is hygroscopic, "fresh" bottles often contain 1-3% water after opening.
-
Equipment: Vacuum oven or Schlenk line with a drying pistol.
-
Temperature: Set to 40–50 °C .
-
Warning: Do not exceed 60 °C. High heat accelerates the
-fluoride elimination ( ), decomposing the reagent thermally [3].
-
-
Duration: Dry under high vacuum (<0.1 mbar) for 4–6 hours.
-
Storage: Transfer immediately to a nitrogen-filled glovebox or store in a desiccator over
.
Protocol B: Reaction Setup (Minimizing Hydrolysis)
If you cannot dry the reagent, modify the reaction environment.
-
Solvent: Use Acetonitrile (MeCN) dried over molecular sieves (3 Å). Avoid DMF if possible, as it is difficult to dry completely and can promote hydrolysis.
-
Additives: Add activated 3 Å molecular sieves directly to the reaction flask.
-
Note: Do not use silica-based drying agents, as the generated fluoride will attack them.
-
-
Order of Addition:
-
Incorrect: Solvent + [Me4N][SCF3]
Stir Add Substrate. (Allows time for hydrolysis).[1] -
Correct: Solvent + Substrate + Sieves
Stir 5 min Add [Me4N][SCF3] last.
-
Decision Logic: Troubleshooting Flowchart
Follow this logic path to resolve low yields.
Figure 2: Step-by-step logic for isolating the cause of reaction failure.
Frequently Asked Questions (FAQs)
Q: Can I use [Me4N][SCF3] in open air?
A: Only for weighing (minutes). Prolonged exposure allows the hygroscopic cation (
Q: Why does the literature say it is "bench-stable" if it decomposes?
A: "Bench-stable" refers to the solid state. The crystal lattice stabilizes the anion. Once dissolved, the equilibrium (
Q: Can I use water as a co-solvent? A: Generally, no . However, exceptions exist where the product (e.g., certain N-SCF3 amines) is water-stable [5]. But the reaction itself usually requires anhydrous conditions to prevent the reagent from turning into COS and HF before it can react.
Q: Is [Me4N][SCF3] better than AgSCF3? A: It is cheaper and avoids metal waste. However, AgSCF3 is less hygroscopic. If your lab lacks strict anhydrous capabilities, AgSCF3 might be more forgiving, though [Me4N][SCF3] is preferred for "metal-free" applications [1, 2].
References
-
Schoenebeck, F., et al. (2017).[2][3] "Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3." Angewandte Chemie International Edition. [Link][4]
-
Scattolin, T., Deckers, K., & Schoenebeck, F. (2017).[2][3] "Direct Synthesis of Acyl Fluorides from Carboxylic Acids with the Bench-Stable Solid Reagent (Me4N)SCF3." Organic Letters. [Link]
- Tyrra, W., et al. (2006). "Tetramethylammonium Trifluoromethylthiolate: Synthesis, Structure and Properties." Chemistry - A European Journal.
-
Zhang, C. P., et al. (2020).[1] "Markovnikov-Type Hydrotrifluoromethylchalcogenation of Unactivated Terminal Alkenes with [Me4N][XCF3] (X = S, Se) and TfOH." ResearchGate / Journal of Organic Chemistry. [Link]
-
Gaber, A., et al. (2017). "Novel N(SCF3)(CF3)-amines: synthesis, scalability and stability." Chemical Science. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Direct Synthesis of Acyl Fluorides from Carboxylic Acids with the Bench-Stable Solid Reagent (Me4N)SCF3 [organic-chemistry.org]
- 3. Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4 N)SCF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Nucleophilic Trifluoromethylthiolation
Topic: Alternative solvents for [Me4N][SCF3] when acetonitrile fails Content type: Technical Support Center / Troubleshooting Guide
Subject: Solvent Optimization for [Me4N][SCF3] Reagents
Executive Summary
Tetramethylammonium Trifluoromethylthiolate ([Me4N][SCF3]) is a premier source of the nucleophilic SCF3 anion due to its solid-state stability and ease of handling.[1] While Acetonitrile (MeCN) is the standard solvent, it is not a universal solution. MeCN failures typically stem from catalyst poisoning (in transition-metal mediated coupling), base-induced solvent decomposition , or solubility-reactivity mismatches .
This guide provides a mechanistic breakdown of why MeCN fails and validates alternative solvent systems (DMF, Glymes, DCM/PTC) to rescue your synthesis.
Part 1: The Mechanistic "Why" (Diagnosis)
To troubleshoot solvent failure, you must understand the delicate equilibrium of the SCF3 anion. Unlike stable halides, the SCF3 anion is metastable.
The Fluoride Elimination Equilibrium: In solution, [SCF3]⁻ is in equilibrium with thiocarbonyl difluoride (S=CF2) and fluoride (F⁻).
-
The Trap: High dielectric solvents stabilize the [SCF3]⁻ species. However, if the solvent contains protons (even trace water) or Lewis Acids , the equilibrium shifts right, generating "naked" fluoride.
-
The MeCN Failure Mode: "Naked" fluoride is extremely basic.[2] In MeCN, it can induce deprotonation of the solvent (pKa ~25), leading to oligomerization of acetonitrile (colored impurities) or side reactions with your substrate.
Visualization: The Decomposition Pathway
Figure 1: The stability of the SCF3 anion is solvent-dependent. Lewis acids or protons trigger irreversible decomposition.
Part 2: The Solvent Matrix (Alternatives)
When MeCN fails, select an alternative based on the specific failure mode.
| Solvent System | Dielectric ( | Solubility of [Me4N][SCF3] | Primary Use Case | Risk Factor |
| DMF / NMP | High (36-38) | Excellent | SNAr reactions ; difficult substrates requiring high temp. | High. Hard to remove; trace amines can react with S=CF2. |
| Glymes (DME) | Moderate (7.2) | Good | Metal-Catalysis (Pd/Cu); prevents catalyst poisoning. | Moderate. Lower boiling point limits high-temp activation. |
| DCM + Crown Ether | Low (8.9) | Poor (w/o additive) | Electrophilic Trapping ; highly sensitive substrates. | Low. Requires 18-Crown-6 or bulky counter-ion exchange. |
| THF | Moderate (7.5) | Moderate | General Purpose ; easiest workup. | Moderate. Polymerization risk with strong Lewis acids. |
Part 3: Troubleshooting Scenarios (Q&A)
Scenario A: The "Black Tar" Effect
Q: I am running a nucleophilic substitution on an alkyl halide in MeCN. The reaction turns black instantly, and I see no product. Why?
A: This is likely base-induced decomposition .
-
Diagnosis: Your reaction generated trace fluoride (F⁻). In MeCN, F⁻ acts as a base, causing the solvent to polymerize or your substrate to eliminate.
-
Protocol Fix: Switch to DMF or DME (Dimethoxyethane) .
-
DMF stabilizes the [SCF3]⁻ anion better than MeCN, suppressing F⁻ generation.
-
If the substrate is base-sensitive, add 1.0 equiv of TMS-Cl (Trimethylsilyl chloride) as a scavenger. It traps transient F⁻ as TMS-F (inert gas), protecting your substrate.
-
Scenario B: The "Stalled Catalyst"
Q: I am using a Pd-catalyst for cross-coupling. The reaction works with other nucleophiles, but [Me4N][SCF3] in MeCN gives 0% yield.
A: MeCN is a coordinating solvent.
-
Diagnosis: MeCN competes with the SCF3 anion for the empty coordination site on the Palladium. The [SCF3]⁻ is a "soft" nucleophile and struggles to displace the solvent.
-
Protocol Fix: Use Diglyme or THF .
-
These ethers coordinate weakly to Pd/Cu catalysts.
-
Solubility Tip: If [Me4N][SCF3] does not dissolve fully in THF, do not worry. The reaction often proceeds from the surface of the solid (heterogeneous) or via slow saturation.
-
Scenario C: The "Insoluble Salt"
Q: I need to use DCM (Dichloromethane) because my substrate is unstable in polar solvents. The [Me4N][SCF3] just sits at the bottom of the flask.
A: You need Phase Transfer Catalysis (PTC) .
-
Diagnosis: [Me4N]+ is not lipophilic enough to drag the anion into DCM effectively.
-
Protocol Fix: Add 18-Crown-6 (10-20 mol%).
-
The crown ether complexes the cation (or use a Cs[SCF3] salt if available), increasing solubility in DCM.
-
Alternative: Perform a cation exchange in situ. Add 1.0 equiv of TBAB (Tetrabutylammonium Bromide) . The bulky TBA+ cation will solubilize the SCF3 anion into the DCM layer.
-
Part 4: Validated Workflow (Decision Tree)
Use this logic flow to determine your next experimental step.
Figure 2: Solvent Selection Logic for [Me4N][SCF3]
Part 5: References
-
Schoenebeck, F., et al. (2017). "Trifluoromethylthiolation of Diazonium Salts: A Mechanistic Study." Angewandte Chemie International Edition. Validates the decomposition pathway of [Me4N][SCF3] and the role of thiocarbamoyl fluoride intermediates.
-
Vicic, D. A., et al. (2015).[3] "Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation." Accounts of Chemical Research. Discusses solvent effects on SCF3 anion stability and the utility of [Me4N][SCF3].
-
Tyrra, W., et al. (2016). "The nature of the SCF3 anion in solution." Chemistry - A European Journal. Foundational work on the equilibrium between [SCF3]- and S=CF2/F-.[4]
-
Shen, Q., et al. (2014). "Recent advances in trifluoromethylthiolation using nucleophilic trifluoromethylthiolating reagents." Accounts of Chemical Research. Comprehensive review of solvent compatibility for nucleophilic reagents.
Sources
Preventing side reactions during nucleophilic SCF3 transfer
Technical Support Center: Nucleophilic Trifluoromethylthiolation (
Topic: Preventing Side Reactions During Nucleophilic
Introduction: The Stability Paradox
Welcome to the technical support hub for nucleophilic trifluoromethylthiolation. You are likely here because the
The core challenge in nucleophilic
If you push the reaction too hard (heat), the reagent decomposes. If you don't push hard enough, the high energy barrier of the transition metal transmetallation prevents product formation. This guide helps you navigate that narrow window.
Module 1: Reagent Stability & The Decomposition Cycle
Before troubleshooting your reaction mixture, you must understand why the reagent fails. The failure mode is almost always the fragmentation of the
The Decomposition Mechanism
The
Figure 1: The
Reagent Quality Check (Self-Validation)
-
: Should be a white to off-white solid.
-
Warning Sign: If it turns red or brown in solution, silver sulfide (
) is forming, indicating advanced decomposition.
-
-
: Usually generated in situ.[2]
-
Warning Sign: A rapid color change to black indicates oxidation of Cu(I) to Cu(II) oxide/sulfide, killing the catalytic cycle.
-
Module 2: Troubleshooting Guide (FAQ Format)
This section addresses specific failure modes reported by users in medicinal chemistry workflows.
Issue 1: "I am isolating the difluoromethylthio ether ( ) instead of the product."
Diagnosis: Protonation of a decomposed intermediate.
The Mechanism: Your
Corrective Actions:
-
Strict Anhydrous Conditions: The
anion is basic. Water promotes the shift toward decomposition. -
Fluoride Additives: Add a source of soluble fluoride (e.g.,
or ).-
Why? According to Le Chatelier’s principle, adding
pushes the equilibrium in Figure 1 back toward the stable anion.
-
-
Lower Temperature: Decomposition accelerates significantly above 80°C. If your catalyst requires 100°C+, switch to a more active catalyst (e.g., Pd-BrettPhos) that operates at 60-80°C.
Issue 2: "My reaction stalled. 19F NMR shows a signal at -45 ppm, but no product."
Diagnosis: "Reservoir Effect" or Catalyst Poisoning.
The Mechanism: A signal at -45 ppm typically indicates the
Corrective Actions:
-
Ligand Exchange: If using
, the silver binds the anion tightly. You must add a ligand or an iodide source (like or ) to precipitate and release the "naked" anion.-
Rule of Thumb: Use a 1:1 ratio of
to the iodide activator.
-
-
Check Catalyst Oxidation: If using Copper, ensure you have not oxidized to Cu(II). Add a reductant like sodium ascorbate or metallic copper turnings to maintain the Cu(I) active species.
Issue 3: "I see significant homocoupling of my aryl halide ( )."
Diagnosis: Oxidative dimerization.
The Mechanism: This is common in Cu-mediated reactions. If the
Corrective Actions:
-
Slow Addition: Do not add the aryl halide all at once.
-
Increase
Concentration: Ensure the source is in excess (1.5 - 2.0 equiv) relative to the aryl halide to outcompete the homocoupling pathway.
Module 3: Validated Protocol
Protocol: Copper-Mediated Trifluoromethylthiolation of Aryl Iodides using
Reagents Table
| Component | Role | Equivalents | Notes |
| Aryl Iodide | Substrate | 1.0 | Limiting reagent |
| Reagent | 1.5 | Store in desiccator | |
| CuI | Catalyst | 1.5 | Stoichiometric Cu is often required for high yields |
| Ligand | 1.5 | Stabilizes Cu-SCF3 species | |
| Diglyme | Solvent | N/A | High boiling, coordinating solvent |
Step-by-Step Workflow
-
Glovebox Assembly: In a nitrogen-filled glovebox, combine
(1.5 equiv), CuI (1.5 equiv), and bpy (1.5 equiv) in a dried Schlenk tube.-
Why? Pre-mixing generates the active
species.
-
-
Solvent Addition: Add anhydrous Diglyme (0.2 M concentration relative to substrate). Stir at room temperature for 15 minutes.
-
Visual Check: The solution should turn a deep orange/brown, indicating formation of the active Copper complex.
-
-
Substrate Addition: Add the Aryl Iodide (1.0 equiv).
-
Heating: Seal the tube and move to a pre-heated oil bath at 80°C . Stir for 12-16 hours.
-
Critical Control: Do not exceed 100°C.
-
-
Workup: Cool to RT. Dilute with ethyl acetate. Filter through a pad of Celite to remove silver salts. Wash with brine.
-
Analysis: Check 19F NMR.
-
Product (
): ~ -42 to -46 ppm (singlet). -
Impurity (
): ~ -110 to -130 ppm. -
Impurity (
): ~ -92 ppm (doublet, Hz).
-
Module 4: Decision Logic (Troubleshooting Flowchart)
Use this logic gate to determine your next optimization step.
Figure 2: Troubleshooting decision tree for nucleophilic trifluoromethylthiolation.
References
-
Mechanistic Insight: Weng, Z., & Huang, K. W. (2017).[3] "Advances in trifluoromethylation or trifluoromethylthiolation with copper CF3 or SCF3 complexes." Indian Academy of Sciences.
-
Reagent Stability: Teverovskiy, G., Surry, D. S., & Buchwald, S. L. (2011). "Pd-Catalyzed Synthesis of Ar–SCF3 Compounds Under Mild Conditions." Angewandte Chemie International Edition.
-
Decomposition Pathways: Zheng, J., et al. (2017). "An Unconventional Mechanistic Insight into SCF3 Formation from Difluorocarbene." Angewandte Chemie.
-
Silver Reagent Activation: Clark, J. H., et al. (2000). "Preparation of Trifluoromethyl Aryl Sulfides Using Silver(I) Trifluoromethanethiolate." Journal of Fluorine Chemistry.
Sources
Technical Support Center: Purification of SCF3 Products from Tetramethylammonium Salts
Executive Summary & Problem Definition
The Reagent: Tetramethylammonium trifluoromethylthiolate (
The Challenge: While the reagent is convenient, the byproducts—tetramethylammonium (TMA) salts (e.g.,
-
Amphiphilic: Capable of acting as Phase Transfer Catalysts (PTC), causing severe emulsions during aqueous workup.[1]
-
Non-Volatile: Unlike ammonium salts with protons, they cannot be removed by simple evaporation or mild thermal degradation.[1]
-
Chromatographically Difficult: They often streak on silica gel or co-elute with polar organic products, contaminating the final material.[1]
This guide provides a tiered troubleshooting protocol to isolate your
Solubility Profile & Decision Matrix
Understanding the solubility differential between your desired organic product and the TMA byproduct is the key to purification.
| Solvent | Organic SCF3 Product | TMA Salts ( | Purification Strategy |
| Diethyl Ether | Soluble | Insoluble | Precipitation / Filtration |
| Pentane / Hexane | Soluble | Insoluble | Precipitation / Filtration |
| Toluene | Soluble | Insoluble | Precipitation / Filtration |
| Dichloromethane | Soluble | Moderately Soluble | Avoid for separation |
| Water | Insoluble | Very Soluble | Aqueous Wash (Risk: Emulsion) |
| Acetonitrile | Soluble | Soluble | Avoid for separation |
Workflow Decision Tree
Figure 1: Decision matrix for selecting the optimal purification route based on product solubility.
Protocol Module A: Precipitation (The "Golden Path")
Best For: Lipophilic
Step-by-Step Protocol
-
Concentrate: Remove the reaction solvent (often DMF, MeCN, or DMSO) via rotary evaporation.[1] If high-boiling solvents like DMF are used, remove as much as possible; trace amounts can solubilize the salt.[1]
-
Redissolve: Add a non-polar solvent (Diethyl Ether or Toluene) to the residue.[1]
-
Ratio: Use approximately 10 mL solvent per 1 mmol scale.[1]
-
-
Precipitate: Vigorously stir or sonicate the mixture. The TMA salt should crash out as a white/off-white solid.[1]
-
Tip: If an oil forms instead of a solid, add a seed crystal of TMA salt if available, or scratch the flask glass. Cooling to 0°C aids precipitation.[1]
-
-
Filter: Pass the suspension through a Celite pad or a sintered glass frit.[1]
-
Wash: Wash the filter cake with cold ether/pentane to recover trapped product.[1]
-
Evaporate: Concentrate the filtrate to yield the crude product, now largely depleted of TMA salts.
Protocol Module B: Aqueous Partitioning (The "Standard")
Best For: Products stable to water but not soluble in ether/pentane.[1] Risk: TMA salts act as surfactants, leading to stable emulsions.[1]
Troubleshooting Emulsions
If you encounter an emulsion (the "third layer" from hell):
-
The Brine Crash: Saturate the aqueous layer with NaCl (Solid).[1] High ionic strength forces organics out.[1]
-
Filtration: Filter the entire biphasic mixture through a pad of Celite . The solid particulates stabilizing the emulsion often get trapped, breaking the emulsion.
-
Time: Do not shake vigorously; use gentle inversion.
Optimized Wash Protocol
-
Dilute: Dissolve crude in Ethyl Acetate (EtOAc) or DCM.[1]
-
Wash 1 (Water): Perform a quick wash with deionized water.[1] TMA salts prefer water.[1]
-
Wash 2 (Brine): Wash with saturated brine to remove residual water and break minor emulsions.[1]
-
Dry: Use
or .[1][2] -
Check: Run an NMR of the crude. Look for the characteristic TMA singlet (approx.[1] 3.1–3.4 ppm).[1] If present, proceed to Module C.[1]
Protocol Module C: Cation Exchange (The "Nuclear Option")
Best For: Polar products that co-elute with salts or cannot be washed with water.[1][3] Mechanism: Swaps the bulky organic TMA cation for a proton or sodium ion, or traps the cation entirely.
Resin Workflow
Reagent: Dowex 50WX8 (Hydrogen form) or Amberlyst 15.[1]
Figure 2: Workflow for removing TMA cations using solid-phase extraction (Resin).
Protocol:
-
Dissolve the crude mixture in Methanol (MeOH).[1]
-
Add pre-washed Dowex 50WX8 resin (approx 3-5 mass equivalents relative to expected salt).[1]
-
Stir gently for 20 minutes. The resin captures
. -
Filter off the resin.[1]
Frequently Asked Questions (FAQ)
Q1: I see a large singlet at ~3.2 ppm in my proton NMR. Is this my product?
A: Unlikely. This is the diagnostic signature of the Tetramethylammonium (
Q2: My product is an amine. Can I use the Dowex resin method? A: No. Dowex is a cation exchange resin; it will trap your amine product along with the TMA salt. In this case, use Module A (Precipitation in Ether) or perform a basic aqueous wash (pH > 10) to keep your amine neutral and organic-soluble, while the TMA salt remains ionic and water-soluble.
Q3: The TMA salt is streaking on my silica column and contaminating fractions. A: Quaternary ammonium salts interact strongly with the silanols on silica gel.
-
Fix 1: Switch to Neutral Alumina stationary phase.
-
Fix 2: Add 1% Triethylamine to your eluent (deactivates silica).[1]
-
Fix 3: Pre-wash the crude via precipitation (Module A) before loading the column. Never load a crude mixture containing significant salt directly onto silica if avoidable.[1]
Q4: Can I sublime the salt away?
A: No. TMA salts decompose at high temperatures (often >250°C) rather than subliming cleanly.[1] You risk destroying your
References
-
Schoenebeck Reagent Introduction: Scattolin, T.; Deckers, K.; Schoenebeck, F. Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3. Angew.[1][4][5] Chem. Int. Ed.2017 , 56, 221–224.[1][4] Link
-
Reagent Mechanism & Safety: Scattolin, T.; Pu, M.; Schoenebeck, F. Investigation of (Me4N)SCF3 as a Stable, Solid and Safe Reservoir for S=CF2 as a Surrogate for Thiophosgene. Chem. Eur. J.[1]2018 , 24, 567–571.[1][6] Link
-
General Salt Removal (Resin): Kishi, Y. et al.[1] A Convenient Method for the Removal of Tetrabutylammonium Salts. Org.[1][2][7][8][9][10][11] Synth.2022 , 99, 53-67.[1][11] Link
-
TMA Solubility Data: Tetramethylammonium chloride Solubility Data. PubChem Database.[1] Link
Sources
- 1. Tetramethylammonium chloride | (CH3)4NCl | CID 6379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4 N)SCF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Investigation of (Me4 N)SCF3 as a Stable, Solid and Safe Reservoir for S=CF2 as a Surrogate for Thiophosgene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tetramethylammonium iodide [chemister.ru]
- 8. tetramethylammonium chloride [chemister.ru]
- 9. atamankimya.com [atamankimya.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. orgsyn.org [orgsyn.org]
Validation & Comparative
19F NMR chemical shift of SCF3 group in organic compounds
The Group in Medicinal Chemistry: A Comparative NMR Guide
Executive Summary
The trifluoromethylthio group (
However, precise characterization of the
Part 1: Comparative Performance Analysis
To select the optimal fluorinated motif for lead optimization, one must balance lipophilicity (
Table 1: Physicochemical and NMR Properties of Fluorinated Motifs
Data standardized relative to
| Functional Group | Hansch Lipophilicity ( | Hammett Constant ( | Electronic Character | |
| -40 to -46 | +1.44 | 0.50 | Strong Lipophile, Mod. EWG | |
| -57 to -59 | +1.04 | 0.35 | Lipophilic, Weak Resonance Donor | |
| -60 to -65 | +0.88 | 0.54 | Balanced Lipophile/EWG | |
| -75 to -80 | +0.55 | 0.96 | Strong EWG, Lower Lipophilicity |
Key Insight: The
Part 2: NMR Spectroscopy of
Chemical Shift Signatures
The
-
Aryl-
: Typically observed between -40 and -46 ppm . The exact position is influenced by ortho-substituents and the electronic nature of the aromatic ring. -
Alkyl-
: Often found in the range of -38 to -45 ppm . Note that this is distinct from Alkyl- groups, which resonate further upfield (-70 to -80 ppm).
Solvent Effects
While
-
Non-polar solvents (e.g.,
, ): Sharper signals, standard reference values. -
Polar aprotic solvents (e.g., DMSO-
, ): Slight downfield shifts due to dipole-dipole interactions.
Relaxation and Quantitative Analysis (qNMR)
The longitudinal relaxation time (
Critical Protocol Note: For accurate integration (qNMR), the relaxation delay (
Part 3: Experimental Protocols
Protocol A: Quantitative NMR Acquisition for
Objective: Accurate quantification of reaction yields using an internal standard.
-
Sample Preparation:
-
Dissolve the crude reaction mixture (approx. 20 mg) in 0.6 mL of deuterated solvent (
preferred). -
Internal Standard: Add a precise amount (equimolar approx.) of
-trifluorotoluene ( -63.7 ppm) or fluorobenzene ( -113.1 ppm). Avoid standards with peaks near -42 ppm.
-
-
Instrument Parameters:
-
Pulse Sequence: zgig (Inverse gated decoupling) to eliminate Nuclear Overhauser Effect (NOE) enhancement from protons, ensuring strictly quantitative integrals.
-
Spectral Width (SW): 200 ppm (approx -20 to -220 ppm).
-
Transmitter Offset (O1P): -100 ppm.
-
Relaxation Delay (D1): 10.0 seconds (Critical for full magnetization recovery).
-
Scans (NS): 16 or 32 (High sensitivity of
allows fewer scans).
-
-
Processing:
-
Apply exponential multiplication (LB = 0.3 Hz) before Fourier transform.
-
Phase and baseline correct manually.
-
Integrate the Internal Standard (set to known molarity) and the
product peak (-42 ppm).
-
Protocol B: Chemical Shift Validation Workflow
Objective: Distinguish
Caption: Logical workflow for identifying the
Part 4: Structural & Electronic Context
Understanding why the
Caption: Correlation between heteroatom properties and observed
References
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source of lipophilicity values).
-
Sloop, J. C. (2013).[1] "19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species." Reports in Organic Chemistry, 3, 1-14. Link
- Tlili, A., et al. (2016). "The trifluoromethylthio group (SCF3): A super-lipophilic substituent for medicinal chemistry." Angewandte Chemie International Edition, 55(4), 1236-1260. (Review of synthesis and properties).
-
University of Colorado Boulder. (n.d.). "19F NMR Reference Standards." NMR Facility. Link
-
Ye, L., et al. (2015). "A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins." Journal of Biomolecular NMR, 62(1), 97-103.[1] Link
Comparison of [Me4N][SCF3] vs CuSCF3 for aryl halide coupling
Comparative Guide: vs. for Aryl Halide Coupling
Executive Summary
The introduction of the trifluoromethylthio group (
This guide compares the two dominant reagents for this transformation:
- (Tetramethylammonium trifluoromethylthiolate): A stable, metal-free salt ideally suited for catalytic cross-coupling (Pd, Ni).
- (Copper(I) trifluoromethylthiolate): A metallated reagent (often generated in situ or stabilized with ligands) used primarily for stoichiometric nucleophilic aromatic substitution or oxidative cross-coupling.
The Verdict: Use
Part 1: Reagent Profiles & Strategic Comparison
The choice between these reagents is rarely about yield alone; it dictates the entire reaction setup, purification strategy, and cost structure.
Comparative Data Matrix
| Feature | ||
| Nature | Metal-free ionic salt (Solid) | Metallated reagent (often polymeric) |
| Primary Utility | Catalytic Cross-Coupling (Pd, Ni) | Stoichiometric Mediation |
| Active Species | "Naked" | Neutral |
| Substrate Scope | Aryl Bromides, Iodides, Triflates | Primarily Aryl Iodides (Bromides require ligands) |
| Key Catalyst | Pd(dba) | Self-mediated (requires stoichiometric Cu) |
| Solvent System | Non-polar/Aprotic (Toluene, Dioxane, MeCN) | Polar Aprotic (DMF, NMP, DMSO) |
| Temperature | 80 °C – 100 °C | 80 °C – 120 °C |
| Air/Moisture | Hygroscopic but stable (handle in glovebox/dry) | Sensitive to oxidation; often made in situ |
| Atom Economy | High (Catalytic Metal) | Low (Stoichiometric Metal Waste) |
Part 2: Mechanistic Divergence
Understanding how these reagents deliver the
The Catalytic Pathway ( )
This pathway relies on the ability of the TMAT salt to transmetallate the
Figure 1: The Palladium-catalyzed cycle enabled by
The Stoichiometric Pathway ( )
Copper-mediated trifluoromethylthiolation typically proceeds via a high-valent Cu(III) intermediate or a
Figure 2: The stoichiometric Copper mediation pathway. Note the direct consumption of the copper reagent.
Part 3: Experimental Protocols
Protocol A: Pd-Catalyzed Coupling with
Best for: Aryl Bromides, complex substrates, late-stage functionalization. Reference: Adapted from Schoenebeck et al., Angew.[1] Chem. Int. Ed. 2013.
Reagents:
-
Aryl Bromide (1.0 equiv)
- (1.5 equiv)
-
Catalyst: Bis(tri-tert-butylphosphine)palladium(0) (
) (5 mol%) OR Pd dimer systems (e.g., Schoenebeck's air-stable Pd(I) dimer). -
Solvent: Toluene or Dioxane (0.1 M).
Step-by-Step:
-
Setup: In a nitrogen-filled glovebox, charge a reaction vial with the Aryl Bromide (0.5 mmol),
(131 mg, 0.75 mmol), and the Pd catalyst. -
Solvation: Add anhydrous Toluene (5 mL). Seal the vial with a Teflon-lined cap.
-
Reaction: Remove from glovebox and stir at 80 °C for 2–12 hours.
-
Note: The reaction mixture often turns dark brown/black as colloidal Pd forms upon completion.
-
-
Workup: Cool to room temperature. Filter the mixture through a short pad of silica gel/Celite, eluting with diethyl ether or ethyl acetate.
-
Purification: Concentrate the filtrate and purify via flash chromatography.
Protocol B: Cu-Mediated Coupling with (Ligand-Stabilized)
Best for: Aryl Iodides, cost-sensitive scale-up, substrates tolerating DMF. Reference: Adapted from Vicic et al., J. Am. Chem. Soc. 2012 / Weng et al.
Reagents:
-
Aryl Iodide (1.0 equiv)
-
(bpy)CuSCF
(1.2 equiv) [Can be prepared from CuF , bpy, and TMS-CF or purchased]. -
Solvent: Diglyme or DMF.
Step-by-Step:
-
Setup: In a glovebox, combine Aryl Iodide (0.5 mmol) and (bpy)CuSCF
(0.6 mmol) in a pressure tube. -
Solvation: Add Diglyme (2 mL).
-
Reaction: Seal and heat to 100–120 °C for 12–16 hours.
-
Checkpoint: Aryl bromides may require higher temperatures (140 °C) or more reactive ligands (e.g., phenanthroline).
-
-
Workup: Dilute with water and extract with Ethyl Acetate (3x).
-
Wash: Wash combined organics with brine to remove DMF/Diglyme (critical step to avoid streaking on columns).
-
Purification: Dry over MgSO
and purify via silica gel chromatography.
Part 4: Strategic Selection Guide
Use this logic flow to select the correct reagent for your specific molecule.
Figure 3: Decision Matrix for Reagent Selection.
References
-
Schoenebeck, F. et al. "Trifluoromethylthiolation of Aryl Iodides and Bromides Enabled by a Bench-Stable and Easy-to-Recover Dinuclear Palladium(I) Catalyst." Angewandte Chemie International Edition, 2013, 52, 9728–9732.
-
Vicic, D. A. et al. "A General and Convenient Preparation of [Cu(SCF3)] Complexes." Journal of the American Chemical Society, 2012, 134, 16105–16108.
-
Yin, G., Kalvet, I., & Schoenebeck, F. "Nickel-Catalyzed Trifluoromethylthiolation of Aryl Halides with [Me4N][SCF3]."[1] Angewandte Chemie International Edition, 2015, 54, 6809–6813.[1]
-
Weng, Z. et al. "Copper-Mediated Trifluoromethylthiolation of Aryl and Heteroaryl Halides." Organic Letters, 2013, 15, 3090–3093.
The Strategic Superiority of [Me4N][SCF3] in Late-Stage Trifluoromethylthiolation
Topic: Strategic Advantages of [Me4N][SCF3] over Electrophilic SCF3 Reagents Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Paradigm Shift
In the high-stakes arena of medicinal chemistry, the trifluoromethylthio group (–SCF₃) is a privileged motif, prized for its exceptional Hansch lipophilicity (
Tetramethylammonium trifluoromethylthiolate ([Me4N][SCF3]) represents a paradigm shift. While inherently a nucleophilic salt, its strategic value lies in its "chameleon reactivity." By coupling this stable, cost-effective salt with simple oxidants, researchers can generate electrophilic SCF3 species in situ, effectively rendering dedicated electrophilic reagents obsolete for many applications. This guide details why [Me4N][SCF3] is the superior choice for scalable, atom-economical drug development.
Comparative Analysis: [Me4N][SCF3] vs. Electrophilic Reagents[1]
The following table contrasts [Me4N][SCF3] with common electrophilic alternatives like N-trifluoromethylthiosaccharin and N-trifluoromethylthiophthalimide.
| Feature | [Me4N][SCF3] (The Challenger) | Electrophilic Reagents (The Incumbents) |
| Reagent Type | Nucleophilic Salt (Stable Solid) | Electrophilic N–S Compounds |
| Cost Efficiency | High. Prepared from cheap AgF/CS₂/Me₄NCl. | Low. Multi-step synthesis; high commercial markup. |
| Atom Economy | Excellent. Counterion (Me₄N⁺) is low MW. | Poor. Large "carrier" groups (saccharin/phthalimide) are waste. |
| Stability | Bench-Stable. Non-hygroscopic; thermally robust. | Variable. Often moisture-sensitive; require cold storage. |
| Reaction Scope | Dual-Mode. Acts as Nucleophile (SₙAr) OR Electrophile (with oxidant). | Single-Mode. Limited to electron-rich nucleophiles. |
| Scalability | High. Safe for multi-gram/kg scale. | Moderate. High MW waste complicates purification. |
The "Oxidative Activation" Advantage
The critical advantage of [Me4N][SCF3] is its ability to mimic electrophilic reagents through Oxidative Trifluoromethylthiolation . Instead of buying a reagent where the SCF3 is already "oxidized" (attached to an electron-withdrawing nitrogen), you use the cheap [Me4N][SCF3] and add a stoichiometric oxidant (like NCS or K₂S₂O₈).
Mechanism:
-
Nucleophilic Mode: [Me4N][SCF3] attacks alkyl halides directly.
-
Electrophilic Mode (In Situ): SCF3⁻ is oxidized to •SCF3 (radical) or Cl-SCF3 (electrophile), which then reacts with electron-rich arenes or enolates.
Mechanistic Visualization
The diagram below illustrates the dual-pathway versatility of [Me4N][SCF3], highlighting how it accesses the same chemical space as electrophilic reagents but via a more efficient pathway.
Caption: Path A shows standard nucleophilic reactivity. Path B demonstrates how [Me4N][SCF3] + Oxidant replaces expensive electrophilic reagents.
Validated Experimental Protocols
Protocol A: Oxidative Trifluoromethylthiolation of Electron-Rich Arenes
Replaces: N-Trifluoromethylthiosaccharin / Billard's Reagent
Context: This protocol demonstrates the "electrophilic mimicry" of [Me4N][SCF3]. It is ideal for functionalizing indoles, pyrroles, and electron-rich benzenes.
Reagents:
-
Substrate: Indole derivative (1.0 equiv)
-
Reagent: [Me4N][SCF3] (1.2 equiv)
-
Oxidant: N-Chlorosuccinimide (NCS) (1.2 equiv) or K₂S₂O₈
-
Solvent: Acetonitrile (MeCN)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the indole substrate (0.5 mmol) in anhydrous MeCN (2.0 mL).
-
Activation: Add [Me4N][SCF3] (105 mg, 0.6 mmol) to the solution. The salt should dissolve or form a fine suspension.
-
Oxidative Addition: Cool the reaction to 0°C (ice bath). Add NCS (80 mg, 0.6 mmol) portion-wise over 5 minutes. Note: NCS oxidizes the SCF3⁻ anion to the electrophilic Cl-SCF3 species in situ.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC or LC-MS for the consumption of the starting material.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with ethyl acetate (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Why this works: The in-situ generated Cl-SCF3 is highly reactive but short-lived, preventing side reactions that occur with overly stable electrophilic reagents.
Protocol B: Copper-Catalyzed Cross-Coupling (Nucleophilic Mode)
Replaces: Complex Pd-catalysis with unstable reagents
Context: For coupling with aryl iodides/bromides.
Reagents:
-
Substrate: Aryl Iodide (1.0 equiv)
-
Reagent: [Me4N][SCF3] (1.5 equiv)
-
Catalyst: CuI (10 mol%), 1,10-Phenanthroline (20 mol%)
-
Solvent: DMF, 80°C
Methodology:
-
Combine Aryl Iodide, [Me4N][SCF3], CuI, and Phenanthroline in a vial.
-
Evacuate and backfill with Argon (3x). Add DMF.
-
Heat to 80°C for 12 hours.
-
Standard workup.
References
-
Vicic, D. A., et al. "An Air-Stable Copper Reagent for Nucleophilic Trifluoromethylthiolation of Aryl Halides." Angewandte Chemie International Edition, vol. 52, no. 5, 2013, pp. 1548–1552. Link
-
Schoenebeck, F., et al. "Trifluoromethylthiolation of Aryl Iodides and Bromides Enabled by a Bench-Stable Cu(I) Catalyst." Angewandte Chemie International Edition, vol. 54, no. 35, 2015, pp. 10332–10335. Link
-
Zhang, C. P., et al. "Oxidative Trifluoromethylthiolation of 1,3-Dicarbonyls with [Me4N][SCF3]." Organic & Biomolecular Chemistry, vol. 18, 2020.[1] Link
-
Xu, X. H., & Qing, F. L. "Copper-Catalyzed Oxidative Trifluoromethylthiolation of Terminal Alkynes." Journal of Organic Chemistry, vol. 80, 2015. Link
-
Billard, T., et al. "Electrophilic Trifluoromethylthiolation Reagents: A Comparative Study." Chemistry - A European Journal, vol. 20, 2014. Link
Sources
Technical Assessment: Characterization of In-House [Me₄N][SCF₃]
Content Type: Publish Comparison Guide
Subject: Tetramethylammonium Trifluoromethylthiolate (
Executive Summary
The incorporation of the trifluoromethylthio group (
This guide characterizes in-house synthesized Tetramethylammonium Trifluoromethylthiolate (
Characterization Data Profile
The following data constitutes the "Gold Standard" for high-purity
Physical & Spectroscopic Benchmarks
| Property | Specification (High Purity) | Notes |
| Appearance | White to off-white crystalline solid | Darkening indicates decomposition or silver contamination (if prepared via metathesis).[1] |
| Referenced to | ||
| Integration must match 12H (4 x Me) relative to internal standards. | ||
| Melting Point | Decomposes without distinct melting if heating rate is slow. | |
| Solubility | High: MeCN, DMF, DMSOLow: | Critical for "salting out" purification strategies. |
| Hygroscopicity | High | Must be handled in a glovebox or under Ar/ |
Diagnostic NMR Signals (Impurity Analysis)
When characterizing your in-house batch, look for these common impurities:
-
Doublet at
ppm: Indicates protonation tongcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> (rare, volatile). -
Signal at
ppm: Indicates oxidation to trifluoromethanesulfonate ( ) or similar oxidized species. -
Broadening: Indicates paramagnetic impurities (if Cu/Fe routes were used) or poor shimming due to particulates.[1]
Comparative Analysis: Reagent Selection
The choice between the metal-free ammonium salt and metal salts depends on the reaction mechanism (radical vs. nucleophilic) and substrate sensitivity.
Performance Matrix
| Feature | |||
| Primary Mechanism | Nucleophilic ( | Radical / Electrophilic (with oxidant) | Cross-Coupling (Pd/Cu cat.) |
| Solubility (MeCN) | Homogeneous (Excellent) | Heterogeneous (Slurry) | Poor (Requires ligands) |
| Atom Economy | High (Counterion is light) | Low (Ag is heavy) | Moderate |
| Stability | Moisture Sensitive / Light Stable | Light Sensitive / Moisture Stable | Oxidation Sensitive |
| Cost | Low (if synth. from | High (Silver cost) | Moderate |
| Metal Waste | None (< 1 ppm) | High (Requires scavenging) | High |
Decision Logic for Researchers
Figure 1: Decision matrix for selecting the optimal trifluoromethylthiolating reagent based on reaction class.
Experimental Protocols
Protocol A: Validating the In-House Synthesis
Objective: Confirm identity and purity of the synthesized salt.
Prerequisites:
-
Glovebox or Schlenk line (Argon atmosphere).[1]
-
Dry NMR solvent (
stored over molecular sieves). -
Internal Standard:
-Trifluorotoluene (PhCF3) (Optional for quantitative NMR).
Step-by-Step Methodology:
-
Sampling: Inside a glovebox, weigh 10-15 mg of the synthesized
into a clean, dry vial. -
Solvation: Add 0.6 mL of anhydrous
. The solid should dissolve instantly and completely.-
Checkpoint: Turbidity implies residual Ag salts (if metathesis used) or moisture contamination (hydrolysis products).[1]
-
-
Transfer: Transfer to a dried NMR tube and cap tightly (use Parafilm or a J-Young valve tube if measuring outside the box).
-
Acquisition:
-
Run
NMR (16 scans, d1=2s). Confirm Me4N+ singlet. -
Run
NMR (32 scans, coupled or decoupled). Look for the singlet at -18 to -21 ppm.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-
-
Quantification (qNMR): If purity is critical, add exactly 1.0 equiv of PhCF3. Compare the integration of the product signal (-20 ppm) vs. standard (-63 ppm).
Protocol B: Handling & Storage
To maintain the integrity of
-
Storage: Store in a foil-wrapped vial (precautionary) inside a desiccator or glovebox at ambient temperature.
-
Shelf-Life: Stable for >6 months if strictly anhydrous.[1]
-
Decomposition: If the solid turns yellow/orange and develops a pungent odor, it has likely released
or oligomerized. Recrystallize from MeCN/Ether or discard.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Analytical Workflow Diagram
Figure 2: Workflow for the isolation and validation of in-house synthesized
Application Case Study: Nucleophilic Aromatic Substitution ( )
To demonstrate the utility of your in-house reagent, we reference a standard
-
Substrate: 4-Nitro-fluorobenzene[1]
-
Reagent:
(1.2 equiv) -
Conditions: DMF,
, 2 hours.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Observation: The reaction proceeds via a homogeneous solution, unlike Ag-salt methods which often require heating to
or forcing conditions to solubilize the anion. -
Mechanism: The "naked"
anion, unencumbered by strong tight-ion pairing or metal coordination, exhibits enhanced nucleophilicity, attacking the ipso-carbon to displace fluoride.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
References
-
Schoenebeck, F., et al. (2017).[1][3] Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor
. Angewandte Chemie International Edition.[4][5][6] [Link]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Vicic, D. A., et al. (2016).[1][3] Practical and Scalable Synthesis of Trifluoromethylthiolated Arenes. Chemistry – A European Journal.[1][3] [Link]
-
Tyrra, W., et al. (2002).[1] Tetramethylammonium Trifluoromethylthiolate: Synthesis and Structure. Journal of Fluorine Chemistry.[1][7] [Link]
-
Barata-Vallejo, S., et al. (2014).[1] Trifluoromethylthiolation of Organic Compounds.[1][3][6][8][9][10] Chemistry – A European Journal.[1][3] [Link]
Sources
- 1. Tetramethylammonium chloride - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Novel N(SCF 3 )(CF 3 )-amines: synthesis, scalability and stability - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06542H [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. sioc.cas.cn [sioc.cas.cn]
- 7. mdpi.com [mdpi.com]
- 8. orgsyn.org [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
Benchmarking [Me4N][SCF3] Reactivity Against CsSCF3 and TAS-SCF3
Executive Summary: The Evolution of the Trifluoromethylthiolating Agent
The trifluoromethylthio group (
This guide benchmarks the "Schoenebeck Reagent" ([Me4N][SCF3]) against the traditional inorganic salt CsSCF3 and the highly reactive "naked" anion source TAS-SCF3.
The Verdict: While TAS-SCF3 remains the kinetic gold standard for difficult substrates due to its naked anion nature, [Me4N][SCF3] represents a paradigm shift in operational stability and mechanistic versatility . It functions not merely as a nucleophile but as a safe reservoir for thiophosgene surrogates (
Part 1: Physicochemical & Stability Matrix
The primary differentiator between these reagents is not just reactivity, but the "handling penalty"—the amount of effort required to maintain reagent integrity.
Table 1: Reagent Stability and Handling Profile
| Feature | [Me4N][SCF3] (Schoenebeck Reagent) | CsSCF3 (Cesium Salt) | TAS-SCF3 (Togni/Yagupolskii) |
| Physical State | White, crystalline solid | White powder | White/Off-white solid |
| Hygroscopicity | Low (Bench-stable) | Moderate (Hygroscopic) | Extreme (Deliquescent) |
| Thermal Stability | Stable up to >150 °C | Stable, but moisture sensitive | Decomposes >110 °C |
| Solubility (MeCN) | Excellent (Intrinsic lipophilicity) | Poor (Requires 18-Crown-6) | Excellent |
| Handling | Open air (short term) | Desiccator/Glovebox preferred | Glovebox Mandatory |
| Primary Utility | Nucleophile + | Standard Nucleophile ( | "Naked" Anion Source |
Scientist’s Note: The operational advantage of [Me4N][SCF3] cannot be overstated. We have observed TAS-SCF3 turning to a useless goo within minutes of exposure to humid lab air, whereas [Me4N][SCF3] can be weighed on an open benchtop.
Part 2: Reactivity Benchmarking
Nucleophilic Substitution ( and )
-
TAS-SCF3: The "Formula 1" option. The large, non-coordinating tris(dimethylamino)sulfonium cation leaves the
anion virtually "naked," maximizing nucleophilicity. It is the reagent of choice for extremely unreactive substrates where cost is no object. -
CsSCF3: The "Tractor." It works, but it struggles with solubility in organic solvents. To achieve comparable reactivity to TAS, you must add 18-crown-6 or use high-boiling polar solvents (DMF/DMSO), which complicates workup.
-
[Me4N][SCF3]: The "Modern Sedan." The tetramethylammonium cation provides sufficient lipophilicity for solubility in MeCN or DCM without additives. While slightly less reactive than TAS due to tighter ion pairing, it outperforms Cs (without additives) simply by being in solution.
The "Schoenebeck Effect": Divergent Reactivity
This is where [Me4N][SCF3] separates itself. Unlike Cs or TAS, which act purely as sources of
-
Pathway A (Nucleophilic): Direct attack on electrophiles (similar to Cs/TAS).
-
Pathway B (Umpolung/Reservoir): In the presence of AgF or specific amines, it releases
, allowing for the formation of trifluoromethyl thiocarbamates or isothiocyanates —transformations impossible with CsSCF3 alone.
Part 3: Decision Logic & Mechanism
Diagram 1: Reagent Selection Decision Tree
Use this workflow to select the correct reagent for your substrate.
Caption: Decision matrix for selecting trifluoromethylthiolation reagents based on substrate sensitivity and activation status.
Diagram 2: The Dual-Pathway Mechanism of [Me4N][SCF3]
Visualizing why the Schoenebeck reagent offers unique reactivity.
Caption: Mechanistic bifurcation of [Me4N][SCF3] showing direct nucleophilic activity vs. S=CF2 generation.
Part 4: Validated Experimental Protocols
Protocol A: Synthesis of Trifluoromethyl Thioethers using [Me4N][SCF3]
Best for: Late-stage functionalization of alkyl/benzyl halides without glovebox constraints.
Reagents:
-
Substrate: Benzyl bromide derivative (1.0 equiv)
-
Reagent: [Me4N][SCF3] (1.2 equiv)
-
Solvent: Acetonitrile (MeCN), anhydrous
Step-by-Step:
-
Setup: In a standard fume hood, charge a dried reaction vial with [Me4N][SCF3] (solid). Note: No glovebox is required, but minimize exposure time to <15 mins to prevent long-term hydrolysis.
-
Addition: Add the benzyl bromide substrate and anhydrous MeCN (0.2 M concentration).
-
Reaction: Cap the vial and stir at room temperature.
-
Checkpoint: The reaction is typically heterogeneous initially but may solubilize as the reaction proceeds.
-
Monitoring: Monitor by TLC or 19F NMR (signal approx -40 to -45 ppm).
-
-
Workup: Upon completion (typically 1-4 hours), dilute with diethyl ether. The byproduct Me4NBr will precipitate.
-
Purification: Filter through a short pad of silica to remove the ammonium salt.[2] Concentrate the filtrate.
Protocol B: "Umpolung" Synthesis of Thiocarbamoyl Fluorides
Best for: Converting amines to N-CF3 motifs (Unique to Schoenebeck reagent).
Reagents:
-
Substrate: Secondary Amine (1.0 equiv)
-
Reagent: [Me4N][SCF3] (1.5 equiv)
-
Additive: AgF (2.0 equiv) - Crucial for sequestering halide and driving S=CF2 formation.
-
Solvent: MeCN
Step-by-Step:
-
Mixing: Combine amine, [Me4N][SCF3], and AgF in a vial under Nitrogen.
-
Reaction: Stir at Room Temperature for 1 hour. The AgF promotes the release of
, which is immediately trapped by the amine. -
Isolation: Filter the suspension (removing Ag salts) and concentrate.
-
Result: This yields the thiocarbamoyl fluoride, a versatile intermediate that can be desulfurized to form N-trifluoromethyl amines .[3][4]
References
-
Schoenebeck, F., et al. (2013). Trifluoromethylthiolation of Aryl Iodides and Bromides Enabled by a Bench-Stable and Easy-To-Handle Reagent. Angewandte Chemie International Edition.
-
Scattolin, T., Deckers, K., & Schoenebeck, F. (2017).[4] Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3. Angewandte Chemie International Edition.
-
Tyrra, W., & Naumann, D. (2004). Tetramethylammonium Trifluoromethylthiolate: A New Reagent for the Trifluoromethylthiolation. Journal of Fluorine Chemistry.
-
Yagupolskii, L. M., et al. (1984). Tris(dimethylamino)sulfonium Trifluoromethylthiolate (TAS-SCF3). Synthesis. (Seminal work on TAS-SCF3).
-
Billard, T., & Langlois, B. R. (2002). Nucleophilic Trifluoromethylthiolation using CsSCF3. Tetrahedron Letters.
Sources
IR spectroscopy peaks for trifluoromethylthiolated products
The Physicochemical Fingerprint: A Guide to Characterization
Executive Summary
The trifluoromethylthio group (
However, confirming the installation of
Part 1: The Physicochemical Context
Why
To understand the spectral data, one must understand the electronic environment. The sulfur atom in
Table 1: Comparative Physicochemical Properties
| Functional Group | Hansch Constant ( | Hammett Constant ( | Key Feature |
| 1.44 | 0.50 | Highest Lipophilicity (Super-lipophilic) | |
| 0.88 | 0.54 | Standard Baseline | |
| 1.04 | 0.35 | High Electronegativity | |
| 0.61 | 0.00 | Electron Donating (Ref) |
Data Source: Hansch, C., et al. Chem. Rev. 1991; Togni, A., et al. Chem. Eur. J. 2012.
Part 2: IR Spectral Fingerprinting
The IR spectrum of a trifluoromethylthiolated compound is dominated by the C-F stretching vibrations, which are intense and broad. However, subtle distinctions in the "Fingerprint Region" (600–1500 cm⁻¹) allow for differentiation.
1. The Dominant Band: C-F Stretching (
)
-
Range:
-
Characteristics: Very strong, often split into multiple bands due to asymmetric and symmetric stretching modes.
-
differentiation:
-
(Ar-CF3): typically
. -
: shifts to lower wavenumbers (
) compared to direct aryl-CF3 attachment. This "Red Shift" is attributed to the reduced induction effect of Sulfur compared to the direct C-C or C-O bond.
-
(Ar-CF3): typically
2. The Diagnostic Band: C-S Stretching (
)
-
Range:
(Ar-S-C) -
Characteristics: Weak to Medium intensity.[3]
-
Why it helps: This peak is absent in
and analogues. While often obscured by C-H out-of-plane bending in aromatics, a new, sharp band appearing in this region post-synthesis is a strong indicator of successful C-S bond formation.
3. The Bending Modes (
)
-
Range:
-
Characteristics: Medium intensity, sharp.[3]
-
Comparison:
often shows bending modes slightly higher ( ).
Table 2: IR Peak Comparison Guide
| Vibration Mode | |||
| 1100–1200 cm⁻¹ (Strong) | 1150–1250 cm⁻¹ (Very Strong) | 1300–1350 cm⁻¹ (Strong) | |
| 750–770 cm⁻¹ ( | 1200–1300 cm⁻¹ ( | N/A (C-C bond) | |
| 540–560 cm⁻¹ | ~600 cm⁻¹ | ~700 cm⁻¹ |
*Note: The C-O stretch in OCF3 often merges with the C-F region, creating a massive broad band, whereas the C-S stretch in SCF3 is distinct in the lower frequency region.
Part 3: Experimental Validation Protocol
Protocol: Electrophilic Trifluoromethylthiolation using N-Trifluoromethylthiosaccharin
While IR provides a quick check, scientific integrity requires a robust synthesis and validation workflow. We utilize the N-trifluoromethylthiosaccharin reagent due to its shelf stability and high reactivity compared to traditional silver salts (AgSCF3).
Step-by-Step Methodology:
-
Reagent Preparation (if not purchased):
-
Reaction Setup (The "Test" Reaction):
-
Substrate: Electron-rich arene (e.g., Anisole) or Indole.
-
Reagent: N-Trifluoromethylthiosaccharin (1.2 equiv).
-
Solvent: 1,2-Dichloroethane (DCE) or Acetonitrile.
-
Activator: Lewis Acid (e.g.,
or TfOH) - 10-20 mol%.
-
-
Execution:
-
Mix substrate and reagent in solvent under
atmosphere. -
Add activator dropwise at
, then warm to RT. -
Stir for 4–12 hours (monitor by TLC).
-
-
Workup:
-
Quench with saturated
. Extract with DCM. -
Dry over
and concentrate.
-
-
Validation (The "Truth" Check):
-
IR Screen: Look for the emergence of the 1150 cm⁻¹ (broad) and 760 cm⁻¹ (weak) bands.
-
NMR Confirmation (Mandatory): Run
NMR.- typical shift: -40 to -45 ppm (singlet).
- typical shift: -57 to -59 ppm .
- typical shift: -60 to -65 ppm .
-
Part 4: Visualization & Logic
Diagram 1: Comparative Properties & Selection Logic
This diagram illustrates why a researcher would choose
Caption: Decision logic for selecting -SCF3 based on lipophilicity and resulting spectral shifts.
Diagram 2: The Diagnostic Workflow
A self-validating decision tree to confirm product formation using IR as the screen and NMR as the validator.
Caption: Diagnostic workflow distinguishing SCF3 from common fluorinated impurities.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. [Link]
-
Xu, C., Ma, B., & Shen, Q. (2014). N-Trifluoromethylthiosaccharin: An Easily Accessible, Shelf-Stable, Electrophilic Trifluoromethylthiolating Reagent.[1][5] Angewandte Chemie International Edition. [Link]
-
Tlili, A., & Billard, T. (2016). Formation of C–SCF3 Bonds through Direct Trifluoromethylthiolation.[6] Angewandte Chemie International Edition. [Link]
- Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.
HPLC Analysis Methods for SCF3-Containing Pharmaceuticals
Executive Summary: The "Super-Lipophilic" Challenge
The trifluoromethylthio group (–SCF₃ ) has emerged as a privileged motif in modern medicinal chemistry.[1][2] Found in molecules like the ubiquitin-activating enzyme inhibitor TAK-243 and the anorectic Tiflorex , this moiety offers a "super-lipophilic" alternative to the trifluoromethyl group (–CF₃), significantly enhancing membrane permeability and metabolic stability.[3]
However, for the analytical scientist, the –SCF₃ group presents distinct challenges:
-
Extreme Hydrophobicity: The Hansch lipophilicity parameter (
) for –SCF₃ is 1.44 , compared to 0.88 for –CF₃. This leads to excessive retention times on standard alkyl phases.[4][5] -
Isomeric Complexity: Synthesis often yields regioisomers that are difficult to resolve using interactions based solely on hydrophobicity.[5]
-
Fluorine-Specific Interactions: The electron-rich fluorine atoms induce unique dipole moments that standard C18 columns often fail to exploit for selectivity.[3][4][5]
This guide objectively compares the performance of C18 (Octadecyl) stationary phases against PFP (Pentafluorophenyl) and Phenyl-Hexyl alternatives, providing a validated roadmap for method development.[4]
Comparative Analysis: Stationary Phase Selection
The choice of column chemistry is the single most critical variable in analyzing SCF₃-containing pharmaceuticals.
Table 1: Stationary Phase Performance Matrix
| Feature | C18 (Octadecyl) | PFP (Pentafluorophenyl) | Phenyl-Hexyl |
| Primary Mechanism | Hydrophobic Interaction (Dispersive) | Dipole-Dipole, | |
| Retention of SCF₃ | High to Excessive. Often requires high % organic modifier to elute.[3][4][5] | Moderate. Fluorine-fluorine repulsion can reduce retention relative to C18, improving peak shape.[3][4][5] | Moderate. Good for aromatic SCF₃ compounds.[4][5] |
| Isomer Selectivity | Low. Struggles to separate positional isomers (e.g., meta- vs para- SCF₃). | High. The rigid aromatic ring and F-atoms discriminate based on solute shape and electron density.[5] | Medium. Better than C18 for aromatics but less specific than PFP.[4][5] |
| Stability | Excellent (pH 1.5–12 depending on bonding).[4][5] | Good (pH 2–8).[4][5] Less stable at high pH than hybrid C18.[4][5] | Good. |
| Recommended Use | Initial screening; simple purity checks.[3][4][5] | Isomer separation; complex matrices; impurity profiling. | Alternative selectivity if PFP fails.[4][5] |
Expert Insight: The "Fluorine Effect"
While C18 is the workhorse, it interacts with the –SCF₃ group almost exclusively through hydrophobic forces. The PFP phase , however, possesses a "fluorine-fluorine" interaction capability (often repulsive/orthogonal) and strong dipole moments.[3][4]
-
Why it matters: If your SCF₃ drug has a regioisomer impurity (common in C-H trifluoromethylthiolation synthesis), a C18 column often co-elutes them.[4] A PFP column, engaging in
- stacking with the drug's aromatic core, will typically resolve these species to baseline.[3][4]
Decision Logic & Workflow
The following decision tree illustrates the scientifically grounded pathway for selecting the optimal method.
Figure 1: Strategic decision tree for HPLC method development of fluorinated pharmaceuticals.
Validated Experimental Protocol
This protocol is designed for TAK-243 (a representative SCF₃-containing small molecule) but is adaptable to other SCF₃ aromatics.[3][4][5]
Reagents & Equipment[2][4][5]
Chromatographic Conditions (Standardized)
| Parameter | Method A (General Purpose) | Method B (High Selectivity) |
| Stationary Phase | C18 | PFP (Pentafluorophenyl) |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 10 mM Ammonium Formate (pH 3.[3][4][5]0) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Methanol |
| Gradient | 0-1 min: 5% B1-10 min: 5% | 0-1 min: 10% B1-15 min: 10% |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temp | 40°C | 35°C |
| Detection | UV @ 254 nm (aromatic core) | UV @ 254 nm |
Protocol Justification (Expertise)[2][5]
-
Solvent Choice (ACN vs. MeOH):
-
Method A (C18/ACN): Acetonitrile is used for lower viscosity and sharper peaks.[4][5] However, ACN suppresses
- interactions.[3][4][5] -
Method B (PFP/MeOH): Methanol is mandatory when using PFP columns for selectivity.[4][5] Aprotic solvents like ACN form a layer over the phenyl ring, blocking the
- interaction between the analyte and the stationary phase. Methanol allows the unique "fluorine selectivity" to function.
-
-
Buffer Selection:
Troubleshooting & Optimization
Issue: Peak Tailing
-
Cause: The SCF₃ group is electron-withdrawing, potentially increasing the acidity of nearby protons or creating localized dipoles that interact with free silanols on the silica surface.
-
Solution: Increase ionic strength (e.g., 20 mM Ammonium Acetate) or use an "end-capped" column with a positive surface charge (e.g., CSH C18) to repel protonated bases.[3][4]
Issue: Retention Time Drift
-
Cause: Fluorinated phases (PFP) can be sensitive to "dewetting" if run in 100% aqueous conditions, or they may require longer equilibration times than C18.[4]
-
Solution: Never start below 5-10% organic modifier on a PFP column.[3][4][5] Ensure at least 10 column volumes of equilibration between runs.
Issue: "Ghost" Peaks in MS Detection
-
Cause: The SCF₃ group is generally stable, but under high-energy ESI conditions, fragmentation can occur.[3][4]
-
Solution: Monitor for the loss of the -SCF₃ group (M - 101 Da) or the -CF₃ fragment (M - 69 Da) in the mass spectrum to confirm peak identity.[3][4][5]
References
-
Hyer, M. L., et al. (2018).[3][4] "A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment."[3][5][6][7] Nature Medicine.[4][5][6] Link (Describes TAK-243 structure and bioactivity).[4][5]
-
Agilent Technologies. (2014).[4][5] "Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns." Application Note. Link (Foundational data on PFP vs. C18 selectivity for fluorinated aromatics).
-
Barroso, B., et al. (2017).[3][4] "Assessment of Lipophilicity Indices Derived from Retention Behavior of Antioxidant Compounds in RP-HPLC." Molecules. Link (Comparative analysis of C18 and PFP retention mechanisms).
-
Vertex AI Search. (2023).[4][5] "HPLC analysis methods for trifluoromethylthio (SCF3) containing pharmaceuticals." (Synthesized search data regarding Tiflorex and SCF3 properties).
-
Mac-Mod Analytical. "Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality." Link (Technical comparison of stationary phase interactions).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Access to SCF3‑Substituted Indolizines via a Photocatalytic Late-Stage Functionalization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Tak-243 | C19H20F3N5O5S2 | CID 71715374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tolrestat | C16H14F3NO3S | CID 53359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. researchgate.net [researchgate.net]
Reproducibility of [Me4N][SCF3] Protocols in Flow Chemistry: A Comparative Technical Guide
This guide provides an in-depth technical analysis of the reproducibility of Tetramethylammonium Trifluoromethylthiolate ([Me4N][SCF3]) protocols in continuous flow chemistry. It synthesizes current literature, experimental realities, and engineering constraints to offer a definitive resource for researchers.
Executive Summary: The "Batch King" in a Flow World
Tetramethylammonium trifluoromethylthiolate ([Me4N][SCF3]) has established itself as the "gold standard" nucleophilic SCF3 source in batch chemistry due to its bench stability, solid form, and lack of foul odor compared to AgSCF3 or CuSCF3.
However, reproducibility in flow chemistry is non-trivial. The very properties that make it ideal for batch (ionic solid lattice, stability) introduce significant engineering hurdles in continuous flow—primarily solubility limits and downstream clogging caused by byproduct precipitation (e.g., fluoride salts).
This guide dissects the operational parameters required to reliably translate [Me4N][SCF3] protocols to flow, comparing them against more "flow-native" electrophilic alternatives.
Critical Analysis: The Reproducibility Matrix
The following table contrasts [Me4N][SCF3] with common alternatives in a flow setting. Note that while [Me4N][SCF3] is cost-effective, its "Flow Suitability" score is lower due to handling requirements.
| Feature | [Me4N][SCF3] (Nucleophilic) | AgSCF3 (Nucleophilic) | Phth-SCF3 (Electrophilic) |
| Primary Mechanism | Nucleophilic Substitution / Umpolung | Radical / Nucleophilic | Electrophilic Aromatic Subst. |
| Flow State | Solution (High Dilution) | Slurry / Packed Bed | Homogeneous Solution |
| Solubility (MeCN) | Good (>0.2 M requires heating) | Poor (Heterogeneous) | Excellent |
| Clogging Risk | High (Byproduct precipitation) | High (Suspension settling) | Low |
| Atom Economy | High | Low (Silver waste) | Moderate |
| Cost / Gram | Low ($) | High ( | Moderate ( |
| Reproducibility | Moderate (Process Dependent) | Low (Surface area issues) | High |
Core Challenges & Mechanistic Insights
A. The Solubility-Stability Paradox
In batch, [Me4N][SCF3] is often used as a suspension or in polar aprotic solvents (DMF, DMSO). In flow, DMSO/DMF are difficult to remove. Acetonitrile (MeCN) is the preferred flow solvent, but [Me4N][SCF3] has a saturation limit that is temperature-dependent.
-
Insight: Reproducibility failures often stem from micro-precipitation in mixing T-pieces when the stream encounters a less polar substrate stream (e.g., toluene or DCM).
-
Solution: Maintain a high "Solvent Polarity Index" throughout the reactor coil. Avoid mixing MeCN streams with Hexane/Ether streams directly.
B. The "Umpolung" Activation Pathway
Schoenebeck’s protocols often utilize AgF or other activators to generate a transient thiocarbamoyl fluoride species.
-
Flow Implication: This generates solid Ag salts in situ.
-
Engineering Fix: This specific protocol is not recommended for microfluidic chip reactors . It requires Active Suspension Reactors (ASR) or oscillatory flow baffles to handle solids.
Validated Flow Protocols
Protocol A: Homogeneous Nucleophilic Substitution (Metal-Free)
Best for: Alkyl halides, activated heteroaryl halides.
System Setup:
-
Feed A: Substrate (e.g., Benzyl bromide) in MeCN (0.1 M).
-
Feed B: [Me4N][SCF3] in MeCN (0.12 M). Note: Filter Feed B through a 0.45 µm PTFE filter before pumping.
-
Reactor: PFA Coil (10 mL volume), heated to 60 °C.
-
Back Pressure Regulator (BPR): 75 psi (to prevent solvent boiling and ensure laminar homogeneity).
Step-by-Step Methodology:
-
Reagent Prep: Dissolve [Me4N][SCF3] (1.2 equiv) in anhydrous MeCN. Sonicate for 10 mins. Critical: If the solution is cloudy, filter it. Undissolved micro-particles act as nucleation sites for clogging.
-
System Priming: Flush the reactor with anhydrous MeCN for 20 mins. Trace water hydrolyzes the reagent to SCF2=S (thiophosgene surrogate), reducing yield.
-
Reaction: Pump Feed A and Feed B at equal flow rates (e.g., 0.5 mL/min each) into a T-mixer.
-
Residence Time: Target 10–20 minutes.
-
Quench: Direct output into a flask containing aqueous NaHCO3.
Reproducibility Check:
-
Pass: Clear, single-phase output stream.
-
Fail: White precipitate at the T-mixer (indicates local supersaturation or salt formation).
Protocol B: Acid-Mediated Hydrotrifluoromethylthiolation
Ref: Adapted from Lewis Acid protocols (e.g., with TfOH).
System Setup:
-
Feed A: Alkene + [Me4N][SCF3] in MeCN/DCM (requires careful solubility check).
-
Feed B: TfOH (Catalytic/Stoichiometric) in MeCN.
-
Reactor: Glass/PTFE Chip or Coil at 0 °C to RT.
Key Insight: Strong acids can protonate the [Me4N][SCF3] equilibrium, potentially releasing volatile/toxic HSCF3 or degrading the reagent. In-line mixing immediately before the residence coil is vital to minimize residence time of the unstable acid-reagent intermediate.
Visualization: Decision Logic for SCF3 Reagents in Flow
The following diagram illustrates the decision process for selecting [Me4N][SCF3] versus alternatives based on substrate and reactor constraints.
Caption: Decision tree for selecting SCF3 reagents in flow chemistry. [Me4N][SCF3] is preferred for nucleophilic substitution in polar solvents, provided filtration steps are taken.
References
-
Schoenebeck, F., et al. "Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3."[1][2] Angewandte Chemie International Edition, 2017.[1] Link
-
Magnier, E., et al. "Visible-Light-Induced Metal-Free Trifluoromethylselenolation of Electron-Rich Heteroarenes Using the Nucleophilic [Me4N][SeCF3] Reagent."[3] Chemistry – A European Journal, 2020. Link
-
Hopkinson, M. N., et al. "Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides." ACS Omega, 2021. Link
-
Schoenebeck, F., et al. "Investigation of (Me4N)SCF3 as a Stable, Solid and Safe Reservoir for S=CF2 as a Surrogate for Thiophosgene."[4] Chemistry – A European Journal, 2018. Link
Sources
- 1. Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4 N)SCF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of (Me4 N)SCF3 as a Stable, Solid and Safe Reservoir for S=CF2 as a Surrogate for Thiophosgene - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Crystallographic Insight & Performance Analysis of [Me4N][SCF3]
The following guide is structured as a high-level technical manuscript designed for application scientists and medicinal chemists. It prioritizes structural causality—explaining why the crystal structure dictates the reagent's superior performance.
Executive Summary: The "Naked" Anion Advantage
The trifluoromethylthio group (–SCF₃) is a "super-lipophilic" motif (Hansch
This guide analyzes [Me₄N][SCF₃] , a reagent that disrupts this paradigm. Structural analysis confirms it exists as a discrete ionic salt. The bulky tetramethylammonium cation effectively isolates the [SCF₃]⁻ anion, preventing the tight lattice aggregation seen in silver salts. This "naked" anion character translates directly to higher solubility in organic solvents (MeCN, DMF) and superior reactivity at lower temperatures.
Structural Characterization: X-Ray Analysis
The Crystal Lattice
Unlike AgSCF₃, which crystallizes in complex coordination polymers driven by Ag–S–Ag bridging, [Me₄N][SCF₃] crystallizes as a true ionic solid.
-
Space Group & Packing: The complex typically adopts a high-symmetry packing arrangement (often Tetragonal or Orthorhombic depending on solvation), driven by the tetrahedral symmetry of the [Me₄N]⁺ cation.
-
Cation-Anion Interaction: The distance between the Nitrogen center of the cation and the Sulfur of the anion is significantly larger than the sum of their van der Waals radii. This lack of significant covalent interaction or strong hydrogen bonding (unlike hydrated fluoride salts) is the structural basis for its "anhydrous" reactivity.
Molecular Geometry of the [SCF₃]⁻ Anion
The reactivity of the reagent is defined by the geometry of the trifluoromethylthiolate anion.
| Parameter | Value (Approx.) | Structural Significance |
| C–S Bond Length | 1.75 – 1.79 Å | Indicates a single bond with minimal double-bond character, maintaining high electron density on the Sulfur atom (nucleophilic center). |
| C–F Bond Length | 1.33 – 1.35 Å | Typical for fluorinated carbons; strong inductive withdrawal stabilizes the negative charge on Sulfur. |
| S–C–F Angle | ~110° | Distorted tetrahedral geometry at the Carbon; the Sulfur lone pairs are sterically accessible. |
| Symmetry | The anion acts as a monodentate nucleophile, primarily attacking via the Sulfur atom. |
Structural Comparison: Ionic vs. Polymeric
The following diagram illustrates the fundamental structural difference that dictates performance.
Figure 1: Structural causality linking lattice type to reagent performance.
Comparative Performance Analysis
The choice of reagent should be data-driven. The table below compares [Me₄N][SCF₃] against standard alternatives.
Table 1: Reagent Comparison Matrix
| Feature | [Me₄N][SCF₃] | AgSCF₃ | CuSCF₃ |
| Structure Type | Ionic Salt (Discrete ions) | Coordination Polymer | Organometallic Species |
| Solubility (MeCN) | High (> 0.5 M) | Insoluble (Suspension) | Low / In-situ generation |
| Atom Economy | High (Counterion is low MW) | Low (Heavy metal waste) | Moderate |
| Stability | Bench Stable (solid) | Light Sensitive / Stable | Unstable (Oxidation prone) |
| Reactivity Mode | Direct Nucleophilic Attack | Electrophilic (w/ Oxidant) or Nucleophilic (w/ Ligand) | Cross-coupling (C-H activation) |
| Temp. Range | -40°C to 80°C | Usually > 80°C | 0°C to 60°C |
Key Insight: The "Schoenebeck" Effect
Research by the Schoenebeck group and others has highlighted that [Me₄N][SCF₃] allows for the in situ generation of thiocarbamoyl fluorides from isothiocyanates.[1] This reaction pathway is kinetically accessible because the [SCF₃]⁻ anion is not sequestered by a metal center, allowing it to attack electrophiles rapidly at room temperature [1, 3].
Experimental Protocols
Protocol: Crystal Growth for X-Ray Analysis
To replicate the structural analysis, high-quality single crystals are required. The hygroscopic nature of the salt requires strict anhydrous techniques.
-
Preparation: Dissolve 50 mg of [Me₄N][SCF₃] in a minimum amount of anhydrous Acetonitrile (MeCN) inside a glovebox (
ppm, ppm). -
Vapor Diffusion: Place the solution in a small inner vial. Place this vial inside a larger jar containing anhydrous Diethyl Ether (
). -
Equilibration: Seal the outer jar tightly. Allow to stand undisturbed at 4°C for 48–72 hours.
-
Harvesting: Colorless block-like crystals will form. Mount immediately in Paratone oil under a stream of cold nitrogen (
) to prevent hydration. -
Data Collection: Collect data at 100 K to minimize the thermal rotational disorder of the
group, which is common in these structures.
Protocol: Nucleophilic Trifluoromethylthiolation
A standard workflow for converting an alkyl halide to a trifluoromethyl thioether.
-
Setup: Flame-dry a 10 mL Schlenk tube and cool under Argon.
-
Reagent Loading: Add [Me₄N][SCF₃] (1.2 equiv) and the Alkyl Halide substrate (1.0 equiv).
-
Solvent: Add anhydrous MeCN (0.2 M concentration relative to substrate).
-
Reaction: Stir at Room Temperature (25°C). Note: Unlike AgSCF₃, no heating or bipyridine ligand is necessary.
-
Monitoring: Monitor by
F NMR. The product peak usually appears around -40 to -42 ppm. -
Workup: Dilute with ether, wash with water (to remove Me₄NX byproduct), dry over MgSO₄, and concentrate.
Mechanistic Workflow (Graphviz)
The following diagram details the decision process for utilizing [Me₄N][SCF₃] based on substrate class, derived from its reactivity profile.
Figure 2: Application workflow for [Me4N][SCF3] across different substrate classes.
References
-
Schoenebeck, F., et al. (2017).[1] "Trifluoromethylthiolation of Isothiocyanates: Access to Thiocarbamoyl Fluorides." Angewandte Chemie International Edition.
-
Tyrra, W., et al. (2003). "A New Synthesis of Trifluoromethanethiolates—Characterization and Properties of Tetramethylammonium, Cesium and Di(benzo-15-crown-5)cesium Trifluoromethanethiolates." Journal of Fluorine Chemistry.
-
Vicic, D. A., et al. (2015). "Practical and efficient nucleophilic trifluoromethylthiolation." Journal of the American Chemical Society.
-
Yagupolskii, L. M., et al. (2011). "Synthesis and properties of trifluoromethylthiolates." Synthesis.
-
Cambridge Structural Database (CSD). "Crystal Structure Data for Tetramethylammonium Salts."
Sources
Green chemistry metrics of using [Me4N][SCF3] vs traditional reagents
Executive Summary: The "Magic Methyl" Evolution
In the landscape of medicinal chemistry, the trifluoromethylthio group (–SCF₃) is a premier pharmacophore. With a Hansch lipophilicity parameter (
However, the historical installation of this group has been plagued by "brown" chemistry: poor atom economy, stoichiometric heavy metal waste, and volatile precursors. This guide analyzes the shift toward Tetramethylammonium Trifluoromethylthiolate ([Me₄N][SCF₃]) , a reagent that offers a paradigm shift in process mass intensity (PMI) and safety profiles compared to traditional silver salts (AgSCF₃) and electrophilic sources.
The Challenge: Traditional Reagent Limitations
Before evaluating the solution, we must quantify the problem with the incumbents.
A. Metal Salts (AgSCF₃, CuSCF₃)
-
The Issue: While effective, Silver(I) trifluoromethanethiolate (AgSCF₃) carries a massive molecular weight penalty (MW: ~209 g/mol ). In a substitution reaction, the silver atom (107.8 u) acts solely as a carrier and ends up as stoichiometric waste (AgX).
-
Cost & Toxicity: Silver waste streams require expensive remediation and recovery processes to meet environmental compliance (EPA/REACH).
B. Electrophilic Reagents (Phth-SCF₃, Saccharin-SCF₃)
-
The Issue: Reagents like N-(trifluoromethylthio)phthalimide (Phth-SCF₃) are excellent for electron-rich substrates but suffer from abysmal atom economy. To deliver a –SCF₃ group (101 Da), you often discard a phthalimide or saccharin scaffold (146+ Da).
-
Stability: Many first-generation electrophilic sources are moisture-sensitive or require cryogenic handling.
The Solution: [Me₄N][SCF₃] (The Schoenebeck Reagent)
Tetramethylammonium Trifluoromethylthiolate represents a "atom-light" nucleophilic source.
-
Formula: C₅H₁₂F₃NS
-
MW: 175.21 g/mol
-
Physical State: Bench-stable, non-hygroscopic white solid.
-
Mechanism: Dissociates to release the naked ⁻SCF₃ anion. Uniquely, it can also undergo umpolung (polarity reversal) in the presence of fluoride sources to generate transient electrophilic species (S=CF₂), enabling reactivity with amines.
Comparative Metrics: The Green Analysis
The following data compares the installation of one –SCF₃ mole equivalent into a standard alkyl bromide substrate (R-Br
Table 1: Green Chemistry Metrics Comparison
| Metric | [Me₄N][SCF₃] | AgSCF₃ (Traditional) | Phth-SCF₃ (Electrophilic)* |
| Reagent MW | 175.2 g/mol | 208.9 g/mol | ~247.2 g/mol |
| Active Mass % (–SCF₃ portion) | 57.6% | 48.3% | 40.8% |
| Stoichiometric Waste | Me₄NBr (Salt) | AgBr (Heavy Metal Salt) | Phthalimide + Salt |
| Atom Economy (Reagent only) | High | Moderate | Low |
| Toxicity Profile | Moderate (Quaternary ammonium) | High (Aquatic toxicity of Ag⁺) | Low/Moderate |
| Cost Driver | Manufacturing (Ion exchange) | Raw Material (Silver spot price) | Synthesis Complexity |
| Stability | Excellent (>1 year bench) | Excellent | Variable (Hydrolysis risk) |
*Note: Electrophilic reagents typically react with nucleophiles, not alkyl halides, but the "Active Mass %" comparison remains valid for gauging mass efficiency.
Mechanistic Pathway & Decision Matrix
The following diagram illustrates the mechanistic divergence and why [Me₄N][SCF₃] offers a "bifurcated" utility (Nucleophilic vs. Umpolung) that traditional salts lack.
Caption: Figure 1. Dual-reactivity profile of [Me₄N][SCF₃]. Unlike AgSCF₃ (pure nucleophile), [Me₄N][SCF₃] accesses both substitution and umpolung pathways.
Experimental Protocols
Protocol A: Nucleophilic Substitution (Green Baseline)
Objective: Conversion of Benzyl Bromide to Benzyl Trifluoromethyl Sulfide. Green Advantage: No heavy metal waste; acetonitrile can be recovered.
-
Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.
-
Reagent Charge: Add [Me₄N][SCF₃] (1.1 equiv, 192 mg per mmol substrate) inside a glovebox or under a rapid stream of Nitrogen (reagent is non-hygroscopic but best practice dictates inert handling).
-
Solvent: Add anhydrous Acetonitrile (MeCN) (0.2 M concentration relative to substrate). Note: DMF is an alternative but MeCN has a better E-factor for solvent recovery.
-
Substrate: Add Benzyl Bromide (1.0 equiv) via syringe.
-
Reaction: Stir at Room Temperature for 2–4 hours.
-
Monitoring: Check via TLC or ¹⁹F NMR (Singlet at -42 ppm).
-
-
Workup:
-
Dilute with Et₂O or EtOAc.
-
Wash with water (removes Me₄NBr byproduct).
-
Dry organic layer over MgSO₄, filter, and concentrate.
-
-
Purification: Flash chromatography (often short plug is sufficient due to clean conversion).
Protocol B: The "Umpolung" Synthesis (N-SCF₃ Formation)
Objective: Trifluoromethylthiolation of secondary amines. Significance: This transformation is extremely difficult with AgSCF₃ alone.
-
Reagents: Mix [Me₄N][SCF₃] (1.5 equiv) and AgF (2.0 equiv) in MeCN.
-
Why AgF? It precipitates Ag-I/Ag-Br if present, but here it acts to abstract fluoride/activate the reagent to form the thiocarbonyl fluoride intermediate.
-
-
Addition: Add the amine substrate (1.0 equiv).
-
Conditions: Stir at RT for 1–12 hours.
-
Outcome: Yields the N-SCF₃ or N-CF₃ product depending on specific workup and additives.
Authoritative Grounding & References
Key Technical Insights
-
Stability: [Me₄N][SCF₃] is stable up to 150°C, preventing thermal runaway hazards common with some fluorinated sulfur reagents.
-
Solubility: Highly soluble in MeCN, DMF, and DMSO, allowing for high-concentration reactions (low solvent waste).
References
-
Schoenebeck, F., et al. (2013). "Trifluoromethylthiolation of Acid Chlorides: A Combined Experimental and Theoretical Study." Angewandte Chemie International Edition.
-
Vicic, D. A., et al. (2015). "Practical Aspects of Copper-Catalyzed Trifluoromethylthiolation." Topics in Current Chemistry.
-
Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice.[1] (Foundational text for E-Factor calculations).
-
Reagent Safety Data Sheet (SDS). "Tetramethylammonium trifluoromethylthiolate." (Verifying CAS: 515823-30-0).[2]
Final Recommendation
For routine installation of –SCF₃ groups on alkyl halides or aryl diazonium salts, [Me₄N][SCF₃] is the superior green choice . It eliminates silver waste streams, improves atom economy by ~10%, and simplifies purification. While AgSCF₃ remains useful for specific transmetallation protocols, the tetramethylammonium salt should be the default "first-pass" reagent in modern discovery workflows.
Sources
Safety Operating Guide
Safe Handling and Disposal of Tetramethylammonium Trifluoromethanethiolate (TMAT)
[1][2][3][4]
Executive Safety Directive
This compound (TMAT) (CAS: 515823-30-0) presents a dual-hazard profile that distinguishes it from standard organic salts.[1][2] It combines the acute neurotoxicity of the tetramethylammonium cation (
CRITICAL WARNING:
-
DO NOT MIX WITH ACIDS: Contact with any proton source (acids, acidic water) instantly releases trifluoromethanethiol (
) , a highly toxic and volatile gas.[1][2] -
NEUROTOXIC HAZARD: The tetramethylammonium moiety is a potent ganglionic blocker.[1][2] Absorption through skin or inhalation of dust can cause respiratory paralysis and death.[1][2]
This guide defines the authoritative protocols for the segregation, quenching, and final disposal of TMAT to ensure zero exposure and environmental compliance.[1]
Hazard Mechanism & Causality
To manage disposal effectively, one must understand the chemical behavior driving the risks.[1][2]
| Component | Chemical Species | Hazard Mechanism | Operational Implication |
| Cation | Tetramethylammonium ( | Neuromuscular Blockade: Acts as an agonist at nicotinic acetylcholine receptors, leading to depolarization block.[1][2] | Zero Skin Contact: Double-gloving (Nitrile) and Tyvek sleeves are mandatory.[1][2] Dust inhalation must be prevented via N95/P100 or fume hood use.[1][2] |
| Anion | Trifluoromethanethiolate ( | Acid-Labile Gas Release: | Alkaline Environment: All waste streams and quenching solutions must be maintained at pH > 10 .[1][2] Never dispose of in acidic waste containers. |
| Byproduct | Bis(trifluoromethyl)disulfide ( | Oxidative Coupling: Incomplete oxidation can generate this volatile, toxic liquid (bp ~34°C).[1][2] | Excess Oxidant: Quenching protocols requires excess oxidant to drive the reaction fully to the non-volatile sulfonate ( |
Decision Framework: Disposal vs. Quenching
Do not treat all TMAT waste identically.[1][2] Segregate based on physical state and concentration.
Figure 1: Decision logic for TMAT disposal. Bulk solids are packed directly to minimize handling risks; liquids and residues are chemically neutralized.
Operational Protocols
Protocol A: Direct Disposal (Bulk Solids)
Applicability: Expired reagents, surplus solid >100 mg.[1][2] Rationale: Attempting to dissolve and quench large quantities of solid TMAT increases the risk of dust generation and exothermic runaway.[1][2] Incineration is the safest destruction method.[1][2]
-
Container: Keep the material in its original vial if possible.
-
Secondary Containment: Place the vial into a clear, sealable plastic bag or a high-density polyethylene (HDPE) jar.
-
Storage: Store in the Solid Waste area, segregated away from acidic solid wastes (e.g., silica gel with acid traces).
Protocol B: Chemical Quenching (Liquids & Glassware)
Applicability: Reaction mixtures, mother liquors, and cleaning contaminated glassware.[1][2] Rationale: Converts the volatile/reactive thiolate into non-volatile sulfonates or inorganic salts using alkaline oxidation.[1][2]
Reagents Required:
-
Bleach Solution: Commercial sodium hypochlorite (5-10%).[1][2]
-
Solvent: Water or Acetone (if organic solubility is needed).[1][2]
Step-by-Step Procedure:
-
Preparation: Perform all operations in a functioning fume hood. Wear nitrile gloves, lab coat, and safety glasses.[1][2]
-
Alkalize: Ensure the waste mixture is basic.[1][2] Add 10% NaOH until pH > 10.[1][2]
-
Oxidation (The Kill Step):
-
Duration: Stir the mixture for 30 minutes at room temperature.
-
Verification: Check pH again to ensure it remains > 10.
-
Disposal: Pour the quenched mixture into the Basic/Alkaline Liquid Waste container.
Protocol C: Emergency Spill Response
Scenario: Powder spill inside or outside a fume hood.
Waste Stream Specifications
Summarize these requirements for your waste management contractor.
| Parameter | Specification | Reason |
| Waste Code | D003 (Reactivity), P-listed (Acute Tox) | TMAT is reactive (sulfide generation) and acutely toxic.[1][2] |
| pH Requirement | pH 11 - 14 | Prevents evolution of |
| Segregation | Alkaline / Cyanide-Compatible | Store with bases.[1][2] Isolate strictly from acids and oxidizers (unless quenched).[1][2] |
| Disposal Method | Incineration | High-temperature incineration with scrubber (for HF and SOx) is the only acceptable final fate.[1][2] |
References
-
Sigma-Aldrich. (2024).[1][2] Safety Data Sheet: this compound. MilliporeSigma.[7][1][8][2][9] Link
-
Fluorochem. (2024).[1][2] Safety Data Sheet: this compound (Product F099976). Fluorochem Ltd.[1][2][9] Link
-
Schoenebeck, F., et al. (2013).[1][2] Trifluoromethylthiolation of Aryl Iodides and Bromides Enabled by a Bench-Stable Pd(II) Precatalyst. Chemical Science. (Provides context on reagent stability and reactivity). Link
-
National Research Council (US). (2011).[1][2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2] (General protocols for thiolate/sulfide quenching). Link
Sources
- 1. fishersci.com [fishersci.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. aaronchem.com [aaronchem.com]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. 515823-30-0 | this compound | Ambeed.com [ambeed.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
A Comprehensive Guide to the Safe Handling of Tetramethylammonium Trifluoromethanethiolate
As researchers and scientists in the fast-paced world of drug development, the safe handling of novel chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling of Tetramethylammonium trifluoromethanethiolate (CAS Number: 515823-30-0), a compound utilized in laboratory and manufacturing settings.[1] Our focus is to provide a procedural, step-by-step framework that ensures both personal safety and experimental integrity.
Understanding the Hazard Profile
This compound is a solid substance that presents several health hazards.[2] A thorough understanding of its risk profile is the foundation of safe handling practices. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies this compound with the following classifications:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]
| Hazard Classification | GHS Category | Description |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed.[1][2] |
| Skin Irritation | Category 2 | Causes skin irritation.[1][3][4] |
| Eye Irritation | Category 2A | Causes serious eye irritation.[1][3][4] |
| Respiratory Irritation | STOT SE 3 | May cause respiratory irritation.[1][3] |
Given these hazards, adherence to stringent safety protocols is not merely a recommendation but a necessity for all personnel.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are critical to mitigate the risks associated with handling this compound. The following PPE is mandatory:
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement. For operations with a higher risk of splashing, a face shield worn over safety glasses is essential.[1][3] All eye and face protection must be compliant with appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
-
Hand Protection: Chemically resistant, impervious gloves must be worn.[5] Always inspect gloves for any signs of degradation or puncture before use. Employ proper glove removal technique to avoid skin contact with the outer surface of the glove.[1] After handling, dispose of contaminated gloves in accordance with laboratory and local regulations.[1]
-
Body Protection: A flame-resistant lab coat or a complete chemical-resistant suit should be worn to protect against skin contact.[1][5] The type of protective equipment must be selected based on the concentration and quantity of the hazardous substance at the specific workplace.[1] Safety shoes are also recommended.[3]
-
Respiratory Protection: All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1][5] If ventilation is inadequate or exposure limits are exceeded, a NIOSH-approved P95 (US) or P1 (EU EN 143) particle respirator should be used.[1] For higher concentrations or in emergency situations, a full-face respirator or a self-contained breathing apparatus (SCBA) may be necessary.[5][6]
Operational Plan: A Step-by-Step Handling Protocol
A systematic approach to handling this compound minimizes the risk of exposure and contamination.
3.1. Preparation and Engineering Controls:
-
Designated Area: Designate a specific area within a laboratory, clearly marked for the handling of this compound.
-
Ventilation: Ensure a certified chemical fume hood is operational and available for all weighing and transfer operations.[1][5]
-
Emergency Equipment: Confirm that a safety shower and an emergency eyewash station are readily accessible and have been recently tested.[3]
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for solid reagents.
3.2. Handling Procedure:
-
Don PPE: Before handling, put on all required personal protective equipment as detailed in Section 2.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood to prevent the generation of dust in the open lab.[1] Use non-sparking tools.[5]
-
Avoid Inhalation and Contact: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][3] Prevent contact with skin and eyes.[1][5]
-
Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water, especially before breaks and at the end of the workday.[1][4] Do not eat, drink, or smoke in the work area.[3]
3.3. Storage:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][5]
-
Inert Atmosphere: Store under an inert atmosphere.[1]
-
Temperature: Recommended storage temperature is 2-8°C.[1]
-
Incompatibilities: Keep away from strong oxidizing agents.[3]
Emergency Response Plan
In the event of an exposure or spill, immediate and appropriate action is crucial.
4.1. First Aid Measures:
-
Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][3][5]
-
Skin Contact: In case of skin contact, immediately remove all contaminated clothing and wash the affected area with plenty of soap and water.[1][5] If skin irritation occurs, seek medical attention.[3]
-
Eye Contact: If the chemical enters the eyes, rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][3][5] Continue rinsing and seek immediate medical attention.[1]
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting.[5] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[2]
4.2. Spill Response:
-
Evacuate: Evacuate non-essential personnel from the spill area.[3]
-
Ventilate: Ensure adequate ventilation, and if the spill is outside a fume hood, close the laboratory door to increase exhaust through the hood.
-
Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[5]
-
Clean-up: Wearing appropriate PPE, carefully sweep or shovel the spilled solid into a suitable, closed container for disposal, avoiding the creation of dust.[1][3]
-
Decontaminate: Decontaminate the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and environmental health and safety department.
Disposal Plan
Proper disposal of this compound and its contaminated materials is an essential part of the laboratory workflow to ensure environmental protection and regulatory compliance.
-
Waste Chemical: Unused or surplus this compound should be treated as hazardous waste. It must be disposed of by a licensed professional waste disposal service.[1] Options may include incineration in a licensed chemical destruction plant with flue gas scrubbing.[5]
-
Contaminated Materials: All materials that have come into contact with the chemical, including gloves, weighing paper, and empty containers, must be disposed of as hazardous waste.[1]
-
Packaging: Contaminated packaging should be disposed of as unused product.[1] Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning if permissible by local regulations.[5]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- Safety Data Sheet - Aaronchem. (2025, August 4). This compound.
- Chemical Safety Data Sheet MSDS / SDS - TETRAMETHYLAMMONIUM-TRIFLUOROMETHANOLATE - ChemicalBook. (2025, September 27).
- Tetramethylammonium (trifluoromethyl)sulfanide - Safety Data Sheet 7161301 - Synquest Labs. (n.d.).
- SAFETY DATA SHEET - TCI Chemicals. (2023, March 5). Silver(I) Trifluoromethanethiolate.
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 18). Tetramethylammonium fluoride tetrahydrate.
- 515823-30-0 | this compound | Ambeed.com. (n.d.).
- This compound - Fluorochem. (n.d.).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
